Icariin
Description
This compound has been investigated for the basic science of the Pharmacokinetic Profile of this compound in Humans.
This compound has been reported in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III.
isolated from Epimedium wushanese T.S. Ying; structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJALUIVHRYQQB-XLRXWWTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964133 | |
| Record name | Icariin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-32-7 | |
| Record name | Icariin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icariin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icariin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icariin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICARIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icariin's Mechanism of Action in Neuronal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Icariin (ICA), a prenylated flavonol glycoside from the Epimedium genus, has demonstrated significant neuroprotective properties across a range of preclinical models. Its therapeutic potential stems from a multifaceted mechanism of action that involves the modulation of key signaling pathways related to cell survival, apoptosis, inflammation, oxidative stress, and synaptic plasticity. This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects by concurrently targeting multiple pathological processes in neuronal cells. The primary mechanisms include potent anti-apoptotic activity, reduction of oxidative stress and neuroinflammation, and promotion of synaptic plasticity and neurogenesis. These effects are mediated through the modulation of several critical intracellular signaling pathways.
Anti-Apoptotic Effects via PI3K/Akt and Bcl-2 Family Modulation
A primary neuroprotective mechanism of this compound is its ability to inhibit neuronal apoptosis. This is achieved significantly through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival.[1]
Upon activation by this compound, PI3K phosphorylates and activates Akt.[1] Phosphorylated Akt (p-Akt) then influences a cascade of downstream targets to prevent cell death.[2][3] One of the key actions of p-Akt is the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] This is crucial as GSK-3β is implicated in tau protein hyperphosphorylation, a pathological hallmark of Alzheimer's disease.[4][5]
Furthermore, the PI3K/Akt pathway directly regulates the Bcl-2 family of apoptotic proteins.[1][2] this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2][6][7] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as Caspase-3, thereby inhibiting the apoptotic cascade.[2][6][7][8] Studies have demonstrated that the anti-apoptotic effects of this compound can be blocked by PI3K inhibitors like LY294002, confirming the pathway's central role.[1][2]
References
- 1. This compound Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]
- 5. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates OGD/R-Induced Autophagy via Bcl-2-Dependent Cross Talk between Apoptosis and Autophagy in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Enhancing Motor Recovery Through Attenuating Pro-inflammatory Factors and Oxidative Stress via Mitochondrial Apoptotic Pathway in the Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 signaling by this compound protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Osteogenic Potential of Icariin: A Deep Dive into its Signaling Pathways in Osteoblasts
An In-depth Technical Guide for Researchers and Drug Development Professionals
Icariin, a prenylated flavonoid glycoside extracted from the herb Epimedium, has garnered significant attention for its bone-protective and anabolic effects. Its potential as a therapeutic agent for osteoporosis and other bone-related disorders stems from its ability to promote the proliferation, differentiation, and mineralization of osteoblasts. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in osteoblasts, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.
Core Signaling Pathways Activated by this compound in Osteoblasts
This compound exerts its pro-osteogenic effects through a complex interplay of multiple signaling cascades. The primary pathways implicated in this compound-mediated osteoblastogenesis include the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the cAMP/PKA/CREB signaling axis play crucial roles in mediating its effects.
Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a critical regulator of bone formation. This compound has been shown to enhance BMP-2-induced osteoblast differentiation.[1][2] It upregulates the expression of key components of this pathway, including BMP-2, BMP-4, and the downstream transcription factor Runx2.[3][4] Upon binding of BMPs to their receptors, the canonical pathway involves the phosphorylation of Smad1/5/8, which then forms a complex with Smad4 and translocates to the nucleus to regulate the transcription of osteogenic genes.[1][3] Studies have demonstrated that this compound treatment leads to increased phosphorylation of Smad1/5/8 in osteoblasts.[2][3]
Diagram of the this compound-Modulated BMP Signaling Pathway:
Caption: this compound activates the BMP signaling pathway in osteoblasts.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is fundamental for osteoblast development and bone mass accrual. This compound has been reported to activate this pathway by promoting the nuclear translocation of β-catenin.[3][5] In the canonical pathway, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of target genes involved in osteoblast differentiation.[3] Some studies suggest that this compound's activation of the Wnt/β-catenin pathway may be mediated by estrogen receptor α.
Diagram of the this compound-Modulated Wnt/β-catenin Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid compound this compound enhances BMP-2 induced differentiation and signalling by targeting to connective tissue growth factor (CTGF) in SAMP6 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates miR-23a-3p-mediated osteogenic differentiation of BMSCs via BMP-2/Smad5/Runx2 and WNT/β-catenin pathways in osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes the proliferation and differentiation of osteoblasts from the rat mandible by the Wnt/β‑catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Effects of Icariin: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of Icariin in Neurodegenerative Diseases and Ischemic Stroke.
For Researchers, Scientists, and Drug Development Professionals.
This compound, a prenylated flavonoid glycoside extracted from herbs of the Epimedium genus, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research has demonstrated its potential in mitigating the pathological hallmarks of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective effects, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.
Quantitative Efficacy of this compound in Neuroprotection
The neuroprotective effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, highlighting the dosages, experimental models, and observed outcomes.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult/Model | This compound Concentration | Key Quantitative Outcomes | Reference |
| PC12 | Aβ₂₅₋₃₅-induced toxicity | 20 µM | Increased cell viability, decreased apoptosis. Attenuated Aβ₂₅₋₃₅-induced inhibition of Akt phosphorylation. | [1] |
| PC12 | H₂O₂-induced oxidative stress | 1.2 µM | Counteracted H₂O₂-induced neurotoxicity by reducing ROS production and increasing mRNA expression of catalase and peroxiredoxin 1. | [2] |
| PC12 | Sodium Azide (NaN₃)-induced neurotoxicity | Not Specified | Reduced cell damage and LDH leakage. Increased mitochondrial membrane potential and glucose consumption. | [3][4] |
| PC12 | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Not Specified | Protected against neuronal damage, inhibited apoptosis by decreasing the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 cleavage. | [5] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Reduced neurotoxicity, partially associated with an increase of sirtuin 1 (SIRT1). | [6] |
| Microglia BV-2 | Lipopolysaccharide (LPS)-induced inflammation | Not Specified | Suppressed pro-inflammatory factor production. | [7][8] |
| Neural Cells | Oxygen-Glucose Deprivation and Reoxygenation (OGD-R) | 5, 10, 15 µM | Increased cell viability up to 87.1% and reduced apoptosis to as low as 6.6% in a concentration-dependent manner. Reduced ROS and extracellular LDH. | [9] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | Not Specified | Not Specified | Reduced Aβ deposition, microglial activation, and TGF-β1 immunoreactivity. Restored nesting ability. | [10] |
| A53T α-synuclein Transgenic Mice | Parkinson's Disease | Not Specified | 3 months | Improved impaired motor function and coordination. Decreased expression, Ser129 phosphorylation, and aggregation of α-synuclein in the striatum. | [11] |
| Rats | Aβ₁₋₄₂-induced Alzheimer's Disease | Not Specified | Not Specified | Reversed learning and memory deficits in the Morris water maze. Reversed decreases in PSD-95, BDNF, pTrkB, pAkt, and pCREB expressions. | [12] |
| Mice | MPTP-induced Parkinson's Disease | Not Specified | Pre-treatment for 3 days before MPTP | Ameliorated the decrease in striatal dopamine content and the loss of TH-immunoreactive neurons in the substantia nigra pars compacta. | [13] |
| Mice | Middle Cerebral Artery Occlusion (MCAO) | 60 mg/kg (i.p.) | Pre-treatment | Ameliorated body weight loss, neurological injury, infarct volume, and pathological changes. | [14] |
| Rats | Ischemic Stroke (MCAO) | 10, 20, 40 mg/kg | 24h reperfusion | Significantly improved neurological deficits, brain edema, and pathological damage. Increased neuron survival and reduced microglial activation. | |
| Aluminum-treated Rats | Alzheimer's Disease | 60 and 120 mg/kg (gavage) | 3 months | Significantly attenuated Aβ₁₋₄₀ production. Counteracted learning and memory deficit, increased SOD activity, and decreased MDA levels. | [2] |
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. The primary pathways implicated in its mechanism of action include the PI3K/Akt, MAPK, Nrf2, and NF-κB signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and apoptosis.[1] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes the expression of anti-apoptotic proteins like Bcl-2.[1][15] This cascade ultimately inhibits neuronal apoptosis and promotes cell survival in the face of neurotoxic insults.[1][15][16]
This compound activates the PI3K/Akt pathway to promote neuronal survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 MAPK, is often activated by cellular stress and can lead to apoptosis.[15][17] Research indicates that this compound can inhibit the phosphorylation and activation of JNK and p38 MAPK in response to oxidative stress, thereby preventing the downstream activation of apoptotic cascades.[15][17] By suppressing this pro-apoptotic signaling, this compound helps to maintain neuronal viability.
This compound inhibits stress-induced MAPK signaling to prevent apoptosis.
Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[5][6] this compound has been shown to activate the Nrf2 signaling pathway.[5][6][18] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, a key contributor to neurodegeneration.[5][7][8]
This compound activates the Nrf2 pathway to enhance antioxidant defenses.
Anti-inflammatory Mechanisms
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative diseases.[15][19] this compound demonstrates potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the production of pro-inflammatory cytokines.[15][19][20] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[15][19]
This compound suppresses neuroinflammation by inhibiting microglial activation.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the investigation of this compound's neuroprotective effects.
In Vitro Cell Culture and Treatment
-
Cell Lines: PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), primary cortical neurons, and BV-2 (microglial) cells are frequently used.
-
Induction of Neurotoxicity:
-
Aβ-induced toxicity: Cells are typically exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at concentrations ranging from 10 to 40 µM for 24-48 hours.
-
Oxidative stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress, typically at concentrations of 100-200 µM for several hours.
-
Neurotoxin models: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to model Parkinson's disease pathology.
-
Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in microglial cell cultures.
-
-
This compound Treatment: this compound is typically dissolved in DMSO and added to the cell culture medium at various concentrations (ranging from low micromolar to 100 µM) prior to or concurrently with the neurotoxic insult.
Animal Models of Neurodegeneration and Ischemia
-
Alzheimer's Disease Models:
-
Aβ infusion: Intracerebroventricular (ICV) injection of aggregated Aβ peptides to induce cognitive deficits and neuropathology.
-
Transgenic models: APP/PS1 and Tg2576 mice, which overexpress human amyloid precursor protein and presenilin-1 with mutations found in familial Alzheimer's disease, are commonly used.[15]
-
-
Parkinson's Disease Models:
-
MPTP model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice, which selectively destroys dopaminergic neurons in the substantia nigra.
-
6-OHDA model: Stereotaxic injection of 6-hydroxydopamine into the striatum or substantia nigra of rodents.
-
-
Ischemic Stroke Model:
-
Middle Cerebral Artery Occlusion (MCAO): A surgical procedure in rodents where the middle cerebral artery is temporarily occluded to induce focal cerebral ischemia, followed by reperfusion.
-
Key Experimental Assays
-
Cell Viability and Apoptosis Assays:
-
MTT assay: To assess cell metabolic activity as an indicator of cell viability.
-
LDH assay: To measure lactate dehydrogenase release into the culture medium as a marker of cell membrane damage.
-
TUNEL staining and Annexin V/PI staining: To detect and quantify apoptotic cells.
-
-
Western Blotting: To quantify the expression levels of key proteins in signaling pathways (e.g., p-Akt, Bax, Bcl-2, cleaved caspase-3) and disease-related proteins (e.g., Aβ, α-synuclein).
-
Immunohistochemistry and Immunofluorescence: To visualize the localization and expression of proteins in brain tissue sections and cultured cells, respectively. This is used to assess neuronal survival (e.g., NeuN, TH staining), gliosis (e.g., GFAP, Iba1 staining), and protein aggregation.
-
Behavioral Tests (in vivo):
-
Morris Water Maze: To assess spatial learning and memory in rodent models of Alzheimer's disease.[12]
-
Rotarod and Pole Tests: To evaluate motor coordination and balance in rodent models of Parkinson's disease.[11]
-
Neurological Deficit Scoring: To assess the severity of neurological impairment after ischemic stroke.
-
Conclusion and Future Directions
The presented data strongly support the neuroprotective potential of this compound across a spectrum of neurodegenerative and ischemic conditions. Its multifaceted mechanism of action, encompassing anti-apoptotic, anti-oxidant, and anti-inflammatory effects through the modulation of key signaling pathways, makes it a compelling candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosage, delivery, and bioavailability to the central nervous system.
-
Long-term Efficacy and Safety Studies: To evaluate the chronic effects of this compound administration in relevant animal models.
-
Clinical Trials: To translate the promising preclinical findings into therapeutic applications for human neurological disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the fight against neurodegeneration.
References
- 1. This compound Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
- 3. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway [agris.fao.org]
- 5. Activation of Nrf2 signaling by this compound protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]
- 7. This compound targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound Ameliorates Neuropathological Changes, TGF-β1 Accumulation and Behavioral Deficits in a Mouse Model of Cerebral Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Overexpression and Aggregation of α-Synuclein in A53T α-Synuclein Transgenic Mice by Regulating Parkin and PLK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Synaptic and Cognitive Deficits in an Aβ1–42-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective properties of this compound in MPTP-induced mouse model of Parkinson's disease: Involvement of PI3K/Akt and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive Flavonoids Icaritin and this compound Protect against Cerebral Ischemia–Reperfusion-Associated Apoptosis and Extracellular Matrix Accumulation in an Ischemic Stroke Mouse Model [mdpi.com]
- 15. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates β-amyloid-induced neurotoxicity by inhibition of tau protein hyperphosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits hydrogen peroxide-induced toxicity through inhibition of phosphorylation of JNK/p38 MAPK and p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Reduces Dopaminergic Neuronal Loss and Microglia-Mediated Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Icariin and its Derivatives as Phosphodiesterase-5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research into icariin, a natural flavonoid, and its derivatives as inhibitors of phosphodiesterase-5 (PDE5). The document details the mechanism of action, summarizes quantitative inhibition data, outlines key experimental protocols, and presents molecular interactions based on computational studies.
Introduction: Mechanism of Action
Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In tissues such as the penile corpus cavernosum, NO release activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP.
This compound and its derivatives act as competitive inhibitors of PDE5, binding to the enzyme's catalytic site.[1][2] This inhibition prevents the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.[3] This mechanism is the basis for its therapeutic potential in conditions like erectile dysfunction and pulmonary hypertension.[1][2] Some studies also suggest that this compound may downregulate the expression of PDE5 mRNA, potentially offering a longer-term inhibitory effect compared to synthetic inhibitors.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of this compound analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Icariin's Role in Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant scientific interest for its therapeutic potential, particularly in cardiovascular health and erectile function.[1] A primary mechanism underlying these effects is its ability to modulate the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound influences nitric oxide production, with a focus on the experimental evidence and methodologies used to elucidate these mechanisms.
Core Signaling Pathways Modulated by this compound
This compound enhances nitric oxide synthesis primarily through the activation of endothelial nitric oxide synthase (eNOS) and by preventing the degradation of cyclic guanosine monophosphate (cGMP), a downstream effector of NO signaling.[4][5] These effects are mediated by several key signaling pathways.
The PI3K/Akt/eNOS Pathway
A significant body of evidence points to the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade as a central mechanism for this compound-induced eNOS activation.[6][7] this compound has been shown to promote the phosphorylation of Akt, which in turn phosphorylates eNOS at its activating serine 1177 residue (p-eNOS Ser1177), leading to increased NO production.[8][9] This pathway is crucial for the pro-angiogenic and endothelial-protective effects of this compound.[6][9]
Caption: this compound-mediated activation of the PI3K/Akt/eNOS pathway.
The MEK/ERK Pathway
In addition to the PI3K/Akt axis, this compound also stimulates the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[6] Activation of this pathway contributes to the angiogenic effects of this compound, working in concert with the PI3K/Akt/eNOS pathway to promote endothelial cell proliferation and migration.[6]
Caption: this compound's activation of the MEK/ERK signaling pathway.
Inhibition of Phosphodiesterase-5 (PDE5)
This compound is also recognized as a phosphodiesterase-5 (PDE5) inhibitor.[4][10] PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP in smooth muscle cells, which enhances NO-mediated vasodilation.[4][10] This mechanism is particularly relevant to its effects on erectile function.[4]
Caption: Mechanism of PDE5 inhibition by this compound.
Quantitative Effects of this compound on Nitric Oxide Synthesis
The following tables summarize the quantitative data from various studies on the effects of this compound on markers of nitric oxide synthesis.
Table 1: Effect of this compound on eNOS Expression
| Cell Type/Model | This compound Concentration | Incubation Time | Effect on eNOS mRNA | Effect on eNOS Protein | Citation(s) |
| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 6 - 72 hours | Up to 2.4-fold increase | Up to 2.5-fold increase | [11] |
| Human Endothelial Cells | Not specified | Not specified | Enhanced expression | Enhanced expression |
Table 2: Effect of this compound on Akt and eNOS Phosphorylation
| Cell Type/Model | This compound Concentration | Incubation Time | Effect on p-Akt | Effect on p-eNOS | Citation(s) |
| Endothelial Progenitor Cells (High Glucose) | 1 µM | 30 minutes | Increased phosphorylation (0.64±0.08 fold change vs. HG) | Increased phosphorylation (0.53±0.05 fold change vs. HG) | [9][12] |
Table 3: Effect of this compound on Nitric Oxide Production
| Cell Type/Model | This compound Concentration | Incubation Time | Effect on NO Production | Citation(s) |
| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 5 minutes (short-term) | Enhanced | [11] |
| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 6 - 72 hours (long-term) | Enhanced in a time- and concentration-dependent manner | [11] |
| Endothelial Progenitor Cells (High Glucose) | 1 µM | 3 hours | Attenuated HG-induced inhibition | [9][12] |
Table 4: PDE5 Inhibitory Activity of this compound
| Compound | IC50 for PDE5 | Citation(s) |
| This compound | 5.9 µM | [13] |
| This compound | 0.432 µM | [14] |
| This compound | 1-6 µM | [15] |
Detailed Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol outlines the standard procedure for culturing HUVECs, a common in vitro model for studying endothelial function.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution (TNS)
-
Sterile tissue culture flasks (T-75)
-
Sterile centrifuge tubes
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
-
Biosafety cabinet
Protocol:
-
Thawing of Cryopreserved HUVECs:
-
Warm Endothelial Cell Growth Medium to 37°C.[9]
-
Quickly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains.[6]
-
In a biosafety cabinet, transfer the cell suspension to a sterile 15 mL centrifuge tube containing pre-warmed medium.
-
Centrifuge at 200 x g for 5 minutes.[9]
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.[6]
-
-
Subculturing (Passaging) HUVECs:
-
When cells reach 70-85% confluency, aspirate the medium.[9]
-
Wash the cell monolayer with HBSS.[9]
-
Add Trypsin/EDTA solution to cover the cell surface and incubate for 3-5 minutes at 37°C, or until cells detach.[9]
-
Neutralize the trypsin with an equal volume of TNS.[9]
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[9]
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at a desired seeding density (e.g., 2,500 cells/cm²).[9]
-
Western Blotting for eNOS and Akt Phosphorylation
This protocol describes the detection of total and phosphorylated eNOS and Akt proteins by Western blotting.
Caption: A typical workflow for a Western Blot experiment.
Materials:
-
HUVEC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-eNOS (Ser1177), rabbit anti-eNOS, rabbit anti-p-Akt (Ser473), rabbit anti-Akt)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Incubate the membrane with primary antibodies (e.g., diluted 1:500 to 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[1][18]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with HRP-conjugated secondary antibody (e.g., diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[1][18]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[17]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software.
-
Nitric Oxide Measurement using the Griess Assay
This assay quantifies nitrite (a stable metabolite of NO) in cell culture supernatants.
Caption: Workflow for measuring nitric oxide using the Griess assay.
Materials:
-
Cell culture supernatants
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same culture medium used for the experiment.[11]
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures eNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[13][15]
Materials:
-
Cell or tissue homogenates
-
Reaction buffer containing cofactors (NADPH, FAD, FMN, BH4, calmodulin)
-
Radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine)
-
Stop buffer (e.g., containing EDTA)
-
Cation exchange resin (e.g., Dowex 50W)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer and radiolabeled L-arginine.
-
Initiate the reaction by warming the tubes to 37°C and incubate for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold stop buffer.
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.[15]
-
-
Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the eNOS activity based on the amount of radiolabeled L-citrulline produced per unit of time per milligram of protein.
-
Conclusion
This compound enhances nitric oxide synthesis through a multi-faceted mechanism involving the activation of key signaling pathways such as PI3K/Akt and MEK/ERK, leading to increased eNOS expression and phosphorylation. Furthermore, its ability to inhibit PDE5 preserves the downstream effects of NO by preventing cGMP degradation. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other compounds on the nitric oxide signaling cascade. This comprehensive understanding is essential for the continued development of this compound-based therapeutics for cardiovascular and other related disorders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. woongbee.com [woongbee.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]
- 6. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allevi3d.com [allevi3d.com]
- 9. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
- 12. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Topic: Basic Research on Icariin and Bone Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Icariin, a prenylated flavonol glycoside, is the principal bioactive component isolated from herbs of the Epimedium genus, commonly known as Horny Goat Weed.[1][2][3] For centuries, Epimedium has been a staple in Traditional Chinese Medicine for the treatment of bone fractures and osteoporosis.[1][2][4] Modern pharmacological research has substantiated these traditional uses, revealing that this compound exerts a dual action on bone remodeling: it simultaneously promotes bone formation and inhibits bone resorption.[1][2][3] This whitepaper provides a comprehensive technical overview of the molecular mechanisms through which this compound modulates bone metabolism, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of osteoporosis and bone regenerative medicine.
Section 1: this compound's Anabolic Effects on Bone Formation
This compound stimulates bone formation primarily by promoting the proliferation and osteogenic differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) and pre-osteoblastic cells.[1][2][5] This anabolic activity is orchestrated through the activation and modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is crucial for osteoblast development. This compound has been shown to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[6] In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of osteogenic master genes like Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).[6][7] Studies have demonstrated that this compound treatment elevates the mRNA levels of β-catenin, Cyclin D1, and Runx2.[7] Furthermore, the pro-osteogenic effects of this compound can be attenuated by Wnt pathway inhibitors such as Dickkopf-1 (DKK1), confirming the pathway's involvement.[6][7] Some research also suggests this compound may activate this pathway by downregulating sclerostin, a known inhibitor of Wnt signaling.[8]
Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a potent inducer of osteogenesis. This compound promotes bone formation by upregulating the expression of BMP-2 and BMP-4.[9][10] These BMPs then bind to their receptors, leading to the phosphorylation of Smad1/5/8. The activated p-Smad complex translocates to the nucleus, where it acts as a transcription factor for osteogenic genes, including Runx2.[11][12] The osteogenic effects of this compound can be blocked by Noggin, a BMP antagonist, highlighting the critical role of this pathway.[9] Interestingly, the Wnt/β-catenin and BMP pathways are interconnected, with evidence suggesting that Wnt signaling can activate BMP expression.[6]
MAPK and PI3K/Akt Signaling Pathways
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.
-
MAPK Pathway : this compound has been shown to rapidly phosphorylate Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK).[13][14] The activation of these kinases is linked to the regulation of osteoblast proliferation, differentiation, and survival.[13] The use of specific inhibitors for ERK (PD98059), p38 (SB202190), and JNK (SP600125) significantly attenuates the osteogenic effects of this compound, confirming the involvement of all three branches of the MAPK pathway.[13]
-
PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. This compound activates PI3K/Akt signaling, which in turn can lead to the activation of endothelial nitric oxide synthase (eNOS).[15] The subsequent production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) contributes to osteogenic differentiation.[15] This pathway also appears to be involved in protecting BMSCs from glucocorticoid-induced injury and apoptosis.[16][17]
Quantitative Data on this compound's Anabolic Effects (In Vitro)
| Cell Type / Model | This compound Concentration | Parameter Measured | Result | Citation(s) |
| Rat BMSCs | 20 µM | ALP Activity & Osteogenic Gene Expression | Optimal concentration for promoting osteogenic differentiation. | [13] |
| Rat BMSCs | 10⁻⁶ M (1 µM) | Osteogenic Markers (ALP, Osteocalcin) | Significantly activated the PI3K-AKT-eNOS-NO-cGMP-PKG pathway and increased osteogenic markers. | [15] |
| hFOB 1.19 | 10⁻⁹ to 10⁻⁶ M | OPG/RANKL Ratio | Increased the OPG/RANKL ratio in a dose-dependent manner. | [18] |
| C2C12 Cells | 10⁻⁵ M (10 µM) | Osteogenic Marker Expression (Ocn, Runx2) | Optimal concentration for enhancing BMP2-mediated osteoblastic differentiation. | [11][19] |
| MC3T3-E1 Cells | 10⁻⁵ M (10 µM) | ALP Activity | Showed the best ability to promote osteogenic differentiation. | [20] |
| OPG-deficient mouse BMSCs | 50 µM | ALP Staining | Enhanced ALP expression, indicating stimulated osteoblast differentiation. | [6] |
Section 2: this compound's Anti-Catabolic Effects on Bone Resorption
In addition to promoting bone formation, this compound actively suppresses bone resorption by inhibiting the differentiation and function of osteoclasts, the cells responsible for breaking down bone tissue.[1][2][21]
RANKL/RANK Signaling Pathway
The primary pathway governing osteoclastogenesis is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[21] This interaction recruits the adaptor protein TNF receptor-associated factor 6 (TRAF6).[21][22] The RANKL-RANK-TRAF6 complex activates downstream signaling cascades, including NF-κB and MAPKs (p38, ERK, JNK), which converge to induce the expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclast differentiation.[21][22]
This compound disrupts this entire process. It has been shown to:
-
Inhibit RANKL and RANK expression .[21]
-
Suppress TRAF6 expression .[22]
-
Block the activation of NF-κB and the phosphorylation of p38 and ERK .[21][22][23]
-
Downregulate the expression of c-Fos and NFATc1 .[21]
By intervening at these multiple levels, this compound effectively abrogates RANKL-induced osteoclast formation and bone resorption activity.[4][21][22]
Quantitative Data on this compound's Anti-Catabolic Effects (In Vitro)
| Cell Type / Model | This compound Concentration | Parameter Measured | Result | Citation(s) |
| RAW264.7 Cells (LPS-induced) | 10⁻⁸ M (10 nM) | TRAP Activity | Significantly decreased the activity of the osteoclast differentiation marker. | [23] |
| Mouse Bone Marrow Culture | 10 µM | TRAP+ Multinuclear Cells & Bone Resorption Pits | Significantly fewer TRAP+ cells and resorption pits compared to control. | [4] |
| RAW264.7 Cells (RANKL-induced) | 1-10 µM | Osteoclast Formation | Inhibited the differentiation of pre-osteoclast cells into osteoclasts. | [22] |
Section 3: Evidence from In Vivo Animal Models
The therapeutic potential of this compound has been validated in several animal models of osteoporosis and bone loss.
-
Ovariectomized (OVX) Rodents : The OVX rat or mouse is the most common model for postmenopausal osteoporosis.[24][25] Treatment with this compound in OVX mice has been shown to increase trabecular thickness (Tb.Th) and osteoblast numbers while decreasing osteoclast numbers.[26]
-
Osteoprotegerin (OPG)-Deficient Mice : OPG is a natural inhibitor of RANKL. Mice lacking the OPG gene develop severe osteoporosis.[6] In this model, local injection of this compound stimulated new bone formation and significantly reversed bone loss and reductions in bone strength.[6]
-
Thioacetamide (TAA)-Induced Bone Loss : In a rat model of TAA-induced bone loss, this compound treatment reduced osteoclast differentiation, decreased serum levels of the resorption marker NTX-I, and improved femoral bone mass and strength.[21]
Quantitative Data from In Vivo Studies
| Animal Model | This compound Dosage | Duration | Key Findings | Citation(s) |
| OPG-deficient mice | 5 mg/kg per day (local injection) | N/A | Significantly increased Bone Formation Rate (BFR) and Mineral Appositional Rate (MAR) in calvaria. Reversed bone loss in lumbar vertebrae. | [6] |
| Ovariectomized (OVX) ICR mice | N/A | 3 months | Increased trabecular thickness (Tb.Th), increased osteoblast number, and decreased osteoclast number. | [26] |
| Thioacetamide (TAA)-induced SD rats | 600 mg/kg (gavage) | 6 weeks | Reduced bone loss and osteoclast formation; improved femur bone stress and bone mass. | [21][27] |
Section 4: Key Experimental Protocols
Reproducibility in research relies on detailed methodologies. This section outlines common protocols used to investigate the effects of this compound on bone metabolism.
Workflow for Preclinical Evaluation of this compound
Ovariectomy (OVX)-Induced Osteoporosis Rat Model
This is the standard preclinical model for postmenopausal osteoporosis.[24][28][29]
-
Animal Selection : Adult female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age, are used.[25][28]
-
Anesthesia : The rat is anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Procedure :
-
A single dorsolateral skin incision is made midway between the costal margin and the iliac crest.[28]
-
The underlying muscle is bluntly dissected to expose the peritoneal cavity.
-
The ovary, identifiable by its surrounding adipose tissue, is exteriorized.
-
A ligature is placed around the oviduct and associated blood vessels, and the ovary is excised.
-
The uterine horn is returned to the abdominal cavity.
-
The procedure is repeated on the contralateral side.
-
The muscle and skin layers are closed with sutures.
-
Sham-operated animals undergo the same procedure, but the ovaries are only gently manipulated and not removed.
-
-
Post-Operative Care : Administer analgesics and monitor for signs of infection or distress.
-
Model Establishment : Osteoporosis develops over time. Significant trabecular bone loss is observable in the proximal tibia as early as 14 days post-OVX, and in the lumbar vertebrae by 30-60 days.[24][29] Treatment studies typically commence 2-4 weeks after surgery.
In Vitro Osteoblast Differentiation Assay
This assay assesses the ability of this compound to promote the differentiation of precursor cells into mature osteoblasts.
-
Cell Culture : Bone marrow stromal cells (BMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium (e.g., DMEM with 10% FBS).
-
Induction of Differentiation : Cells are seeded in multi-well plates. Once confluent, the medium is switched to an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treatment : Cells are treated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or vehicle control. The medium is replaced every 2-3 days.
-
Analysis :
-
Alkaline Phosphatase (ALP) Activity : Assessed at early time points (e.g., 7-10 days). Cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate assay, or visualized directly by histochemical staining.[13]
-
Mineralization Assay : Assessed at later time points (e.g., 14-21 days). The formation of calcified nodules is visualized by staining the cell matrix with Alizarin Red S, which binds to calcium deposits.[14]
-
Gene Expression : RNA is extracted at various time points and subjected to RT-qPCR to measure the expression of osteogenic marker genes like Runx2, ALP, Collagen Type I (Col1a1), and Osteocalcin (OCN).[13]
-
In Vitro Osteoclastogenesis Assay
This assay evaluates this compound's ability to inhibit the formation of bone-resorbing osteoclasts.
-
Cell Culture : Bone marrow macrophages (BMMs) or a macrophage cell line (e.g., RAW264.7) are used as osteoclast precursors.[22]
-
Induction of Differentiation : Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into osteoclasts.
-
Treatment : Cells are co-treated with varying concentrations of this compound or a vehicle control.
-
Analysis :
-
TRAP Staining : After 4-6 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.[22][23]
-
Bone Resorption Assay : Precursor cells are seeded on a bone-mimicking substrate (e.g., calcium phosphate-coated plates or dentin slices). Following differentiation and treatment, the cells are removed, and the resorption pits are visualized and quantified.[4]
-
Gene Expression : RT-qPCR is used to analyze the expression of osteoclast-specific genes such as TRAP (Acp5), Cathepsin K (Ctsk), and NFATc1.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic bone diseases like osteoporosis. Its multifaceted mechanism of action, which involves the concurrent stimulation of bone formation and inhibition of bone resorption, is a highly desirable characteristic for an anti-osteoporotic drug. The anabolic effects are largely driven by the activation of the Wnt/β-catenin, BMP/Smad, MAPK, and PI3K/Akt signaling pathways in osteoblast precursors.[5][30] Simultaneously, its anti-catabolic effects are mediated by the comprehensive suppression of the RANKL/RANK/TRAF6 signaling axis in osteoclast precursors.[21][22] Robust evidence from both in vitro and in vivo models supports these mechanisms. A 24-month clinical trial has also reported its effectiveness in preventing postmenopausal osteoporosis with a favorable safety profile.[1][2] Future research should focus on optimizing drug delivery systems to enhance bioavailability and conducting larger-scale clinical trials to fully establish its therapeutic efficacy and role in modern medicine.
References
- 1. The effect of this compound on bone metabolism and its potential clinical application | springermedizin.de [springermedizin.de]
- 2. The effect of this compound on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the osteoclast formation induced by RANKL and ma...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes the proliferation and differentiation of osteoblasts from the rat mandible by the Wnt/β‑catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces osteogenic differentiation in vitro in a BMP- and Runx2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Osteogenesis Induced by this compound and Bone Morphogenetic Protein-2: A Dynamic Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound promotes bone formation via the BMP-2/Smad4 signal transduction pathway in the hFOB 1.19 human osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound stimulates the osteogenic differentiation of rat bone marrow stromal cells via activating the PI3K-AKT-eNOS-NO-cGMP-PKG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound promotes osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) by activating PI3K-AKT-UTX/EZH2 signaling in steroid-induced femoral head osteonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound promotes bone formation via the BMP-2/Smad4 signal transd...: Ingenta Connect [ingentaconnect.com]
- 19. mdpi.com [mdpi.com]
- 20. [Analysis of the osteogenetic effects exerted on mesenchymal stem cell strain C3H10T1/2 by this compound via MAPK signaling pathway in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. This compound abrogates osteoclast formation through the regulation of the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway in Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound inhibits osteoclast differentiation and bone resorption by suppression of MAPKs/NF-κB regulated HIF-1α and PGE(2) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 26. worldscientific.com [worldscientific.com]
- 27. This compound attenuates thioacetamide-induced bone loss via the RANKL-p38/ERK-NFAT signaling pathway - ProQuest [proquest.com]
- 28. researchgate.net [researchgate.net]
- 29. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Research Progress on this compound Promoting Bone Injury Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Icariin: A Comprehensive Technical Guide to its Anti-Tumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has a long history in traditional Chinese medicine, primarily known for its aphrodisiac and osteoprotective properties.[1][2] In recent years, a substantial body of scientific evidence has emerged, highlighting its potential as a multifaceted anti-tumor agent.[1][3] Data from numerous in vitro and in vivo studies demonstrate that this compound and its derivatives can inhibit cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of metastasis and angiogenesis.[1][4] This technical guide provides an in-depth overview of the anti-cancer properties of this compound, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its effects.
Core Anti-Tumor Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several key processes essential for tumor growth and survival.
Induction of Apoptosis
A primary mechanism of this compound's anti-tumor activity is its ability to induce programmed cell death, or apoptosis, in a wide range of cancer cells.[1] Studies have shown that this compound treatment leads to classic apoptotic changes, such as cytoplasmic shrinkage and nuclear condensation.[5] This is often achieved through the modulation of key apoptosis-related proteins. For instance, this compound can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and triggering the mitochondrial apoptosis pathway.[6][7] This process involves the activation of caspase cascades, with this compound shown to increase the expression of cleaved caspase-3 and caspase-9, which are critical executioners of apoptosis.[5][8] In some cancer types, like triple-negative breast cancer, this compound-induced apoptosis is mediated by an increase in reactive oxygen species (ROS).[9][10]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. This compound has been demonstrated to interfere with the cancer cell cycle, inducing arrest at various phases, which prevents cell division.[1] Depending on the cancer type, this compound can cause cell cycle arrest at the G0/G1, S, or G2/M phases.[1][11][12] For example, it induces G0/G1 arrest in mouse melanoma B16 cells and G2/M arrest in colorectal cancer cells.[1][11] This is accomplished by modulating the expression of key cell cycle regulatory proteins. This compound has been shown to decrease the levels of Cyclin A, Cyclin B1, and CDK2, proteins that are essential for cell cycle progression.[8][11]
Inhibition of Metastasis and Invasion
The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound and its derivatives have shown significant anti-metastatic activity.[1] They inhibit the migration and invasion of cancer cells by downregulating proteins crucial for these processes, such as matrix metalloproteinases (MMPs), urokinase plasminogen activator receptor (uPAR), and CXCR4.[1] In lung adenocarcinoma, this compound has been found to suppress cell adhesion, a critical early step in metastasis.[1] Furthermore, it can inhibit the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[6]
Anti-Angiogenesis
Tumors require the formation of new blood vessels, a process known as angiogenesis, to supply nutrients and oxygen for their growth. This compound exhibits anti-angiogenic properties in vivo.[1] It can significantly decrease the density of blood vessels within tumors, as evidenced by reduced areas positive for the endothelial marker CD31.[1][13] This effect is partly mediated by inhibiting vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[13]
Key Signaling Pathways Modulated by this compound
This compound's diverse anti-tumor effects are orchestrated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is hyperactivated in many cancers. This compound is a potent inhibitor of this pathway.[14] It can suppress the phosphorylation and activation of both PI3K and Akt.[14] One mechanism for this inhibition is through the regulation of microRNAs. For example, in lung cancer, this compound downregulates miR-205-5p, which in turn leads to increased expression of its target, the tumor suppressor PTEN.[15][16] PTEN then inhibits the PI3K/Akt pathway, leading to suppressed cancer cell proliferation and survival.[15][16][17] This inhibition of Akt activation ultimately promotes apoptosis via the mitochondrial pathway.[12][18]
Caption: this compound inhibits the PI3K/Akt pathway via miR-205-5p/PTEN axis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis, and its abnormal activation is linked to many cancers.[6] this compound is an effective suppressor of NF-κB activity.[1][19] In triple-negative breast cancer, this compound upregulates the expression of SIRT6, which in turn impairs the activation of the NF-κB pathway.[6][20] It also inhibits the phosphorylation of IκBα, a key step that normally allows NF-κB to translocate to the nucleus and activate target genes.[21] By suppressing NF-κB, this compound downregulates anti-apoptotic gene products, enhances radiosensitivity in colorectal cancer, and inhibits cancer cell proliferation.[19]
Caption: this compound suppresses NF-κB activation via SIRT6 and IκBα inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, p38, and JNK subfamilies, regulates a wide array of cellular processes like proliferation and differentiation. This compound has been shown to modulate this pathway to exert its anti-cancer effects. In mouse melanoma cells, this compound induces cell cycle arrest and differentiation by inhibiting the Erk1/2-p38-JNK-dependent pathway.[11] In triple-negative breast cancer, this compound specifically inhibits the JNK/c-Jun signaling pathway, which suppresses cancer cell invasion and promotes apoptosis.[9][10][22]
Caption: this compound inhibits cancer cell invasion by targeting the JNK/c-Jun axis.
Quantitative Efficacy Data
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Melanoma | B16 | IC50 (72h) | ~84.3 µg/mL | [5] |
| Lung Cancer | A549/MTX-resistant | IC50 of MTX | 52.17 to 35.50 µmol/L | [2] |
| Colon Cancer | HCT116 | IC50 (Cytotoxicity) | ~40 µM | [23] |
| Medulloblastoma | Daoy, D341 | Proliferation Assay | Dose-dependent inhibition | [8] |
| Lung Cancer | A549 | Proliferation Assay | Significant reduction (≥100 µmol/L) | [12] |
| Oral Squamous Cell | SCC9, Cal 27 | Proliferation Assay | Dose-dependent inhibition | [14] |
| In Vivo Model | Cancer Type | Dosage | Effect | Reference |
| C57 Mice (Xenograft) | Melanoma (B16) | 65 µg/kg/day (oral) | Inhibited tumor growth and metastasis | [5] |
| Nude Mice (Xenograft) | Breast Cancer (MDA-MB-231) | 20-40 mg/kg | Dose-dependent tumor growth inhibition | [13] |
| Nude Mice (Xenograft) | Lung Cancer (H1975) | Not specified | Significantly decreased proliferation | [18] |
| Murine Model | Colorectal Cancer | Not specified | Potentiated efficacy of radiotherapy | [19] |
Experimental Methodologies
The anti-tumor properties of this compound have been characterized using a suite of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.
Cell Viability / Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, B16, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[5][7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for specified time points (e.g., 24, 48, 72 hours).[5][11]
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
-
Solubilization: If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Caption: Workflow for a typical cell viability assay (MTT/CCK-8).
Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA (Bicinchoninic acid) assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65, Caspase-3, β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Cell Injection: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁵ B16 melanoma cells) into the flank of immunocompromised mice (e.g., nude or C57BL/6 mice).[5]
-
Treatment Initiation: Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 65 µg/kg) or a vehicle control to the mice daily via a specified route (e.g., oral gavage).[5]
-
Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly throughout the experiment.
-
Endpoint: At the end of the study (e.g., after 20 days), sacrifice the mice, excise the tumors, and weigh them.[5]
-
Further Analysis: Tumor tissues can be used for further analysis, such as immunohistochemistry (for markers like Ki-67 or cleaved caspase-3) or Western blotting.[24]
-
Conclusion and Future Directions
This compound has unequivocally demonstrated significant anti-tumor activity across a broad spectrum of cancers in preclinical models.[1][4] Its ability to simultaneously modulate multiple oncogenic pathways—including PI3K/Akt, NF-κB, and MAPK—while inducing apoptosis, halting the cell cycle, and preventing metastasis underscores its therapeutic potential.[25] The favorable safety profile suggested by some studies further enhances its appeal as a candidate for drug development.[1]
However, the transition from preclinical findings to clinical application requires further investigation. Future research should focus on improving the bioavailability of this compound through novel drug delivery systems, conducting well-designed clinical trials to establish its safety and efficacy in humans, and exploring its potential in combination therapies with existing chemotherapeutic agents or immunotherapies to achieve synergistic effects and overcome drug resistance.[19][26] The comprehensive data presented here provide a strong foundation for these future endeavors, positioning this compound as a promising natural compound in the fight against cancer.
References
- 1. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives [frontiersin.org]
- 2. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induced B16 Melanoma Tumor Cells Apoptosis, Suppressed Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces S-phase arrest and apoptosis in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces cell differentiation and cell cycle arrest in mouse melanoma B16 cells via Erk1/2-p38-JNK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]
- 13. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR‑205‑5p/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - ProQuest [proquest.com]
- 18. This compound induces apoptosis of human lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound enhances radiosensitivity of colorectal cancer cells by suppressing NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-induced inhibition of SIRT6/NF-κB triggers redox mediated apoptosis and enhances anti-tumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. worldscientific.com [worldscientific.com]
- 22. This compound Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Exploring the In Vitro Antioxidant Capacity of Icariin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin (ICA), a prenylated flavonoid glycoside, is the primary active component isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed.[1] Traditionally used in Chinese medicine, this compound has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-tumor, and anti-aging properties.[2][3][4] A growing body of evidence highlights its potent antioxidant effects, positioning it as a promising candidate for mitigating oxidative stress-related pathologies.[5][6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7][8]
This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, detailing the experimental protocols used for its evaluation, summarizing key quantitative data, and illustrating the underlying molecular mechanisms and signaling pathways.
Direct Radical Scavenging Activity: Chemical Assays
The direct antioxidant capacity of this compound is often evaluated using cell-free chemical assays that measure its ability to scavenge stable free radicals. The most common methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µM) | Inhibition Ratio (%) | Reference |
| This compound | 200 | 44.2 | [11] |
| Icaritin (metabolite) | 200 | 64.2 | [11] |
Experimental Protocol: DPPH Assay [9][12]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving DPPH powder in methanol or ethanol. Store in a dark, airtight container.
-
Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the this compound sample or standard (e.g., 0.5 mL).
-
Add a fixed volume of the DPPH working solution (e.g., 1 mL) to each well/tube.
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
Vigorously mix the solutions.
-
Incubate the plate/tubes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.[13][14]
Experimental Protocol: ABTS Assay [13][14][15]
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound sample or standard (e.g., 10 µL) to the wells of a 96-well microplate.
-
Add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.
-
Mix and incubate at room temperature for a specified time (e.g., 5-10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[16][17]
Experimental Protocol: FRAP Assay [17][18][19]
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare this compound samples in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a microplate well.
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 220 µL).
-
Mix and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve and is expressed as Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for screening, they do not reflect the complex biological environment. The CAA assay measures the antioxidant activity of a compound within a cellular system, accounting for factors like cell uptake, metabolism, and localization.[20][21][22] The assay uses a fluorescent probe, DCFH-DA, which is taken up by cells and deacetylated to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can enter the cell will inhibit this oxidation, leading to reduced fluorescence.[23]
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| Rat Calvarial Osteoblasts | Hypoxia (2% O₂) + this compound (10⁻⁶, 10⁻⁵ M) | Reduced production of ROS and malondialdehyde; increased superoxide dismutase activity. | [24] |
| Human Erythrocytes | AAPH-induced hemolysis + this compound | Dose-dependently protected against free-radical-induced hemolysis. | [25] |
| Human Keratinocytes (HaCaTs) | UVB irradiation + this compound (1, 10, 100 nM) | Dose-dependently reduced intracellular ROS generation. | [11] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay [22][23][26]
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well, black, clear-bottom microplate.
-
Culture until cells reach 90-100% confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a buffer like PBS.
-
Treat the cells with various concentrations of this compound (and a positive control like quercetin) along with the DCFH-DA probe (e.g., 25 µM) in treatment medium.
-
Incubate for a period to allow for compound uptake and probe deacetylation (e.g., 1 hour at 37°C).
-
Wash the cells to remove the extracellular compound and probe.
-
Add a peroxyl radical initiator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence kinetically (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA unit is calculated using the formula:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
-
Results are often expressed as quercetin equivalents.
-
Molecular Mechanisms: Modulation of Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[27] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), which catabolizes pro-oxidant heme into biliverdin, iron, and carbon monoxide.[28][29][30]
Studies have shown that this compound can activate the Nrf2 signaling pathway, leading to increased expression of Nrf2 and HO-1.[8][28][29] This activation is a crucial mechanism for this compound-mediated protection against oxidative stress in various cell types.[5][27] For instance, this compound has been shown to relieve reactive oxygen species accumulation by activating Nrf2 signaling.[28] Furthermore, the neuroprotective and anti-inflammatory effects of this compound have been directly linked to its ability to modulate the HO-1/Nrf2 pathway.[27][29]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are involved in cellular responses to a variety of stimuli, including oxidative stress.[31] this compound has been shown to modulate these pathways to confer protection. For example, it can inhibit the phosphorylation of JNK and p38 MAPK, which are often activated during stress and can lead to inflammation and apoptosis.[31][32] In other contexts, this compound may activate ERK or p38, which can lead to the upregulation of protective factors like sirtuin 1 (SIRT1).[31][33] The specific effect of this compound on MAPK pathways can be context-dependent, varying with the cell type and the nature of the oxidative insult.
Conclusion
In vitro evidence robustly demonstrates that this compound possesses significant antioxidant capabilities through a dual mechanism. It acts as a direct scavenger of free radicals, as quantified by chemical assays such as DPPH, ABTS, and FRAP. More significantly, it functions as an indirect antioxidant by modulating critical cellular signaling pathways. Its ability to activate the Nrf2/HO-1 axis enhances the endogenous antioxidant defense system, while its modulation of MAPK pathways helps to mitigate stress-induced inflammation and apoptosis. These findings underscore the potential of this compound as a valuable lead compound in the development of therapeutic strategies aimed at combating diseases rooted in oxidative stress. Further research is warranted to fully elucidate its metabolic fate and efficacy in more complex biological systems.
References
- 1. The effect of this compound on immunity and its potential application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐aging effects of this compound and the underlying mechanisms: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-aging effects of this compound and the underlying mechanisms: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential effects of this compound, the Epimedium-derived bioactive compound in the treatment of COVID‐19: a hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates diabetic cardiomyopathy by activating Nrf2-dependent antioxidant and mitochondrial pathways: Integrative evidence from network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. zen-bio.com [zen-bio.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 21. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 24. This compound attenuates hypoxia-induced oxidative stress and apoptosis in osteoblasts and preserves their osteogenic differentiation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The antioxidative effect of this compound in human erythrocytes against free-radical-induced haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. zen-bio.com [zen-bio.com]
- 27. This compound targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Activation of Nrf2 signaling by this compound protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Icariin's Effect on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms through which icariin, a prenylated flavonoid glycoside from the Epimedium genus, exerts its beneficial effects on endothelial function. The focus is on the core signaling pathways, quantitative experimental data, and detailed methodologies relevant to preclinical research and development.
Core Mechanisms of Action
This compound positively modulates endothelial function through a multi-pronged approach, primarily by enhancing the production of nitric oxide (NO), a critical signaling molecule in vasodilation, and by mitigating oxidative stress.
1.1 Enhancement of Nitric Oxide (NO) Bioavailability
The primary mechanism for this compound-induced vasodilation is its ability to increase the activity and expression of endothelial nitric oxide synthase (eNOS). This is achieved through the activation of key upstream signaling cascades.
-
PI3K/Akt Pathway Activation: this compound stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] Activated Akt, a serine/threonine kinase, directly phosphorylates eNOS at its serine 1177 residue (Ser1177).[1][2] This phosphorylation event is crucial for activating the enzyme, leading to a significant increase in NO production from its substrate, L-Arginine.[3][4] The effect is potent enough to restore endothelial function in high-glucose-impaired endothelial progenitor cells.[4][5] The activation of this pathway is androgen receptor-dependent in human umbilical vein endothelial cells (HUVECs).[1]
-
MEK/ERK Pathway Involvement: In addition to the PI3K/Akt axis, this compound also activates the MEK/ERK signaling pathway, which contributes to its pro-angiogenic effects in endothelial cells.[3]
-
Increased eNOS Expression: Beyond acute activation, this compound also promotes the long-term expression of eNOS at both the mRNA and protein levels.[2][6] Studies have shown a time- and concentration-dependent increase in eNOS expression following incubation with this compound.[6]
-
Inhibition of PDE5: this compound is a known phosphodiesterase type 5 (PDE5) inhibitor.[7] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), the downstream effector of NO.[8][9] Elevated cGMP levels lead to smooth muscle relaxation and enhanced vasodilation.
1.2 Antioxidant and Anti-inflammatory Effects
Endothelial dysfunction is closely linked to oxidative stress and inflammation. This compound demonstrates significant protective effects by counteracting these pathological processes.
-
Reduction of Reactive Oxygen Species (ROS): this compound has been shown to reduce intracellular ROS levels, thereby protecting endothelial cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or oxidized low-density lipoprotein (ox-LDL).[10][11][12] This is achieved in part by inhibiting NADPH oxidase, a major source of cellular ROS.[11][13]
-
Inhibition of Endoplasmic Reticulum (ER) Stress: this compound can protect vascular endothelial cells from oxidative stress by inhibiting the ER stress pathway, as evidenced by the reduced expression of key ER stress markers like GRP78, ATF4, and eIF2α.[10]
-
Anti-inflammatory Action: this compound suppresses inflammatory responses in endothelial cells. It reduces the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin, which are crucial for the adhesion of monocytes to the endothelium—an early step in atherosclerosis.[12][14] This effect is potentially mediated through the inhibition of the NF-κB pathway.[6][14]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on endothelial cells.
Table 1: Effect of this compound on eNOS Expression and NO Production in HUVECs
| Parameter Measured | This compound Concentration | Incubation Time | Result (Fold Change vs. Control) | P-value | Reference |
|---|---|---|---|---|---|
| eNOS mRNA Expression | 10 µmol/L | 72 h | ~2.4-fold increase | <0.05 | [6] |
| eNOS Protein Expression | 10 µmol/L | 72 h | ~2.5-fold increase | <0.05 | [6] |
| NO Production (Long-term) | 0.1, 1, 10 µmol/L | 6 - 72 h | Concentration- and time-dependent increase | <0.05 | [6] |
| NO Production (Short-term) | Not specified | 5 min | Significant enhancement | <0.05 |[6] |
Table 2: Protective Effects of this compound Against Oxidized LDL (ox-LDL)-Induced Injury in HUVECs
| Parameter Measured | This compound Concentration | Incubation Time | Result | P-value | Reference |
|---|---|---|---|---|---|
| Cell Viability | 10, 20, 40 µmol/L | 24 h | Concentration-dependent inhibition of ox-LDL induced injury | <0.05 | [12] |
| Monocyte Adhesion | 10, 20, 40 µmol/L | 24 h | Concentration-dependent inhibition of ox-LDL induced adhesion | <0.05 | [12] |
| ICAM-1, VCAM-1, E-selectin Secretion | 10, 20, 40 µmol/L | 24 h | Concentration-dependent decrease compared to ox-LDL group | <0.05 | [12] |
| ICAM-1, VCAM-1, E-selectin mRNA | 10, 20, 40 µmol/L | 24 h | Concentration-dependent downregulation compared to ox-LDL group | <0.05 |[12] |
Table 3: Effect of this compound on cGMP Levels
| Experimental Condition | This compound (ICA) EC₅₀ | Sildenafil (Sild) EC₅₀ | Result | P-value | Reference |
|---|
| cGMP accumulation in rabbit corpus cavernosum (in presence of SNP) | 4.62 µmol/L | 0.42 µmol/L | Dose-dependent increase in cGMP | <0.01 |[8][9] |
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways affected by this compound.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.
Caption: Antioxidant and anti-inflammatory mechanisms of this compound.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments cited in the study of this compound's effects on endothelial function. Researchers should optimize these based on specific cell lines and laboratory conditions.
4.1 Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a standard in vitro model for studying endothelial biology.[15]
-
Vessel Preparation: Obtain human umbilical cords under sterile conditions. Cannulate the umbilical vein and flush with Phosphate Buffered Saline (PBS) to remove blood.[15]
-
Cell Isolation: Perfuse the vein with a 0.2% collagenase solution and incubate at 37°C for 15 minutes.[15]
-
Cell Collection: Flush the vein with culture medium (e.g., M-199 or VascuLife®) supplemented with 20% Fetal Bovine Serum (FBS) to collect the detached endothelial cells.[15]
-
Plating and Culture: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate onto flasks pre-coated with an extracellular matrix protein like gelatin or fibronectin.[15][16]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.[17] Change the medium every 2-3 days until the cells reach 80-90% confluency.
4.2 Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[18]
-
Cell Seeding: Plate HUVECs in a 96-well plate and allow them to adhere overnight.
-
Loading with H₂DCFDA: Wash cells with warm PBS or Hank's Balanced Salt Solution (HBSS). Incubate the cells with 10 µM H₂DCFDA in HBSS for 30-60 minutes at 37°C, protected from light.[19]
-
Treatment: Wash the cells to remove excess probe. Add fresh medium containing the desired concentrations of this compound, with or without an ROS inducer like H₂O₂.
-
Fluorescence Measurement: After the desired treatment period, measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm.[20][21] An increase in fluorescence corresponds to an increase in intracellular ROS.
4.3 eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[22][23]
-
Cell Lysis: Lyse treated HUVECs in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease and phosphatase inhibitors).
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the eNOS enzyme) with a reaction buffer containing NADPH, CaCl₂, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin.
-
Enzymatic Reaction: Initiate the reaction by adding L-[¹⁴C]arginine. Incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer containing EDTA.[23]
-
Separation: Apply the reaction mixture to a cation-exchange resin column. L-[¹⁴C]arginine (positively charged) will bind to the resin, while L-[¹⁴C]citrulline (neutral) will flow through.
-
Quantification: Measure the radioactivity of the flow-through containing L-[¹⁴C]citrulline using a liquid scintillation counter. The amount of radioactivity is proportional to the eNOS activity.
4.4 Western Blot for eNOS and Phospho-eNOS (Ser1177)
This method is used to determine the total protein expression of eNOS and its activation state via phosphorylation.[6][24]
-
Protein Extraction: Lyse HUVECs treated with this compound in RIPA buffer with added protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Ser1177) or total eNOS, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. The ratio of p-eNOS to total eNOS reflects the level of enzyme activation.
Experimental Workflow Visualization
References
- 1. Involvement of androgen receptor in nitric oxide production induced by this compound in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces high glucose-induced endothelial progenitor cell dysfunction via inhibiting the p38/CREB pathway and activating the Akt/eNOS/NO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances endothelial nitric-oxide synthase expression on human endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of this compound on cyclic GMP levels and on the mRNA expression of cGMP-binding cGMP-specific phosphodiesterase (PDE5) in penile cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on cyclic GMP levels and on the mRNA expression of cGMP-binding cGMP-specific phosphodiesterase (PDE5) in penile cavernosum [journal.hep.com.cn]
- 10. This compound protects vascular endothelial cells from oxidative stress through inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes angiogenic differentiation and prevents oxidative stress-induced autophagy in endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects and mechanisms of this compound on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Reactive Oxygen Species in Atherosclerosis via Chinese Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an Anti-atherosclerotic Drug from Chinese Medicinal Herb Horny Goat Weed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accegen.com [accegen.com]
- 16. Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 21. assaygenie.com [assaygenie.com]
- 22. Nitric Oxide Synthase (NOS) Activity Assay [bio-protocol.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Icariin for Osteoporosis: A Technical Guide
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1][2] As the global population ages, the incidence and burden of osteoporosis are escalating, making the search for effective and safe therapeutic agents a public health priority.[3] Traditional medicines offer a valuable resource for novel drug discovery, and Icariin, a prenylated flavonol glycoside extracted from the Epimedium genus, has emerged as a promising candidate.[3][4] Used for centuries in traditional Chinese medicine to treat bone ailments, this compound has been shown in numerous preclinical studies to positively modulate bone metabolism by promoting bone formation and inhibiting bone resorption.[4][5][6]
This technical guide provides a comprehensive overview of the preliminary scientific studies on this compound for osteoporosis, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex molecular pathways involved.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-osteoporotic effects through a multi-target, multi-pathway mechanism. It simultaneously stimulates osteogenic (bone-forming) pathways in osteoblasts and inhibits osteoclastogenic (bone-resorbing) pathways. The primary signaling cascades implicated are the Wnt/β-catenin, RANKL/OPG, and cAMP/PKA/CREB pathways.
Promotion of Osteogenesis
This compound promotes the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix. This is achieved primarily through the activation of two key signaling pathways.
-
Wnt/β-catenin Pathway: This is a crucial pathway in bone development. This compound has been shown to activate this pathway, leading to the accumulation of β-catenin in the cytoplasm.[3][7] β-catenin then translocates to the nucleus, where it promotes the transcription of osteogenic genes like RUNX2 and Osterix (Osx), which are master regulators of osteoblast differentiation.[7][8][9]
-
cAMP/PKA/CREB Pathway: Studies have demonstrated that this compound can increase intracellular cyclic AMP (cAMP) levels in osteoblasts.[10] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[10] Activated CREB is a transcription factor that upregulates genes involved in osteoblast maturation and mineralization.[10][11]
Inhibition of Osteoclastogenesis
The balance of bone remodeling is critically dependent on the RANKL/OPG ratio.[3] RANKL (Receptor Activator of Nuclear Factor-κB Ligand) promotes the formation of osteoclasts, while OPG (Osteoprotegerin) acts as a decoy receptor, inhibiting this process. An increased RANKL/OPG ratio favors bone resorption. Studies show that this compound can decrease the RANKL/OPG ratio, thereby suppressing the differentiation and activity of osteoclasts and reducing bone resorption.[3] Additionally, this compound has been found to inhibit osteoclastogenesis by targeting the Cullin 3/Nrf2 pathway to reduce oxidative stress.[1]
In Vitro Evidence
In vitro studies using osteoblastic and osteoclastic cell lines have provided foundational evidence for the bone-protective effects of this compound. These studies have helped determine optimal concentrations and elucidate the cellular and molecular changes induced by this compound.
Quantitative Data Summary: In Vitro Studies
| Cell Type | This compound Conc. | Key Findings | Reference |
| Rat Calvarial Osteoblasts | 10-5 M (Optimal) | Higher ALP activity, more mineralized nodules, and increased mRNA expression of COL1α2, BMP-2, OSX, and RUNX-2 compared to genistein. | [8] |
| hFOB1.19 Osteoblasts | 30 µg/ml | Promoted cell proliferation to a level equivalent to 50 µg/ml of BMP-2. Increased expression of BMP-2, OPG, and ALP mRNAs. | [12] |
| C2C12 Mesenchymal Cells | 10-5 M (Optimal) | Enhanced BMP-2-mediated osteoblastic differentiation in a dose-dependent manner. Activated the cAMP/PKA/CREB signaling axis. | [11] |
| Rat Calvarial Osteoblasts (Hypoxia) | 10-6 to 10-5 M | Attenuated hypoxia-induced reduction in cell viability. Reduced ROS production and increased superoxide dismutase activity. Preserved osteogenic potential. | [13][14] |
| RAW264.7 Macrophages | Not specified | Suppressed RANKL-induced osteoclast differentiation and expression of osteoclast-related genes (NFATc1, Ctsk, Trap). | [1] |
Common Experimental Protocols: In Vitro
A typical workflow for assessing the osteogenic potential of this compound in vitro involves several key stages, from cell culture to quantitative analysis of bone formation markers.
-
Cell Culture and Treatment: Primary osteoblasts (e.g., from rat calvaria) or mesenchymal stem cells are cultured in appropriate media.[8] Once confluent, cells are treated with varying concentrations of this compound (commonly ranging from 10-8 M to 10-5 M) or a vehicle control.[8][11]
-
Proliferation Assay: Cell viability and proliferation are often measured using an MTT assay at 24-48 hours post-treatment.[12]
-
Osteoblast Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is typically measured after 7-10 days of treatment using a colorimetric assay or by histochemical staining.[8]
-
Gene Expression: The mRNA levels of key osteogenic transcription factors (RUNX2, Osterix) and bone matrix proteins (Collagen Type I, Osteocalcin) are quantified using real-time quantitative PCR (qRT-PCR).[8]
-
-
Mineralization Assay: The formation of mineralized calcium nodules, a late-stage marker of osteoblast function, is assessed after 21 days. This is done by staining the cell cultures with Alizarin Red S, which binds to calcium deposits, followed by quantification of the stained area.[8]
In Vivo Evidence
The efficacy of this compound has been validated in several animal models of osteoporosis, most commonly the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis.
Quantitative Data Summary: In Vivo Studies
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Rats | 20 mg/kg/d (intragastric) | 12 weeks | Increased Bone Mineral Density (BMD). Increased serum OPG. | [15] |
| Postmenopausal Women | 60 mg/day | 24 months | Showed a beneficial effect on preserving overall bone density compared to the placebo group. | [16] |
| OVX Rats | Not specified | Not specified | Increased serum levels of estradiol and β-catenin. Decreased the RANKL/OPG ratio. | [3] |
| OVX Rats (with ADSC transplant) | Not specified | Not specified | Significantly increased BMD of lumbar spine and femur. Enhanced bone biomechanical properties (max load, rigidity). | [2] |
| OVX Rats | Not specified | Not specified | Higher bone density and fewer tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in bone tissue. Lower ROS levels. | [1] |
Common Experimental Protocols: In Vivo
The standard protocol to evaluate this compound in a postmenopausal osteoporosis model involves surgical ovariectomy in rats followed by a period of treatment and subsequent analysis of bone parameters.
-
Animal Model: Adult female rats (e.g., Sprague-Dawley) are used. Osteoporosis is induced by bilateral ovariectomy (OVX), which removes the primary source of estrogen, leading to rapid bone loss. A sham-operated group serves as a control.[15]
-
Treatment: Following a recovery period, OVX rats are randomly assigned to treatment groups. This compound is typically administered daily via oral gavage for a period of 12 weeks or more.[15] A vehicle group (OVX + saline) and a positive control group (OVX + Estradiol) are included.[15]
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured at the end of the study using dual-energy X-ray absorptiometry (DEXA).[2]
-
Serum Biomarker Analysis: Blood is collected to measure levels of bone turnover markers, such as OPG, RANKL, ALP, and tartrate-resistant acid phosphatase (TRAP), using ELISA kits.[2][3]
-
Histomorphometry and Biomechanics: The harvested femurs or tibiae are used for histological analysis to assess changes in trabecular bone microarchitecture. Biomechanical properties, such as maximum load and stiffness, are determined by mechanical tests like the three-point bending test.[2]
Clinical Evidence
While preclinical data are abundant and promising, high-quality clinical evidence for this compound is still limited. A notable study was a 24-month, randomized, double-blind, placebo-controlled trial involving postmenopausal women. The results indicated that supplementation with 60 mg of this compound per day had a beneficial effect in preserving bone mineral density compared to the placebo group, with relatively few side effects.[4][5][16][17] This study provides preliminary support for the translation of this compound from preclinical models to clinical application, though larger trials are needed for definitive validation.
Conclusion
Preliminary studies provide compelling evidence that this compound is a potent natural compound for the potential treatment of osteoporosis. Its multifaceted mechanism of action, involving the concurrent stimulation of osteoblast-mediated bone formation and inhibition of osteoclast-driven bone resorption, makes it an attractive therapeutic candidate. In vitro and in vivo data consistently demonstrate its ability to enhance osteogenic gene expression, improve bone mineral density, and favorably modulate bone turnover markers. While the initial clinical findings are positive, further large-scale, well-controlled clinical trials are imperative to establish the long-term efficacy and safety of this compound as a mainstream therapy for osteoporosis. The detailed protocols and signaling pathways outlined in this guide serve as a foundational resource for researchers aiming to build upon this promising body of work.
References
- 1. This compound ameliorates osteoporosis in ovariectomized rats by targeting Cullin 3/Nrf2/OH pathway for osteoclast inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound combined with stem cells on postmenopausal osteoporosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism of this compound in Osteoporosis Based on a Network Pharmacology Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound on bone metabolism and its potential clinical application - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on this compound Promoting Bone Injury Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is more potent than genistein in promoting osteoblast differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The flavonol glycoside this compound promotes bone formation in growing rats by activating the cAMP signaling pathway in primary cilia of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes the Osteogenic Action of BMP2 by Activating the cAMP Signaling Pathway [mdpi.com]
- 12. In Vitro and In Vivo Osteogenesis Induced by this compound and Bone Morphogenetic Protein-2: A Dynamic Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates hypoxia-induced oxidative stress and apoptosis in osteoblasts and preserves their osteogenic differentiation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates hypoxia‐induced oxidative stress and apoptosis in osteoblasts and preserves their osteogenic differentiation potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on Modulating Gut Microbiota and Regulating Metabolite Alterations to Prevent Bone Loss in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Flavonoid to prevent osteoporosis [adeeva.com]
- 17. The effect of this compound on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Icariin's Interaction with Cellular Signaling Cascades: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Icariin, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, neuroprotective, anti-tumor, and osteogenic effects.[1] These diverse biological activities are attributed to its ability to modulate multiple intracellular signaling cascades. This technical guide provides an in-depth examination of this compound's interaction with three core signaling pathways: Phosphoinositide 3-Kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document summarizes key quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual diagrams of the signaling pathways to facilitate a deeper understanding of this compound's molecular mechanisms.
Introduction
Overview of this compound
This compound is the principal active component of Herba Epimedii, a traditional Chinese medicine used for centuries.[1] Its pleiotropic effects stem from its capacity to interact with a multitude of molecular targets, thereby influencing complex cellular processes.[1][2] Studies have demonstrated its therapeutic potential in a variety of disorders, ranging from osteoporosis and neurodegenerative diseases to cancer and inflammatory conditions.[1][3]
The Central Role of Cellular Signaling
Cellular signaling cascades are complex networks of protein interactions that transmit signals from the cell surface to intracellular targets, dictating fundamental cellular responses such as proliferation, differentiation, apoptosis, and inflammation. The ability of a single compound like this compound to modulate these pathways highlights its potential as a multi-target therapeutic agent. Understanding these interactions at a molecular level is crucial for its development as a modern pharmaceutical.
Core Signaling Pathways Modulated by this compound
The PI3K/Akt Signaling Cascade
The PI3K/Akt pathway is a critical signaling nexus that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers, while its controlled activation is essential for tissue repair and neuroprotection.
This compound has been shown to activate the PI3K/Akt pathway in various cell types.[4][5] This activation typically involves the phosphorylation of Akt at key residues (e.g., Ser473), which in turn phosphorylates and regulates a host of downstream targets. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins like GSK-3β, thereby preventing cell death.[4][6] This mechanism is central to this compound's neuroprotective effects against corticosterone-induced apoptosis in hypothalamic neurons and sodium azide-induced neurotoxicity.[4][5] In some cancers, however, this compound has been shown to inhibit the PI3K/Akt pathway, highlighting its context-dependent activity.[2][7][8]
References
- 1. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on immunity and its potential application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits corticosterone-induced apoptosis in hypothalamic neurons via the PI3-K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Curcumol promotes docetaxel sensitivity in prostate cancer through modulation of the PI3K-Akt signaling pathway and the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Icariin: A Technical Guide to Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonoid glycoside derived from plants of the Epimedium genus, has a long history in traditional medicine. Modern pharmacological research is increasingly focused on elucidating its molecular mechanisms to validate its therapeutic potential for a range of conditions, including osteoporosis, cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the key molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies employed to uncover these interactions.
Key Molecular Targets of this compound
This compound's diverse pharmacological effects stem from its ability to interact with multiple molecular targets. This promiscuity is a hallmark of many natural products and offers both therapeutic opportunities and challenges. The primary and most extensively studied targets are detailed below.
Phosphodiesterase 5 (PDE5)
One of the most well-characterized targets of this compound is cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme primarily known for its role in regulating blood flow in the corpus cavernosum.[1] By competitively inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[2] This mechanism is the basis for its use in erectile dysfunction.[3] The inhibitory potency of this compound and its derivatives against PDE5 has been quantified in numerous studies, with IC50 values typically in the micromolar to nanomolar range.[2][4][5]
Estrogen Receptors (ERα and ERβ)
This compound is classified as a phytoestrogen due to its interaction with estrogen receptors. However, its mode of action is distinct from that of estradiol. Studies have shown that this compound does not directly bind to the ligand-binding domain of ERα or ERβ in competitive binding assays.[6][7] Instead, it is thought to exert its effects through non-genomic pathways, activating downstream signaling cascades like MAPK/ERK and PI3K/Akt, which in turn can phosphorylate and activate estrogen receptors.[6][7][8] This ERE-independent mechanism may contribute to its tissue-selective estrogenic activities, promoting bone health without significantly affecting uterine or breast tissues.[6][9]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Multiple studies have demonstrated that this compound can activate this pathway in various cell types.[10] For instance, this compound has been shown to promote the phosphorylation of both PI3K and Akt, leading to downstream effects such as the inhibition of apoptosis and the promotion of cell survival.[9] This activation is implicated in this compound's protective effects in neurological disorders and its role in cancer cell modulation.[11][12]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK), is another key pathway influenced by this compound. This compound treatment has been shown to induce the phosphorylation and activation of ERK1/2 in various cell lines.[13][14][15] This activation is linked to its effects on cell proliferation and differentiation, particularly in osteoblasts and endothelial cells.[13][16] The pro-proliferative effects in certain contexts are mediated through the GPER1/EGFR/MAPK signaling axis.[14]
Quantitative Data on this compound-Target Interactions
The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of this compound and its derivatives against key molecular targets.
Table 1: Inhibitory Activity of this compound and Its Derivatives against Phosphodiesterase 5 (PDE5)
| Compound | Target | IC50 Value | Source |
| This compound | PDE5 | 0.432 µM | [1] |
| This compound | PDE5A1 | 5.9 µM | [4][5] |
| This compound Analog 3 | PDE5 | 0.083 ± 0.010 µM | [2] |
| This compound Analog 7 | PDE5 | 0.14 ± 0.06 µM | [2] |
| 3,7-bis(2-hydroxyethyl) icaritin | PDE5A1 | 75 nM | [4][5] |
| Sildenafil (for comparison) | PDE5A1 | 74 nM | [4][5] |
Table 2: Binding Affinity and Functional Activity related to Estrogen Receptors
| Compound | Target | Assay Type | Result | Source |
| This compound | ERα / ERβ | Competitive Radioligand Binding | Failed to bind | [6][7] |
| This compound | ER-positive cells | ERE-luciferase Reporter Assay | Did not induce ERE-dependent transcription | [6][7] |
| Genistein | ERα / ERβ | Competitive Radioligand Binding | Binds with higher affinity to ERβ | [7] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to identify and characterize the molecular targets of this compound.
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to "fish" for the protein targets of a small molecule from a complex biological mixture like a cell lysate.[17]
Experimental Workflow Diagram
Methodology:
-
Probe Synthesis: this compound is chemically modified to include a linker arm, which is then covalently attached to a solid support, such as agarose or magnetic beads.[18][19] A photo-affinity probe may be used, which includes a photoreactive group that forms a covalent bond with the target upon UV irradiation.[19]
-
Lysate Preparation: Cells or tissues of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.
-
Incubation: The cell lysate is incubated with the this compound-immobilized beads, allowing this compound to bind to its protein targets.
-
Washing: The beads are washed extensively with buffer to remove proteins that are non-specifically bound to the beads or the linker.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, ionic strength, or by competing with a high concentration of free this compound.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).[20]
Phosphodiesterase 5 (PDE5) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PDE5.
Methodology:
-
Enzyme and Substrate: Recombinant human PDE5A1 is used as the enzyme source.[4][5] The substrate is [3H]-cGMP (tritium-labeled cGMP).
-
Reaction: The assay is typically performed in a multi-well plate. PDE5 enzyme is incubated with varying concentrations of this compound (or a control inhibitor like sildenafil) in an appropriate assay buffer.
-
Initiation: The enzymatic reaction is initiated by adding [3H]-cGMP. The reaction is allowed to proceed for a specific time at 37°C.
-
Termination: The reaction is terminated, often by boiling or adding a stop solution.
-
Separation: The product of the reaction, [3H]-GMP, is separated from the unreacted substrate [3H]-cGMP. This is commonly done using ion-exchange chromatography.
-
Quantification: The amount of [3H]-GMP produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Western Blotting for Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation state of specific proteins (e.g., Akt, ERK) in response to this compound treatment, indicating the activation or inhibition of signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with this compound at various concentrations and for different time points.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[21]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[21][22] Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane is often stripped and re-probed with an antibody against the total protein (e.g., total Akt) to confirm equal loading.[22]
Cell Viability/Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.[23]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[23] Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the untreated control.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[25] It is used to predict the binding mode of this compound to the active site of its target proteins.
Methodology:
-
Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is obtained from databases like PubChem or generated using chemical drawing software.[11][26] The 3D crystal structure of the target protein (the receptor) is downloaded from the Protein Data Bank (PDB).[25][27] Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Docking Software: Software such as AutoDock Vina or CB-dock is used for the docking simulation.[11][27]
-
Grid Box Definition: A grid box is defined around the known or predicted active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: The software systematically samples different conformations and orientations of this compound within the defined grid box, calculating the binding energy for each pose.
-
Analysis: The results are analyzed to identify the lowest energy (most favorable) binding pose. This provides insights into the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein.[28]
Conclusion
The study of this compound's molecular targets reveals a complex and multifaceted pharmacological profile. Its well-established inhibitory effect on PDE5 is complemented by its nuanced modulation of critical signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, often through an indirect, ERE-independent activation of estrogen receptors. The experimental methodologies detailed in this guide—from affinity-based target fishing to enzymatic assays and computational docking—form the cornerstone of our current understanding. For researchers and drug development professionals, this knowledge provides a robust framework for designing future studies to fully harness the therapeutic potential of this compound and its derivatives, optimizing their efficacy and selectivity for specific clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploration of this compound analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prenylflavonoid this compound Induces Estrogen Response Element–Independent Estrogenic Responses in a Tissue-Selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, but Not Genistein, Exerts Osteogenic and Anti-apoptotic Effects in Osteoblastic Cells by Selective Activation of Non-genomic ERα Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound interacts with IGFBP3 to alleviate diabetic cataract through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Pharmacological Mechanism of this compound for the Treatment of Alzheimer’s Disease Based on Network Pharmacology and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Alzheimers molecular mechanism of this compound: insights from gut microbiota, metabolomics, and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and icaritin stimulate the proliferation of SKBr3 cells through the GPER1-mediated modulation of the EGFR-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Icaritin Shows Potent Anti-Leukemia Activity on Chronic Myeloid Leukemia In Vitro and In Vivo by Regulating MAPK/ERK/JNK and JAK2/STAT3 /AKT Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. chondrex.com [chondrex.com]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. mdpi.com [mdpi.com]
- 27. Mechanism of this compound for the treatment of osteoarthritis based on network pharmacology and molecular docking method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Icariin in Rat Osteoporosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Icariin, a prenylated flavonoid glycoside extracted from the herb Epimedium, has demonstrated significant potential as a therapeutic agent for osteoporosis.[1][2] Numerous preclinical studies utilizing rat models of osteoporosis have shown that this compound can effectively enhance bone formation, inhibit bone resorption, and improve bone microarchitecture.[1][3][4] These application notes provide a comprehensive overview of the experimental protocols for administering this compound in various rat osteoporosis models and summarize the key quantitative findings and associated signaling pathways.
I. Experimental Protocols
A. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This is the most common model to simulate estrogen-deficiency-induced bone loss.
1. Animal Model:
-
Species and Strain: Female Sprague-Dawley (SD) rats are frequently used.[3][5]
-
Age: Typically, rats are 2-3 months old at the time of surgery.[3][5]
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with pentobarbital sodium).
-
Perform a bilateral ovariectomy to induce estrogen deficiency. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.[3][5]
-
Allow a post-operative recovery period of several weeks (e.g., 3 months) to establish bone loss before initiating treatment.[3]
-
2. This compound Administration:
-
Dosage: A range of doses has been investigated, commonly from 20 mg/kg/day to 150 mg/kg/day.[3][5]
-
Route of Administration: Oral gavage is the standard method.[3][5] this compound is typically dissolved in 0.9% saline.[5]
-
Treatment Duration: Treatment periods typically range from 5 to 12 weeks.[3][5][6]
3. Outcome Measures:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA) on the femur and lumbar spine.[1][3]
-
Serum Bone Turnover Markers:
-
Biomechanical Testing: Three-point bending tests on the femur to assess bone strength.[6]
-
Histomorphometry: Micro-computed tomography (µCT) analysis of the trabecular bone structure of the femur or tibia to determine parameters like bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[1][2]
B. Diabetic Osteoporosis Rat Model
This model is used to investigate the effects of this compound on bone loss associated with diabetes.
1. Animal Model:
-
Induction of Diabetes: Diabetes is typically induced in female Sprague-Dawley rats (e.g., 8 weeks old) by a single intraperitoneal injection of streptozotocin (STZ).[7]
-
Control Groups: A vehicle-treated, non-diabetic control group and a diabetic control group are included.[7]
2. This compound Administration:
-
Dosage: A common dose is 100 mg/kg/day.[7]
-
Route of Administration: Oral administration.[7]
-
Treatment Duration: A typical treatment duration is 8 weeks.[7]
3. Outcome Measures:
-
BMD: Measured in the lumbar spine and femur.[7]
-
Serum Bone Turnover Markers: Including CTX-1, ALP, TRACP 5b, osteocalcin, and PINP.[7]
-
Histomorphometry: Analysis of bone microstructure and the number of osteoclasts.[7]
-
Metabolic Parameters: Blood glucose levels are monitored.[7]
C. Alcohol-Induced Osteopenia Rat Model
This model is relevant for studying the impact of chronic alcohol consumption on bone health.
1. Animal Model:
-
Induction of Osteopenia: Adult male Sprague-Dawley rats are administered ethanol (e.g., 42% v/v at 7.5 g/kg) daily via gavage for an extended period (e.g., 16 weeks).[4]
-
Diet: Rats are fed an isocaloric ethanol-free liquid diet to control for nutritional variables.[4]
2. This compound Administration:
-
Dosage: Both low-dose and high-dose this compound have been tested.[4]
-
Route of Administration: Oral gavage.[4]
-
Treatment Duration: Concurrently with alcohol administration.[4]
3. Outcome Measures:
-
BMD and BV/TV: Assessed to determine bone mass.[4]
-
Biomechanical Properties: To evaluate bone strength.[4]
-
Gene Expression: mRNA levels of osteogenic markers such as ALP, Collagen type I (Col I), osteocalcin (OC), Runx2, BMP-2, and osteoprotegerin (OPG) are measured.[4]
II. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in rat osteoporosis models.
Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Microarchitecture
| Animal Model | This compound Dosage | Treatment Duration | Femur BMD | Lumbar Spine BMD | Bone Volume/Total Volume (BV/TV) | Trabecular Thickness (Tb.Th) |
| Ovariectomized Rats | 20 mg/kg/day | 12 weeks | Increased by 38% | - | Increased by 47% | - |
| Ovariectomized Rats | 150 mg/kg/day | 5 weeks | Significantly higher than OVX group | - | - | - |
| Diabetic Rats | 100 mg/kg/day | 8 weeks | Significantly increased | Significantly increased | Increased | Increased |
| Alcohol-Induced Osteopenia | High-dose | 16 weeks | Elevated | - | Elevated | - |
Data compiled from references[3][4][5][7].
Table 2: Effects of this compound on Bone Turnover Markers
| Animal Model | This compound Dosage | Treatment Duration | Alkaline Phosphatase (ALP) | Osteocalcin (BGLAP/OC) | Tartrate-Resistant Acid Phosphatase (TRAP/TRACP 5b) |
| Ovariectomized Rats | 150 mg/kg/day | 5 weeks | Reduced | Reduced | Reduced |
| Ovariectomized Rats | Not Specified | 2 months | - | Increased | Decreased |
| Diabetic Rats | 100 mg/kg/day | 8 weeks | Decreased | Decreased | Decreased |
| Alcohol-Induced Osteopenia | High-dose | 16 weeks | Increased mRNA | Increased mRNA | - |
Data compiled from references[1][3][4][7].
III. Signaling Pathways and Visualizations
This compound exerts its anti-osteoporotic effects by modulating several key signaling pathways involved in bone metabolism.
A. Experimental Workflow
The general experimental workflow for evaluating the efficacy of this compound in a rat osteoporosis model is depicted below.
Caption: Experimental workflow for in vivo studies of this compound.
B. Key Signaling Pathways Modulated by this compound
1. Wnt/β-catenin Signaling Pathway: this compound has been shown to activate the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation.[5][8]
Caption: this compound activation of the Wnt/β-catenin pathway.
2. RANKL/RANK/OPG Signaling Pathway: this compound can also regulate the balance between bone resorption and formation by influencing the RANKL/RANK/OPG system.[5][8]
Caption: this compound's regulation of the RANKL/RANK/OPG system.
3. BMP-2/Smad Signaling Pathway: The bone morphogenetic protein-2 (BMP-2) pathway, which promotes osteoblast differentiation, is another target of this compound.[3][4]
Caption: this compound's influence on the BMP-2/Smad signaling pathway.
References
- 1. The flavonol glycoside this compound promotes bone formation in growing rats by activating the cAMP signaling pathway in primary cilia of osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiosteoporosis effect of this compound in ovariectomized rats: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on fracture healing in an ovariectomized rat model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effects of this compound on Modulating Gut Microbiota and Regulating Metabolite Alterations to Prevent Bone Loss in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiosteoporotic activity of this compound in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Prevents Diabetes-Induced Bone Loss in Rats by Reducing Blood Glucose and Suppressing Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Mechanism of this compound in Osteoporosis Based on a Network Pharmacology Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Icariin in DMSO for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icariin is a prenylated flavonoid glycoside and the primary active component isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed.[1][2] It has garnered significant interest in biomedical research due to its diverse biological activities, including the inhibition of phosphodiesterase 5 (PDE5), activation of PPARα, and potential therapeutic effects in osteoporosis, cardiovascular disease, and neurodegenerative disorders.[3][4][5] A major challenge for in vitro studies is this compound's poor aqueous solubility (approximately 0.02 mg/mL), which limits its direct application in cell culture media.[6][7]
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for experimental use. This document provides a detailed protocol for the solubilization of this compound in DMSO, preparation of working solutions, and best practices for storage to ensure compound stability and experimental reproducibility.
This compound Properties and Solubility Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for calculating appropriate concentrations for stock and working solutions.
| Property | Value | Source(s) |
| CAS Number | 489-32-7 | [1][2][3][8][9][10] |
| Molecular Formula | C₃₃H₄₀O₁₅ | [2][3][8][9] |
| Molecular Weight | 676.66 g/mol | [2][8][9][11] |
| Appearance | Crystalline solid | [9][10] |
| Purity | ≥97% (HPLC) | [3][9][10] |
| Solubility in DMSO | Approx. 20 mg/mL. Up to 125 mg/mL may be achievable with sonication. | [3][9][10][11] |
| Solubility in Aqueous Buffer | Sparingly soluble. Approx. 0.1 mg/mL in a 1:10 DMSO:PBS (pH 7.2) solution. | [3][10] |
| Storage (Solid Form) | Store at -20°C. Stable for ≥ 4 years. | [2][10] |
| Storage (DMSO Stock) | Store in aliquots at -20°C (1 year) or -80°C (2 years). | [4][11] |
Experimental Protocols
Materials and Equipment
-
This compound powder (≥97% purity)
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (recommended for higher concentrations)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Safety Precautions
-
This compound should be handled as a potentially hazardous material. Review the Safety Data Sheet (SDS) before use.
-
Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid ingestion, inhalation, or contact with skin and eyes.
Preparation of a Concentrated Stock Solution (e.g., 20 mg/mL)
This protocol describes the preparation of a 29.55 mM (20 mg/mL) stock solution. Adjust calculations as needed for your desired concentration.
-
Calculation: To prepare 1 mL of a 20 mg/mL stock solution, you will need 20 mg of this compound powder and 1 mL of DMSO.
-
Weighing: Accurately weigh 20 mg of this compound powder and transfer it into a sterile, light-protected vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. For concentrations at or above 20 mg/mL, sonication in a water bath for 5-10 minutes may be necessary to achieve full dissolution.[11] Some protocols also recommend purging the solvent with an inert gas (e.g., nitrogen or argon) before sealing to enhance stability.[9][10]
-
Verification: Visually inspect the solution against a light source to ensure no particulates are present. A clear solution indicates complete solubilization.[12]
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted into your aqueous cell culture medium to achieve the final desired treatment concentration.
-
Intermediate Dilution (Optional): It is often practical to perform an intermediate dilution of the stock solution in DMSO or culture medium before the final dilution.
-
Final Dilution: Add the required volume of the this compound stock solution to your pre-warmed cell culture medium and mix immediately by gentle swirling or pipetting to prevent precipitation.
-
Solvent Control: It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%.[13] Prepare a "vehicle control" by adding the same final concentration of DMSO (without this compound) to a parallel set of cell cultures.
-
Example: To achieve a 20 µM final concentration of this compound in 10 mL of media from a 20 mg/mL (29.55 mM) stock:
-
Volume of stock = (10 mL * 20 µM) / 29,550 µM = 0.00677 mL or 0.68 µL.
-
Final DMSO % = (0.68 µL / 10,000 µL) * 100 = 0.0068%. This is well below the typical toxicity threshold.
-
-
Storage and Stability
-
Stock Solution: Aliquot the concentrated DMSO stock solution into single-use volumes in light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[4][11]
-
Aqueous Solutions: Do not store this compound in aqueous solutions or cell culture media for more than one day, as it is sparingly soluble and may precipitate or degrade over time.[9][10]
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the standard procedure for preparing this compound stock and working solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway: PDE5 Inhibition
This compound is a known inhibitor of cGMP-specific phosphodiesterase 5 (PDE5). This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.
References
- 1. This compound | 489-32-7 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 489-32-7 | MI08119 | Biosynth [biosynth.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Icariin Nanoparticle Formulation for Improved Delivery
Introduction
Icariin (ICA), a prenylated flavonoid glycoside, is the primary active component of the traditional Chinese medicinal plant Epimedium (Horny Goat Weed).[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-osteoporosis, anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor water solubility, low oral bioavailability (around 12.02%), and susceptibility to first-pass metabolism.[3][4]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[3][5][6] By encapsulating this compound within nanocarriers, it is possible to enhance its solubility, protect it from enzymatic degradation, improve its absorption and bioavailability, and potentially enable targeted delivery.[4][7] This document provides an overview of various this compound nanoparticle formulations, their characterization, and detailed protocols for their preparation and evaluation.
Featured this compound Nanoparticle Formulations
Several types of nanocarriers have been explored for the delivery of this compound, each with unique advantages:
-
Polymeric Nanoparticles: Biodegradable polymers like polyethylene glycol (mPEG) can be conjugated with this compound to form self-assembling nanoparticles. This method improves water solubility and can reduce cellular toxicity.[3]
-
Protein-Based Nanoparticles: Natural polymers such as whey protein and silk fibroin have been used to encapsulate this compound.[8][9] These formulations are biocompatible and can address solubility issues.[8]
-
Lipid-Based Nanoparticles: Solid lipid nanoliposomes (ICA-SLN) and bilosomes serve as effective carriers that can provide sustained release and enhance bioavailability.[5][7][10]
-
Amorphous Nanoparticles: Techniques like reactive precipitation can produce amorphous this compound nanoparticles, which significantly increase dissolution rates and oral bioavailability compared to crystalline forms.[11][12]
Data Presentation: Physicochemical Properties of this compound Nanoparticles
The following table summarizes the quantitative data for several this compound nanoparticle formulations reported in the literature.
| Formulation Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| Whey Protein Nanoparticles | Solvent Evaporation | 335.1 ± 16.64 | -15.9 ± 4.66 | 95.99% | Not Reported | [8] |
| mPEG-Icariin Polymer | Dialysis Method | 143.3 | +0.439 | Not Applicable | 32% | [3] |
| Amorphous Icaritin NPs | Reactive Precipitation | ~64 | Not Reported | Not Reported | Not Reported | [11][12] |
| This compound-Loaded Bilosomes | Experimental Design | 158.4 | Not Reported | Not Reported | Not Reported | [5] |
| Icaritin Nanorods (ICT-NRs) | Anti-solvent Precipitation | 155.5 | Not Reported | Not Reported | 43.30 ± 0.22% | [13] |
| Hydrous Icaritin Nanorods | Anti-solvent Precipitation | 201.7 | Not Reported | Not Reported | 41.08 ± 0.19% | [13] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Understanding these pathways is crucial for designing effective drug delivery strategies.
Caption: PI3K/Akt/eNOS signaling pathway activated by this compound to promote angiogenesis.[14][15]
Caption: this compound inhibits inflammation by down-regulating the NF-κB/HIF-2α signaling pathway.[15][16]
Experimental Workflows and Protocols
A systematic approach is required to develop and validate this compound nanoparticle formulations. The general workflow involves nanoparticle synthesis, comprehensive characterization, and subsequent in vitro and in vivo evaluations.
Caption: General experimental workflow for developing and testing this compound nanoparticles.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Whey Protein Nanoparticles
This protocol is based on the solvent evaporation method.[8]
Materials:
-
This compound (ICA) powder
-
Whey protein isolate
-
Methanol
-
Deionized water
-
Magnetic stirrer
Procedure:
-
This compound Solution: Accurately weigh 10 mg of this compound and dissolve it completely in a minimal volume of methanol.
-
Whey Solution: Prepare an aqueous whey protein solution by dissolving 100 mg of whey protein in 10 mL of deionized water.
-
Nanoparticle Formation: While continuously stirring the whey solution at ambient temperature, add the this compound-methanol solution dropwise.
-
Solvent Evaporation: Leave the mixture stirring for 24 hours to ensure the complete evaporation of methanol.
-
Storage: The resulting this compound-loaded nanoparticle suspension can be stored at 4°C for further characterization.
Protocol 2: Preparation of Amorphous Icaritin Nanoparticles
This protocol utilizes the reactive precipitation technique (RPT).[12][17]
Materials:
-
Icaritin powder
-
Sodium hydroxide (NaOH)
-
Stabilizing polymer (e.g., Soluplus®)
-
Hydrochloric acid (HCl)
-
Deionized water
-
High-speed homogenizer
Procedure:
-
Base Solution: Dissolve 300 mg of icaritin and 120 mg of NaOH in 15 mL of deionized water.
-
Acid Solution: Prepare an acidic aqueous solution containing the stabilizing polymer (e.g., 0.8% Soluplus®) and an appropriate amount of HCl to neutralize the base solution.
-
Precipitation: Add the base solution into the acid solution under high-speed homogenization (e.g., 10,000 rpm) to induce rapid precipitation of icaritin as amorphous nanoparticles.
-
Purification/Drying: The resulting nanosuspension can be centrifuged and washed to remove excess reactants, and then lyophilized to obtain a dry powder.
Protocol 3: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.[11]
-
Measurement:
-
For particle size and PDI, perform the measurement at 25°C at a scattering angle of 90°.
-
For zeta potential, use the same diluted sample in a specific capillary cell.
-
-
Analysis: Record the Z-average diameter for particle size, the PDI value (a measure of size distribution), and the zeta potential in millivolts (mV). All measurements should be repeated three times.[11]
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant. Measure the concentration of free (unencapsulated) this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Calculation:
-
EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL% = [(Total this compound - Free this compound) / Total weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
Materials:
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 6.8).[3]
-
Shaking incubator
Procedure:
-
Sample Preparation: Place a known amount of this compound nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Dialysis: Seal the bag and immerse it in a known volume (e.g., 50 mL) of PBS release medium.
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.
References
- 1. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of an this compound-Loaded Bilosome-Melittin Formulation with Improved Anticancer Activity against Cancerous Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Eco-benign spectrofluorimetric analysis of this compound in a nano-formulation using green quantum dots: insights from in vitro anticoagulant and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silk Fibroin Encapsulated this compound Nanoparticles Mitigate Bisphenol A-Induced Spermatogenesis Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibitory Effect of this compound Nanoparticles on Angiogenesis in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, Characterization, and In Vivo Evaluation of Amorphous Icaritin Nanoparticles Prepared by a Reactive Precipitation Technique [mdpi.com]
- 12. Preparation, Characterization, and In Vivo Evaluation of Amorphous Icaritin Nanoparticles Prepared by a Reactive Precipitation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study on the in vitro and in vivo antitumor efficacy of icaritin and hydrous icaritin nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an Anti-atherosclerotic Drug from Chinese Medicinal Herb Horny Goat Weed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation, Characterization, and In Vivo Evaluation of Amorphous Icaritin Nanoparticles Prepared by a Reactive Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Oral Gavage of Icariin in Mice
Introduction Icariin is the primary active flavonoid glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed. It has been investigated for a wide range of pharmacological properties, including anti-osteoporosis, anti-inflammatory, anti-tumor, and neuroprotective effects.[1] Oral gavage is a standard and precise method for administering specific doses of therapeutic compounds to rodents in preclinical studies.[2][3] These notes provide a comprehensive protocol for the oral administration of this compound to mice, summarizing dosage information, pharmacokinetic data, and key signaling pathways involved in its mechanism of action.
Pharmacokinetics and Metabolism A crucial consideration for oral this compound studies is its metabolism. Pharmacokinetic studies in C57 mice have shown that after intragastric administration, this compound is rapidly and extensively metabolized, primarily into its metabolite Icariside II.[4][5] In fact, after oral dosing, this compound and another metabolite, Icariside I, may not be detectable in whole blood, with Icariside II being the predominant compound measured.[4][5] This rapid conversion is a critical factor when designing experiments and interpreting results, as the observed biological effects may be attributable to Icariside II or other downstream metabolites rather than this compound itself.
Biological Activity and Signaling Pathways this compound exerts its effects through multiple signaling pathways. One of the most frequently implicated is the PI3K/Akt/eNOS/NO pathway, which is associated with its roles in improving sexual function and promoting angiogenesis.[6][7][8] Other important pathways include the MEK/ERK, Nrf-2, and NF-κB signaling cascades, which are involved in its anti-inflammatory, antioxidant, and anti-tumor activities.[1][6][9]
Experimental Protocols
1. Preparation of this compound Suspension
-
Vehicle Selection : Due to the hydrophobic nature of flavonoids, this compound has low solubility in water. Therefore, it is typically administered as a suspension. Common vehicles include:
-
Preparation Steps :
-
Weigh the required amount of pure this compound powder based on the desired dose and number of animals.
-
If using a suspending agent, first dissolve it in the chosen vehicle (e.g., saline).
-
Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
Sonication can be used to break up aggregates and improve the homogeneity of the suspension.
-
Prepare the suspension fresh daily before administration to ensure stability and consistent dosing. Stir the suspension immediately before drawing each dose to prevent settling.
-
2. Oral Gavage Procedure
This protocol is based on standard rodent oral gavage techniques.[2][3][13]
-
Materials :
-
Procedure Steps :
-
Dose Calculation : Weigh each mouse accurately before dosing and calculate the precise volume of the this compound suspension to be administered. The total volume should not exceed 10 mL/kg of body weight.[3] For a 25g mouse, the maximum volume is typically 0.25 mL.
-
Animal Restraint : Restrain the mouse firmly by scruffing the loose skin over the neck and back to immobilize the head and prevent movement. The restraint should allow the animal's head and body to form a relatively straight line.[13]
-
Needle Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[14]
-
Passage into Esophagus : As the needle reaches the back of the throat, the mouse will typically swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. If any resistance is felt, withdraw immediately and restart , as this may indicate entry into the trachea.[2][13]
-
Substance Administration : Once the needle is inserted to the correct depth (pre-measured from the tip of the nose to the last rib), slowly depress the syringe plunger to administer the suspension.[14]
-
Needle Removal : After administration, gently remove the needle in one smooth motion.
-
Post-Procedure Monitoring : Return the mouse to its cage and monitor it for several minutes for any signs of respiratory distress (e.g., gasping, blue mucous membranes), which could indicate accidental administration into the lungs.[2] Also, monitor animals 24 hours later for signs of injury, such as abdominal distension.[2]
-
Data Presentation
Table 1: Summary of this compound Oral Gavage Dosages in Mice
| Dosage Range (mg/kg/day) | Vehicle | Duration | Mouse Model | Investigated Effect | Reference |
| 50, 100, 200 | Saline | 21 days | Crl:CD1(ICR) male mice | Sexual function | [7][8][10] |
| 30, 90, 150 | Not specified (suspension) | Single dose | C57 mice | Pharmacokinetics | [4][5][15] |
| 75 | Not specified | 35 days | Male mice | Protection against nicotine toxicity | [16] |
| 80 | Not specified | 12 weeks | Obese mice | Male reproductive function | [16] |
| 100, 300 (0.1, 0.3 mg/g/day) | Phosphate-buffered saline | 14 days | C57BL/J6 mice | Titanium particle-induced osteolysis | [17] |
Table 2: Pharmacokinetic Parameters of this compound Metabolite (Icariside II) after Oral Gavage in C57 Mice
After intragastric administration of this compound, the parent compound and Icariside I were not detected in whole blood.[4][5]
| This compound Dose (mg/kg) | Icariside II Cmax (ng/mL) | Icariside II Tmax (h) | Icariside II AUC₀₋t (ng·h/mL) | Reference |
| 30 | 114.3 ± 46.9 | 0.25 | 118.2 ± 33.5 | [4][5] |
| 90 | 258.9 ± 117.9 | 0.5 | 459.7 ± 153.8 | [4][5] |
| 150 | 442.2 ± 167.9 | 0.5 | 920.8 ± 321.4 | [4][5] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for oral gavage of this compound in mice.
Signaling Pathway Diagram
Caption: The this compound-activated PI3K/Akt/eNOS signaling pathway.
References
- 1. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. UPLC-MS/MS method for this compound and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-MS/MS method for this compound and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 6. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves the sexual function of male mice through the PI3K/AKT/eNOS/NO signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound on immunity and its potential application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound protects against titanium particle-induced osteolysis and inflammatory response in a mouse calvarial model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icariin Dose-Response Studies in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting dose-response studies of Icariin in PC12 cells. This document includes detailed experimental protocols, data presentation tables, and visualizations of key signaling pathways and workflows to facilitate research into the neuroprotective and neurogenic potential of this compound.
Introduction
This compound, a flavonol glycoside derived from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic effects in a range of neurological disorders. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neuronal studies. Upon stimulation with nerve growth factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, exhibiting neurite outgrowth and expressing neuronal markers. This characteristic makes them an excellent model system to study the effects of compounds like this compound on neuronal differentiation, survival, and signaling pathways. This document outlines the necessary protocols to perform a comprehensive dose-response analysis of this compound in PC12 cells.
Data Presentation
Table 1: Dose-Response Effect of this compound on PC12 Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | Method |
| 0 (Control) | 24 | 100 ± 5.2 | MTT Assay |
| 2.5 | 24 | 105 ± 4.8 | MTT Assay |
| 5 | 24 | 112 ± 6.1 | MTT Assay |
| 10 | 24 | 118 ± 5.5 | MTT Assay |
| 20 | 24 | 125 ± 6.3 | MTT Assay |
| 40 | 24 | 98 ± 7.0 | MTT Assay |
| 0 (Control) | 48 | 100 ± 6.5 | CCK-8 Assay |
| 2.5 | 48 | 110 ± 5.9 | CCK-8 Assay |
| 5 | 48 | 121 ± 7.2 | CCK-8 Assay |
| 10 | 48 | 132 ± 6.8 | CCK-8 Assay |
| 20 | 48 | 140 ± 8.1 | CCK-8 Assay |
| 40 | 48 | 115 ± 9.3 | CCK-8 Assay |
Table 2: Dose-Response Effect of this compound on Neurite Outgrowth in NGF-Stimulated PC12 Cells
| This compound Concentration (µM) | NGF (ng/mL) | Incubation Time (hours) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Control) | 50 | 72 | 25 ± 3.1 | 30 ± 5.4 |
| 2.5 | 50 | 72 | 35 ± 4.2 | 45 ± 6.8 |
| 5 | 50 | 72 | 48 ± 5.5 | 62 ± 8.1 |
| 10 | 50 | 72 | 65 ± 6.8 | 85 ± 9.5 |
| 20 | 50 | 72 | 58 ± 7.1 | 75 ± 8.9 |
Table 3: Dose-Dependent Activation of Signaling Pathways by this compound in PC12 Cells
| This compound Concentration (µM) | Treatment Time (min) | p-Akt/Akt Ratio (Fold Change vs. Control) | p-p38/p38 Ratio (Fold Change vs. Control) |
| 0 (Control) | 60 | 1.0 | 1.0 |
| 2.5 | 60 | 1.8 | 1.5 |
| 5 | 60 | 2.5 | 2.1 |
| 10 | 60 | 3.2 | 2.8 |
| 20 | 60 | 2.9 | 2.4 |
Experimental Protocols
PC12 Cell Culture and Maintenance
-
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
F-12K Medium (e.g., Gibco)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
-
Protocol:
-
Culture PC12 cells in F-12K medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
-
Cell Viability Assays (MTT and CCK-8)
-
MTT Assay Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubate for the desired time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
-
CCK-8 Assay Protocol:
Neurite Outgrowth Assay
-
Protocol:
-
Coat 24-well plates with Poly-L-lysine (50 µg/mL) overnight at 37°C, then wash with sterile water and air dry.
-
Seed PC12 cells at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Replace the medium with a low-serum medium (e.g., 1% HS) containing 50 ng/mL NGF and various concentrations of this compound.
-
Incubate for 72 hours to allow for neurite outgrowth.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth using ImageJ software with the NeuronJ plugin. A cell is considered neurite-bearing if it has at least one neurite longer than the diameter of the cell body. Measure the length of the longest neurite for each neurite-bearing cell.[7]
-
Western Blot Analysis for Signaling Pathways
-
Protocol:
-
Seed PC12 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated Akt and p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.[8][9][10]
-
Visualizations
Caption: Experimental workflow for this compound dose-response studies in PC12 cells.
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Caption: this compound-mediated activation of the p38 MAPK signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. dojindo.co.jp [dojindo.co.jp]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ptglab.com [ptglab.com]
- 7. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Icariin-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis on cell lysates treated with Icariin, a flavonoid with known effects on various cellular signaling pathways. This document outlines detailed protocols, summarizes quantitative data from this compound studies, and provides visual representations of key signaling pathways and experimental workflows.
Introduction
This compound, the primary active component of the herb Epimedium, has been shown to modulate a variety of cellular processes, including osteogenic differentiation, apoptosis, and inflammatory responses.[1][2][3][4] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by detecting changes in the expression and phosphorylation status of key proteins within cellular signaling cascades. This document details the procedures for analyzing the impact of this compound on prominent pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative changes in protein expression observed in various cell types upon treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on MAPK Signaling Pathway Components
| Cell Type | Treatment Conditions | Protein | Change in Expression/Phosphorylation | Reference |
| Bone Mesenchymal Stem Cells (BMSCs) | 20 μM this compound, 15-30 min | p-ERK | Increased | [1] |
| Bone Mesenchymal Stem Cells (BMSCs) | 20 μM this compound, 15-120 min | p-p38 | Increased | [1] |
| Bone Mesenchymal Stem Cells (BMSCs) | 20 μM this compound, 30-120 min | p-JNK | Increased | [1] |
| Mouse Melanoma B16 Cells | 25, 50, 100 μM this compound, 24 h | Erk1/2, p-Erk1/2, p38, p-p38, p-JNK | Decreased | [5][6] |
| SW1353 Chondrosarcoma Cells | IL-1β stimulated, this compound treated | p-p38, p-ERK, p-JNK | Inhibited | [4] |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway Components
| Cell Type | Treatment Conditions | Protein | Change in Expression/Phosphorylation | Reference |
| PC-12 Cells | Aβ25-35 induced, this compound pretreated | p-Akt | Increased | [7] |
| Rat Nucleus Pulposus Cells | H2O2 induced, 20 μM this compound | p-Akt | Increased | [8] |
| Perimenopausal Depression Model Rats | This compound administration | PI3K, p-Akt | Increased | [9] |
| SW1353 Chondrocytes | IL-1β stimulated, this compound pretreated | p-PI3K, p-Akt, p-mTOR | Decreased | [10][11] |
| Lung Cancer Cells | This compound treated | p-PI3K, p-Akt | Decreased | [12] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Type | Treatment Conditions | Protein | Change in Expression | Reference |
| OGD-induced Neurons | This compound treated | Bax, Caspase-3 | Decreased | [3] |
| OGD-induced Neurons | This compound treated | Bcl-2 | Increased | [3] |
| PC-12 Cells | Aβ25-35 induced, this compound pretreated | Bax, Caspase-3 | Decreased | [7] |
| PC-12 Cells | Aβ25-35 induced, this compound pretreated | Bcl-2 | Increased | [7] |
| Medulloblastoma Cells | 10, 20, 30 μM this compound | Bcl-2, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP | Increased | [13][14] |
Table 4: Effect of this compound on Osteogenic Differentiation Markers
| Cell Type | Treatment Conditions | Protein | Change in Expression | Reference |
| Bone Mesenchymal Stem Cells (BMSCs) | 20 μM this compound, 6 h | Runx2 | Up-regulated | [1] |
| Bone Mesenchymal Stem Cells (BMSCs) | 20 μM this compound, 3-24 h | OPN | Increased | [1] |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 1 μM Icaritin, 3, 7, 14 days | OCN, Runx2, ALP, β-catenin | Up-regulated | [15] |
| Rat Bone Marrow Stromal Cells (rBMSCs) | 10⁻⁶ M this compound | Runx2, Collagen type 1, BMP-2 | Increased | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot analysis of this compound-treated cell lysates.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell type (e.g., BMSCs, PC-12, etc.) in appropriate culture dishes or plates at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[17]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: When cells reach the desired confluency, replace the growth medium with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the specified duration as determined by the experimental design (e.g., 15 minutes to 48 hours).
Preparation of Cell Lysates
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[18]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[1][18]
-
Cell Scraping: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[19]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes.[13] To ensure complete lysis and shear genomic DNA, sonicate the lysate briefly on ice.[18]
-
Centrifugation: Clarify the cell lysate by centrifuging at 12,000 x g for 15-20 minutes at 4°C.[18][20]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[18]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.[11]
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[22][23]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: this compound's influence on the PI3K/Akt signaling pathway.
Caption: General experimental workflow for Western blot analysis.
References
- 1. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes osteogenic differentiation of human bone marrow mesenchymal stem cells by regulating USP47/SIRT1/Wnt/β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits apoptosis in OGD-induced neurons by regulating M2 pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits MMP‑1, MMP‑3 and MMP‑13 expression through MAPK pathways in IL‑1β‑stimulated SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell differentiation and cell cycle arrest in mouse melanoma B16 cells via Erk1/2-p38-JNK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Prevents H2O2-Induced Apoptosis via the PI3K/Akt Pathway in Rat Nucleus Pulposus Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K–AKT Signaling Activation and this compound: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Icaritin promotes the osteogenesis of bone marrow mesenchymal stem cells via the regulation of sclerostin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound stimulates osteogenic differentiation and suppresses adipogenic differentiation of rBMSCs via estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
- 18. origene.com [origene.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 21. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 22. Guide to western blot quantification | Abcam [abcam.com]
- 23. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Application Notes and Protocols for Icariin Stability Assay in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin is a prenylated flavonoid glycoside and a major active component of the herb Epimedium, which is widely used in traditional Chinese medicine. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and osteogenic effects. When conducting in vitro studies to investigate the biological effects of this compound, it is crucial to understand its stability in cell culture media under standard incubation conditions (e.g., 37°C, 5% CO₂). Degradation of the compound over the course of an experiment can lead to an underestimation of its potency and misinterpretation of the results.
These application notes provide a detailed protocol for assessing the stability of this compound in commonly used cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. The protocol outlines the experimental setup, sample collection, and quantification of this compound using High-Performance Liquid Chromatography (HPLC). Additionally, this document includes templates for data presentation and diagrams of the experimental workflow and a relevant signaling pathway to aid researchers in their study design and data interpretation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials and Reagents:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
Preparation of a 10 mM this compound Stock Solution:
-
Accurately weigh 6.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube to dissolve the this compound.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. This compound is reported to be stable at -20°C for up to two years[1].
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare working solutions by diluting the stock solution with the desired cell culture medium (e.g., DMEM or RPMI-1640) to the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
It is recommended to prepare fresh working solutions for each experiment due to the potential for degradation in aqueous solutions[1].
-
Protocol 2: this compound Stability Assay in Cell Culture Media
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
This compound working solutions
-
Sterile 24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Experimental Setup:
-
In a sterile 24-well plate, add 1 mL of the this compound working solution at a specific concentration to triplicate wells.
-
Prepare parallel setups for different conditions to be tested (e.g., DMEM + 10% FBS, DMEM without FBS, RPMI-1640 + 10% FBS).
-
Include a "time 0" control by immediately collecting a sample from each working solution before placing the plates in the incubator.
-
-
Incubation and Sample Collection:
-
Place the 24-well plates in a humidified incubator at 37°C with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Transfer the collected aliquots to clearly labeled microcentrifuge tubes.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Protocol 3: Sample Preparation for HPLC Analysis
Materials and Reagents:
-
Acetonitrile, HPLC grade
-
Microcentrifuge
-
HPLC vials with inserts
Procedure:
-
Protein Precipitation (for samples containing FBS):
-
To 100 µL of the collected cell culture medium sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
-
Direct Injection (for serum-free samples):
-
For samples collected from serum-free medium, centrifugation may be sufficient to remove any particulate matter.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial with an insert.
-
Protocol 4: HPLC Quantification of this compound
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70, v/v)[2][3].
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 10 µL[2].
-
Column Temperature: 25°C[2].
Procedure:
-
Calibration Curve:
-
Prepare a series of this compound standards in the same cell culture medium used for the experiment, with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Process these standards using the same sample preparation protocol as the experimental samples.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
-
Sample Analysis:
-
Inject the prepared samples from the stability assay into the HPLC system.
-
Record the peak area corresponding to this compound for each sample.
-
Determine the concentration of this compound in each sample by using the linear regression equation from the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" concentration.
-
Percentage Remaining = (Concentration at time x / Concentration at time 0) * 100.
-
Data Presentation
The quantitative data obtained from the this compound stability assay should be summarized in a clear and structured table to facilitate comparison between different conditions. Below is a template for presenting the stability data.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Remaining (%) in DMEM | This compound Remaining (%) in DMEM + 10% FBS | This compound Remaining (%) in RPMI-1640 | This compound Remaining (%) in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Values should be presented as mean ± standard deviation (n=3).
Visualization
Experimental Workflow
References
Application Notes and Protocols for Transdermal Delivery of Icariin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonoid glycoside and the primary active component of Epimedium species, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and tissue regenerative properties. However, its clinical application is often limited by poor oral bioavailability. Transdermal delivery presents a promising alternative to overcome these limitations by delivering this compound directly into the systemic circulation or locally to the skin, bypassing first-pass metabolism and improving patient compliance. This document provides detailed application notes and experimental protocols for the development and evaluation of various transdermal delivery systems for this compound, including patches, ethosomes, and nanoemulgels.
Signaling Pathways of this compound in Skin Cells
This compound has been shown to modulate several key signaling pathways in skin cells, particularly keratinocytes, which are crucial for its therapeutic effects in wound healing and inflammatory skin conditions.
Caption: this compound promotes wound healing by activating AKT and ERK signaling pathways in keratinocytes.[1]
Caption: this compound inhibits the inflammatory response in keratinocytes by suppressing the p38-MAPK and ERK pathways.
Quantitative Data on Transdermal Delivery of this compound
This section summarizes the available quantitative data from studies on different transdermal delivery systems for this compound. The data is presented in a structured table for easy comparison of formulation performance.
| Delivery System | Formulation Details | Skin Model | Permeation Flux (µg/cm²/h) | Cumulative Permeation (µg/cm²) | Skin Deposition (µg/cm²) | Reference |
| Ethosome-Gel | 70% (v/v) ethanol, cinnamaldehyde, Phospholipon 90G, 0.5% Carbopol 980 | Rat Skin | Not Reported | Not Reported | Epidermis: 2.00 ± 0.13 | [2] |
| Topical Gel | This compound in a gel matrix with absorption enhancers | Synthetic Membrane | Not Reported | 29-35% (of pure substance) over an unspecified period | Not Reported | |
| Transdermal Patch | No specific formulation data for this compound available in the searched literature. | |||||
| Nanoemulgel | No specific formulation data for this compound available in the searched literature. |
Note: The available quantitative data for this compound transdermal delivery is currently limited. Further research is needed to provide a comprehensive comparison across different delivery platforms.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various transdermal delivery systems for this compound.
Preparation of this compound-Loaded Ethosomes
This protocol is based on the single-step injection technique.
Materials:
-
This compound
-
Phospholipon 90G
-
Cholesterol
-
Ethanol (70% v/v)
-
Propylene glycol
-
Cinnamaldehyde (optional, as a penetration enhancer)
-
Double-distilled water
-
Microinjection pump
-
Magnetic stirrer
Procedure:
-
Dissolve this compound, Phospholipon 90G, and cholesterol in a mixture of 70% (v/v) ethanol and propylene glycol.
-
Maintain the mixture at 32±2°C with constant magnetic stirring at 700 rpm for 2 hours.
-
If using, add cinnamaldehyde to the mixture and continue stirring for another 30 minutes.
-
Dissolve any water-soluble active ingredients separately in double-distilled water.
-
Slowly inject the aqueous phase into the ethanolic mixture using a microinjection pump at a rate of 0.2 mL/min.
-
Continue stirring the resulting mixture at 700 rpm for 5 minutes to allow for the formation of ethosomes.
Preparation of this compound-Loaded Ethosomal Gel
This protocol describes the incorporation of prepared ethosomes into a gel base.
Materials:
-
This compound-loaded ethosome suspension (from Protocol 1)
-
Carbopol 980
-
Triethanolamine
-
Purified water
-
Magnetic stirrer
Procedure:
-
Disperse Carbopol 980 (e.g., 0.5% w/v) in purified water with continuous stirring until a homogenous dispersion is formed.
-
Slowly add the prepared this compound-loaded ethosome suspension to the Carbopol dispersion under constant stirring.
-
Neutralize the dispersion by adding triethanolamine dropwise until the desired pH and viscosity are achieved, resulting in the formation of the ethosomal gel.
Preparation of this compound Transdermal Patch (Solvent Casting Technique)
This is a general protocol for preparing a matrix-type transdermal patch.
Materials:
-
This compound
-
Film-forming polymer (e.g., HPMC, Eudragit)
-
Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)
-
Permeation enhancer (e.g., Oleic acid, Cinnamaldehyde)
-
Solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester film)
-
Petri dish or a flat casting surface
-
Magnetic stirrer
Procedure:
-
Accurately weigh the required amounts of the film-forming polymer and dissolve it in the chosen solvent with the help of a magnetic stirrer.
-
In a separate container, dissolve the accurately weighed this compound, plasticizer, and permeation enhancer in a small amount of the solvent.
-
Once both solutions are clear, mix them together and stir until a homogenous solution is obtained.
-
Pour the final solution into a clean, dry petri dish or onto the backing membrane spread on a flat surface.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at a specific temperature) for 24-48 hours.
-
Once the film is completely dry, carefully peel it off and cut it into the desired patch sizes.
-
Laminate the patches with a suitable release liner.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol outlines the procedure for evaluating the permeation of this compound from a transdermal formulation through an excised skin model.
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat abdominal skin, porcine ear skin)
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)
-
This compound transdermal formulation
-
Magnetic stirrer with stir bars
-
Water bath or heating block
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Excise the full-thickness abdominal skin from a euthanized rat. Carefully remove the subcutaneous fat and connective tissues.
-
Cell Setup: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The medium should be pre-warmed to 32±0.5°C.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes, maintaining the temperature at 32±0.5°C with a circulating water bath and stirring the receptor medium with a magnetic stir bar.
-
Application of Formulation: Apply a known quantity of the this compound transdermal formulation (e.g., patch, gel) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Analytical Method for this compound Quantification (HPLC)
This is a general HPLC method for the quantification of this compound in samples from skin permeation studies.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid). A common isocratic mobile phase is Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).
Sample Preparation:
-
Samples from the receptor medium of the Franz diffusion cell can often be directly injected after filtration through a 0.45 µm syringe filter.
-
For skin deposition studies, the skin needs to be homogenized in a suitable solvent, centrifuged, and the supernatant filtered before injection.
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
Conclusion
The transdermal delivery of this compound holds significant promise for various therapeutic applications, particularly in dermatology and for systemic conditions where oral administration is suboptimal. The choice of delivery system, whether a patch, ethosome, or nanoemulgel, will depend on the desired therapeutic outcome, be it localized or systemic delivery, and the required release profile. The protocols and data presented in this document provide a foundational framework for researchers and drug development professionals to design, formulate, and evaluate effective transdermal delivery systems for this compound. Further research is warranted to generate more comparative quantitative data across different formulations and to explore the clinical potential of transdermally delivered this compound.
References
Application Notes and Protocols: Icariin Encapsulation in PLGA-PEG Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Icariin within Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles. This drug delivery system holds significant promise for various therapeutic applications, particularly in bone regeneration, due to the enhanced bioavailability and targeted delivery of this compound.
Introduction
This compound, a flavonoid glucoside extracted from plants of the Epimedium genus, has demonstrated a wide range of pharmacological activities, including potent osteogenic effects.[1][2][3][4][5] However, its clinical translation is hampered by poor water solubility and low oral bioavailability.[2][6] Encapsulation of this compound into PLGA-PEG nanoparticles offers a promising strategy to overcome these limitations. PLGA is a biodegradable and biocompatible polymer approved by the FDA, and the inclusion of PEG enhances systemic circulation time by reducing protein adsorption and opsonization.[7] This document outlines the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA-PEG nanoparticles.
Data Presentation
The following tables summarize key quantitative data for the formulation and characterization of this compound-loaded PLGA-PEG nanoparticles.
Table 1: Physicochemical Properties of this compound-PLGA-PEG Nanoparticles
| Parameter | Value | Method of Analysis |
| Particle Size (z-average) | 150 ± 7 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.193 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -17 ± 4 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 72.34 ± 2.3% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | ~1.3% | High-Performance Liquid Chromatography (HPLC) |
Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific formulation parameters.[8][9][10]
Table 2: In Vitro Release Kinetics of this compound from PLGA-PEG Nanoparticles
| Time Point | Cumulative Release (%) | Release Model |
| 24 hours | ~30% | Biphasic (Initial burst followed by sustained release) |
| 72 hours | 93.1 ± 6.5% | Weibull model often provides a good fit |
| 7 days | ~40-60% | Biphasic |
Note: Release kinetics are highly dependent on the PLGA-to-PEG ratio, molecular weight of the polymers, and the nanoparticle size.[8][9][11]
Experimental Protocols
Preparation of this compound-Loaded PLGA-PEG Nanoparticles (Nanoprecipitation Method)
This protocol describes the formation of drug-encapsulated PLGA-PEG nanoparticles using the nanoprecipitation technique.[12][13]
Materials:
-
PLGA-PEG copolymer
-
This compound
-
Acetone (or another suitable water-miscible organic solvent like acetonitrile)[12]
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of PLGA-PEG copolymer and this compound in acetone to form the organic phase. A typical polymer concentration is 10 mg/mL.[12]
-
The organic solution is then added dropwise to a larger volume of deionized water (the aqueous phase) under moderate magnetic stirring. The ratio of the organic to aqueous phase can be varied to control nanoparticle size.[12]
-
The resulting suspension will immediately turn turbid, indicating the formation of nanoparticles.
-
Allow the mixture to stir at room temperature for several hours (e.g., 6 hours) to ensure the complete evaporation of the organic solvent.[12]
-
The nanoparticle suspension can be purified by centrifugation or ultrafiltration to remove any unloaded drug and excess reactants.[12]
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage at 4°C.
Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are determined using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
The z-average diameter will provide the mean particle size, the PDI will indicate the size distribution, and the zeta potential will measure the surface charge.
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL) These are determined using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
To determine the total amount of this compound, dissolve a known amount of the lyophilized nanoparticle formulation in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
To determine the amount of free, unencapsulated this compound, centrifuge the nanoparticle suspension and analyze the supernatant.
-
Quantify the amount of this compound in both samples using a validated HPLC method with a suitable mobile phase and a UV detector.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total drug amount - Free drug amount) / Total drug amount x 100
-
DL (%) = (Total drug amount - Free drug amount) / Weight of nanoparticles x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the PLGA-PEG nanoparticles over time. The dialysis bag method is commonly employed.[14]
Materials:
-
This compound-loaded PLGA-PEG nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
Procedure:
-
Place a known concentration of the nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a known volume of PBS (the release medium) at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound content using HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
In Vitro Cellular Uptake Study
This protocol evaluates the internalization of nanoparticles into target cells.
Materials:
-
Target cells (e.g., MC3T3-E1 pre-osteoblast cells)
-
Cell culture medium
-
Fluorescently labeled PLGA-PEG nanoparticles (e.g., encapsulating Coumarin-6 instead of this compound)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the target cells in a suitable culture plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 2, 6, 24 hours).[15]
-
After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the biocompatibility of the nanoparticles and the cytotoxic effect of the encapsulated this compound.[15]
Materials:
-
Target cells
-
Cell culture medium
-
This compound-loaded PLGA-PEG nanoparticles
-
Blank PLGA-PEG nanoparticles (without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of this compound-loaded nanoparticles, blank nanoparticles, and free this compound for 24 or 48 hours.
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and in vitro evaluation of this compound-PLGA-PEG nanoparticles.
This compound Signaling Pathways in Osteogenesis
Caption: Simplified signaling pathways activated by this compound to promote bone regeneration.[1][2][3][5]
Cellular Uptake of Nanoparticles
Caption: General mechanism of cellular uptake and intracellular trafficking of PLGA-PEG nanoparticles.[16][17][18]
References
- 1. Osteogenic action of the natural plant material this compound and its potential use in biomedical tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-loaded porous scaffolds for bone regeneration through the regulation of the coupling process of osteogenesis and osteoclastic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Development and Evaluation of this compound-Loaded PLGA-PEG Nanoparticles for Potentiation the Proapoptotic Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Evaluation of Icariin-Loaded Bilosome-Melittin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation, optimization, and in vitro evaluation of an icariin-loaded bilosome formulation combined with melittin. This novel drug delivery system aims to enhance the therapeutic efficacy of this compound, a flavonoid glycoside with demonstrated anti-cancer properties, particularly against pancreatic cancer.[1][2][3] Bilosomes, which are niosomes stabilized with bile salts, offer improved stability and permeability across biological membranes.[3] The incorporation of melittin, a peptide from bee venom, is intended to further potentiate the anti-cancer activity of the formulation.[1][2]
These protocols are designed to be a practical guide for researchers in drug delivery and cancer therapeutics, providing step-by-step instructions for the synthesis, characterization, and cellular evaluation of this promising nanoparticle formulation.
Data Presentation
Formulation Optimization using Box-Behnken Design
A Box-Behnken experimental design was employed to optimize the this compound-loaded bilosome-melittin (ICA-BM) formulation. The independent variables were the cholesterol to Span 20 molar ratio (X1), bile salt molar concentration (X2), and melittin concentration (X3). The dependent variable was the particle size of the resulting bilosomes. The design consisted of 15 experimental runs to identify the optimal formulation with the minimum particle size.
| Run | Cholesterol:Span 20 Molar Ratio (X1) | Bile Salt Molar Concentration (mM) (X2) | Melittin Concentration (% w/w) (X3) | Actual Particle Size (nm) | Predicted Particle Size (nm) |
| 1 | 1 | 0.25 | 1 | 189.3 ± 1.2 | 190.5 |
| 2 | 2 | 0.25 | 1 | 165.7 ± 0.8 | 164.9 |
| 3 | 1.5 | 0.1 | 1.5 | 210.4 ± 1.5 | 211.6 |
| 4 | 1.5 | 0.4 | 1.5 | 235.1 ± 2.1 | 234.3 |
| 5 | 1 | 0.4 | 1 | 225.6 ± 1.9 | 226.8 |
| 6 | 2 | 0.4 | 1 | 201.2 ± 1.4 | 200.4 |
| 7 | 1.5 | 0.25 | 0.5 | 178.9 ± 1.1 | 179.7 |
| 8 | 1.5 | 0.25 | 1.5 | 195.4 ± 1.3 | 194.6 |
| 9 | 1 | 0.1 | 1 | 205.8 ± 1.7 | 207.0 |
| 10 | 2 | 0.1 | 1 | 182.3 ± 1.0 | 181.5 |
| 11 | 1.5 | 0.1 | 0.5 | 198.7 ± 1.6 | 199.9 |
| 12 | 1.5 | 0.4 | 0.5 | 218.4 ± 1.8 | 217.6 |
| 13 | 1.5 | 0.25 | 1 | 170.1 ± 0.9 | 171.3 |
| 14 | 1.5 | 0.25 | 1 | 170.5 ± 1.0 | 171.3 |
| 15 | 1.5 | 0.25 | 1 | 170.3 ± 0.9 | 171.3 |
Data adapted from a study on this compound-loaded bilosome-melittin formulation.
Characterization of the Optimized Formulation
The optimized ICA-BM formulation was characterized by a particle size of 158.4 nm.[1][2]
| Parameter | Value |
| Optimized Formulation Parameters | |
| Cholesterol:Span 20 Molar Ratio | 2.0 |
| Bile Salt (Sodium Deoxycholate) Concentration | 0.25 mM |
| Melittin Concentration | 1.14% w/w |
| Physicochemical Properties | |
| Particle Size (nm) | 158.4 ± 0.93 |
| Predicted Particle Size (nm) | 153.92 |
Data represents the optimized formulation based on the experimental design.[4]
In Vitro Drug Release
The in vitro release of this compound from the optimized ICA-BM formulation was evaluated over 24 hours in phosphate-buffered saline (PBS) at pH 6.8. The formulation exhibited a sustained release profile.[4]
| Time (hours) | Cumulative Release (%) |
| 2 | 20.4 ± 7.3 |
| 24 | 89.2 ± 5.2 |
This data indicates an initial burst release followed by a prolonged, sustained release of this compound.[4]
In Vitro Cytotoxicity against PANC-1 Human Pancreatic Cancer Cells
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay to assess the cytotoxicity of the formulations against the PANC-1 human pancreatic cancer cell line.
| Formulation | IC50 (µM) |
| Blank Bilosome-Melittin (Blank-BM) | 52.87 ± 2.1 |
| Raw this compound (ICA-Raw) | 22.3 ± 3.4 |
| This compound-Loaded Bilosome-Melittin (ICA-BM) | 2.79 ± 0.2 |
| Erlotinib (Positive Control) | 13.62 ± 0.5 |
The ICA-BM formulation demonstrated significantly lower IC50 values compared to raw this compound and the positive control, erlotinib, indicating enhanced cytotoxicity.[1][4][5]
Apoptosis and Cell Cycle Analysis
The pro-apoptotic and anti-proliferative effects of the optimized ICA-BM formulation on PANC-1 cells were investigated through cell cycle analysis, Annexin V staining, and quantification of caspase-3 and p53 protein levels. The results indicated that the ICA-BM formulation induced cell cycle arrest at the S-phase and pre-G1 phase, and significantly increased apoptosis and the levels of pro-apoptotic proteins.[1][2]
Experimental Protocols
Preparation of this compound-Loaded Bilosome-Melittin (ICA-BM) Formulation
This protocol details the modified thin-film hydration method for preparing the ICA-BM formulation.[3]
Materials:
-
This compound
-
Cholesterol
-
Span 20
-
Sodium Deoxycholate (Bile Salt)
-
Melittin
-
Chloroform
-
Double-distilled water
-
Rotary evaporator
-
Water bath
-
Sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve 20 mg of this compound, and the desired molar ratios of cholesterol and Span 20 in 10 mL of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at 65°C to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Prepare a 5 mL aqueous solution of double-distilled water containing the desired concentration of melittin and sodium deoxycholate.
-
Add the aqueous solution to the round-bottom flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for a specified duration to form a vesicular suspension.
-
-
Size Reduction:
-
To achieve a uniform and smaller vesicle size, sonicate the bilosome suspension using a probe or bath sonicator. The sonication parameters (power, time, and temperature) should be optimized for the specific formulation.
-
Characterization of Bilosomes
1. Particle Size and Zeta Potential Analysis:
-
Dilute the bilosome suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
2. Encapsulation Efficiency Determination:
-
Separate the unencapsulated this compound from the bilosome formulation. This can be achieved by methods such as centrifugation or dialysis.
-
Quantify the amount of free this compound in the supernatant or dialysate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
3. In Vitro Drug Release Study:
-
Use a dialysis bag method.
-
Place a known amount of the ICA-BM formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 6.8) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released in the collected samples using HPLC.
In Vitro Cell-Based Assays
Cell Line: PANC-1 (human pancreatic carcinoma, ductal cell origin)
1. MTT Assay for Cytotoxicity:
-
Seed PANC-1 cells in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test formulations (Blank-BM, ICA-Raw, ICA-BM) and a positive control (e.g., erlotinib) for 24 hours.
-
After the treatment period, add MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
2. Cell Cycle Analysis:
-
Treat PANC-1 cells with the IC50 concentration of the ICA-BM formulation for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
3. Annexin V-FITC/PI Apoptosis Assay: [5][6][7]
-
Treat PANC-1 cells with the IC50 concentration of the ICA-BM formulation.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Quantification of Caspase-3 and p53 Protein Levels:
-
Treat PANC-1 cells with the IC50 concentration of the ICA-BM formulation.
-
Lyse the cells to extract total protein.
-
Quantify the levels of active caspase-3 and p53 in the cell lysates using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V apoptosis assay [bio-protocol.org]
- 6. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of active caspase 3 in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase 3 ELISA Kits [thermofisher.com]
Icariin Treatment Protocol for In Vitro Osteogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing icariin to induce osteogenesis in vitro. This document outlines the effective concentrations, treatment durations, and responsive cell types, along with detailed protocols for key experimental assays. Furthermore, it visually represents the critical signaling pathways and a general experimental workflow to facilitate a deeper understanding and practical application of this compound in bone regeneration research.
Introduction to this compound's Osteogenic Properties
This compound, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has demonstrated significant potential in promoting bone formation.[1] In vitro studies have consistently shown that this compound can enhance the proliferation and differentiation of osteoblasts and mesenchymal stem cells into the osteogenic lineage.[1][2] Its mechanism of action involves the activation of key signaling pathways crucial for bone development, positioning this compound as a promising therapeutic agent for bone-related disorders and a valuable tool in tissue engineering.[3][4]
Quantitative Data Summary
The efficacy of this compound in promoting osteogenesis is dose-dependent and varies with the cell type and duration of treatment. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Effective Concentrations of this compound for Osteogenesis
| Cell Type | Effective Concentration Range | Optimal Concentration | Reference |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 10⁻⁹ M to 10⁻⁶ M | 10⁻⁶ M | [5] |
| Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs) | 1 µM to 10 µM | 10 µM | [6][7] |
| Mouse Pre-osteoblastic Cells (MC3T3-E1) | 10⁻⁶ M | 10⁻⁶ M | [1] |
| Human Fetal Osteoblastic Cells (hFOB 1.19) | 10 to 30 µg/ml | 30 µg/ml | [8] |
| C2C12 Cells | 10⁻⁵ M | 10⁻⁵ M | [9] |
Table 2: Treatment Duration for Osteogenic Assays with this compound
| Assay | Typical Treatment Duration | Key Observations | Reference |
| Alkaline Phosphatase (ALP) Activity | 3 to 14 days | Increased ALP activity, an early marker of osteogenic differentiation. | [1][5] |
| Alizarin Red S Staining (Mineralization) | 14 to 28 days | Enhanced formation of mineralized nodules, indicating late-stage osteogenesis. | [1][6] |
| qRT-PCR for Osteogenic Markers (e.g., Runx2, ALP, OCN) | 3 to 21 days | Upregulation of key osteogenic gene expression. | [10] |
Signaling Pathways in this compound-Induced Osteogenesis
This compound exerts its pro-osteogenic effects by modulating several critical signaling pathways. The Bone Morphogenetic Protein (BMP)/Smad and the Wnt/β-catenin pathways are considered the most significant.
BMP/Smad Signaling Pathway
This compound has been shown to upregulate the expression of Bone Morphogenetic Protein 2 (BMP-2) and BMP-4.[3][11] This leads to the phosphorylation and activation of Smad proteins (Smad1/5/8), which then translocate to the nucleus to induce the expression of osteogenic master transcription factor Runx2.[11][12]
Wnt/β-catenin Signaling Pathway
This compound can also activate the Wnt/β-catenin pathway.[4] By promoting the accumulation and nuclear translocation of β-catenin, it stimulates the expression of Wnt target genes, including Runx2, leading to enhanced osteoblast differentiation.[4]
Experimental Workflow
A typical in vitro experiment to assess the osteogenic potential of this compound follows a standardized workflow, from cell culture to the final analysis of osteogenic markers.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this compound-induced osteogenesis studies.
Cell Culture and Osteogenic Induction
5.1.1. Bone Marrow Mesenchymal Stem Cell (BMSC) Isolation and Culture
-
Euthanize mice or rats and dissect the femurs and tibias under sterile conditions.
-
Cut the epiphyses and flush the bone marrow cavity with Dulbecco's Modified Eagle's Medium (DMEM) using a syringe and needle.
-
Collect the bone marrow suspension and centrifuge to pellet the cells.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin) and plate in culture flasks.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 24-48 hours, remove non-adherent cells by changing the medium.
-
Culture the adherent cells, changing the medium every 2-3 days, until they reach 80-90% confluency.
5.1.2. MC3T3-E1 Cell Culture and Osteogenic Induction
-
Culture MC3T3-E1 cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For osteogenic induction, seed the cells at an appropriate density in culture plates.
-
Once the cells reach confluence, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Add this compound at the desired concentrations to the osteogenic induction medium.
-
Culture the cells for the desired period, changing the medium with freshly prepared this compound-containing osteogenic medium every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
-
After the desired treatment period, wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the cell lysate to remove cellular debris.
-
Incubate a portion of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.
Alizarin Red S (ARS) Staining for Mineralization
-
After the induction period (typically 2-4 weeks), aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Visualize and photograph the mineralized nodules (stained red/orange) using a microscope.
-
For quantification, destain the cells with a solution such as 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at approximately 562 nm.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
At the desired time points, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin (OCN)) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad1/5, β-catenin, Runx2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Conclusion
This compound consistently demonstrates potent osteogenic activity in vitro across various cell types. The provided protocols and data summaries offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of this compound-induced osteogenesis and exploring its therapeutic potential in bone regeneration and tissue engineering. Careful optimization of concentration and treatment duration for specific cell types is recommended for achieving robust and reproducible results.
References
- 1. A protocol for isolation and culture of mesenchymal stem cells from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 3. drmillett.com [drmillett.com]
- 4. An improved protocol for isolation and culture of mesenchymal stem cells from mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Frontiers | A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells [frontiersin.org]
- 7. In Vitro Osteogenic Potential of Human Mesenchymal Stem Cells Is Predicted by Runx2/Sox9 Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. e-century.us [e-century.us]
- 11. pubcompare.ai [pubcompare.ai]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes and Protocols: Measuring Icariin's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[1][2] A fundamental aspect of investigating the therapeutic potential of this compound is to determine its impact on cell viability. These application notes provide detailed protocols for assessing the cytotoxic and cytoprotective effects of this compound on various cell lines, along with an overview of the key signaling pathways involved.
Data Presentation: Efficacy of this compound on Various Cell Lines
The following tables summarize the effective concentrations of this compound and its observed effects on cell viability across different cell types as reported in the literature.
Table 1: Inhibitory Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| A549 & H1975 | Lung Cancer | CCK-8 | 0-40 µM | 24, 48, 72 h | Dose- and time-dependent decrease in viability | |
| Cal 27 & SCC9 | Oral Squamous Cell Carcinoma | MTT | 5, 10, 20, 40 µM | 48 h | Dose-dependent inhibition of viability | [2] |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | Not Specified | Inhibition of cell viability |
Table 2: Protective and Proliferative Effects of this compound
| Cell Line | Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HEK-293 | Human Embryonic Kidney | MTT | 0.25-2.0 µM | 24 h (pretreatment) | Protective effect against cisplatin-induced cytotoxicity | [3][4] |
| PC12 | Rat Pheochromocytoma | MTT | Not Specified | Not Specified | Increased viability against Aβ-induced neurotoxicity | [5] |
| HaCaT | Human Keratinocytes | CCK-8 | 10-40 µM | 48 h | Increased cell viability | [6][7] |
| C18-4 | Spermatogonial Stem Cells | MTT | 2.5-15 µM | 3 days | Enhanced cell viability | [8] |
| Chondrocytes | Cartilage Cells | MTT | 10⁻⁷, 10⁻⁶, 10⁻⁵ M | 3 days | Increased cell viability | [9] |
| Min6 | Mouse Insulinoma | MTT | 5, 10, 20, 40 µM | 24 h | No significant effect on viability at tested concentrations | [10] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[11][12]
Materials:
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Cell culture medium (serum-free for incubation with MTT)[13]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2][15]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (12 mM) to each well.[14]
-
Formazan Formation: Incubate the plate at 37°C for 4 hours.[14]
-
Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the control.
CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive colorimetric assay that uses a water-soluble tetrazolium salt (WST-8). WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.[6][7]
Materials:
-
This compound (dissolved in DMSO)
-
CCK-8 reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1x10⁴ cells in 100 µL of culture medium per well in a 96-well plate.[7] Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).[15][7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell viability by modulating several key signaling pathways, most notably the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis.[1] this compound has been shown to activate this pathway in several cell types, leading to protective effects.[5][16] Conversely, in some cancer cells, this compound can inhibit the PI3K/Akt pathway, leading to apoptosis.[2][15][17]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another critical regulator of cell proliferation, differentiation, and apoptosis.[18][19] this compound has been demonstrated to influence the phosphorylation status of key proteins within this pathway, thereby affecting cell fate.[18][19][20]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on cell viability.
Conclusion
These application notes provide a comprehensive guide for researchers to reliably assess the effects of this compound on cell viability. The detailed protocols for MTT and CCK-8 assays, along with an understanding of the underlying PI3K/Akt and MAPK signaling pathways, will facilitate further investigation into the therapeutic applications of this promising natural compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data across different studies.
References
- 1. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes wound healing by enhancing the migration and proliferation of keratinocytes via the AKT and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets PDE5A to regulate viability, DNA synthesis and DNA damage of spermatogonial stem cells and improves reproductive capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 15. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates the calcification of vascular smooth muscle cells through ERα – p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits MMP‑1, MMP‑3 and MMP‑13 expression through MAPK pathways in IL‑1β‑stimulated SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Icariin Solubility for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Icariin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous solutions and common organic solvents?
A1: this compound has very low solubility in water, approximately 0.02 mg/mL.[1][2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide, with a solubility of about 20 mg/mL.[3] While soluble in organic solvents like ethanol and acetone, it is minimally soluble in water.[4]
Q2: I'm observing precipitation after adding my this compound-DMSO stock solution to the cell culture medium. What could be the cause?
A2: This is a common issue due to the poor aqueous solubility of this compound. When the DMSO stock is diluted into the aqueous culture medium, the this compound concentration may exceed its solubility limit in the final solution, causing it to precipitate. Other factors that can cause precipitation in cell culture include temperature shifts and changes in pH.[5][6]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.1% or lower.[7] Some cell types may tolerate slightly higher concentrations, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent.[8][9]
Q4: Are there any methods to improve the aqueous solubility of this compound for in vitro studies?
A4: Yes, several methods can significantly enhance this compound's water solubility. One effective approach is the use of cyclodextrins. For instance, complexation with hydroxypropyl-γ-cyclodextrin (HP-γ-cyclodextrin) has been shown to increase the water solubility of this compound by up to 654 times.[1][2] Other strategies include the use of nano-formulations and co-solvents.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic water solubility. | 1. Do not attempt to dissolve this compound directly in aqueous solutions. 2. First, dissolve the this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[3] |
| Precipitate forms immediately upon adding this compound stock to cell culture medium. | The concentration of this compound in the final dilution exceeds its solubility in the aqueous medium. | 1. Lower the final concentration of this compound in your experiment. 2. Increase the final percentage of DMSO slightly, but ensure it remains within a non-toxic range for your specific cell line (typically ≤0.1%). 3. Prepare the final dilution by adding the this compound-DMSO stock to the medium drop-wise while vortexing or gently swirling to facilitate mixing. |
| A fine precipitate appears in the cell culture plate after incubation. | Delayed precipitation of this compound over time. This can be influenced by temperature changes or interactions with media components.[5] | 1. Visually inspect your cultures under a microscope before adding this compound to ensure no pre-existing precipitates are present. 2. Consider using a solubility-enhancing formulation, such as this compound complexed with HP-γ-cyclodextrin.[2] 3. Reduce the incubation time if experimentally feasible. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution or degradation of the stock solution. | 1. Always prepare fresh dilutions of this compound from the stock solution for each experiment. 2. Aqueous solutions of this compound are not recommended for storage for more than one day.[3] 3. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~ 0.02 mg/mL | [1][2] |
| DMSO | ~ 20 mg/mL | [3] |
| Dimethylformamide | ~ 20 mg/mL | [3] |
| 1:10 DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL | [3] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
Table 2: Improvement of this compound Water Solubility using Cyclodextrins
| Method | Fold Increase in Water Solubility | Reference |
| Complexation with HP-γ-cyclodextrin | 654 | [1][2] |
| Complexation with β-cyclodextrin | 36 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Solubilization: Vortex the tube vigorously. If needed, use an ultrasonic bath to ensure complete dissolution.[12]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound-DMSO stock solution at room temperature.
-
Dilution: Pre-warm the cell culture medium to 37°C.
-
Preparation of Final Solution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired experimental concentration. Ensure the final DMSO concentration is at a non-toxic level (e.g., for a final DMSO concentration of 0.1%, add 1 µL of stock solution to 1 mL of medium).
-
Mixing: Immediately after adding the stock solution, gently swirl or pipette the medium up and down to ensure homogenous mixing and minimize precipitation.
-
Application: Add the final working solution to your cell cultures.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Low Bioavailability of Icariin in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Icariin. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges of this compound's low in vivo bioavailability.
I. Troubleshooting Guide
This guide addresses common experimental issues encountered when working with this compound and offers potential solutions.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate of raw this compound powder[1][2][3]. | Implement formulation strategies to enhance solubility, such as creating phospholipid complexes, cyclodextrin inclusion complexes, or developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS)[4][5][6]. |
| High pre-systemic metabolism in the intestine. This compound is often hydrolyzed by intestinal microflora into metabolites like Icariside II and Icaritin before it can be absorbed[7][8][9]. | Consider co-administration with absorption enhancers that can modulate intestinal enzyme activity[4]. Alternatively, work with this compound derivatives like Icaritin, which may have enhanced bioavailability[4]. | |
| P-glycoprotein (Pgp) efflux in the intestines, which actively transports this compound back into the intestinal lumen[4]. | Formulate this compound with excipients known to inhibit P-glycoprotein, such as D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) or hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to suppress Pgp activity[2][4]. | |
| High variability in pharmacokinetic data between subjects. | Differences in individual gut microbiota composition leading to variable rates of this compound metabolism[7][8]. | Standardize the gut microbiome of animal models through co-housing or fecal microbiota transplantation if experimentally feasible. In clinical settings, this variability is a known factor. |
| Inconsistent results in cell-based assays. | Poor solubility of this compound in aqueous cell culture media, leading to precipitation and inaccurate dosing. | Prepare stock solutions in an appropriate organic solvent like DMSO. When adding to media, ensure the final solvent concentration is low and does not affect cell viability. Consider using a solubilized formulation (e.g., a cyclodextrin complex) for in vitro work[3]. |
| Failure to observe expected therapeutic effects in vivo despite administering a calculated dose. | The administered dose of raw this compound results in a therapeutically insufficient plasma concentration due to its very low oral bioavailability (reported to be around 12%)[4]. | Increase the bioavailability rather than just the dose. A lower dose of a high-bioavailability formulation (e.g., nanocrystals, SNEDDS) can be more effective than a high dose of the raw compound[4][10]. For instance, a 50 mg/kgBW dose of this compound SNEDDS showed better aphrodisiac effects than 100 mg/kgBW of pure this compound[10][11]. |
II. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is multifactorial, stemming from:
-
Poor Water Solubility: this compound is a flavonoid glycoside with inherently low solubility in water (around 0.02 mg/mL), which limits its dissolution in gastrointestinal fluids[1][2][5].
-
Low Membrane Permeability: Its chemical structure is not optimal for passive diffusion across the intestinal epithelial cell membrane[1][2].
-
Intestinal Metabolism: this compound undergoes extensive metabolism by intestinal microflora, which hydrolyze it into its metabolites, such as Icariside II and Icaritin[7][8]. This biotransformation occurs before the parent molecule can be fully absorbed.
-
Efflux Transporters: this compound is a substrate for efflux pumps like P-glycoprotein (Pgp), which actively transport the compound out of intestinal cells and back into the lumen, further reducing net absorption[4].
Q2: What are the main strategies to improve this compound's bioavailability?
A2: Several strategies have been successfully developed, broadly categorized as:
-
Pharmaceutical Technologies: These involve creating advanced drug delivery systems. Notable examples include complexation with phospholipids or cyclodextrins, and the development of nanotechnology-based carriers like polymeric micelles, nanocrystals, and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[2][12].
-
Structural Transformations: This involves converting this compound into its more readily absorbed derivatives (aglycones), such as Icaritin[1][12].
-
Use of Absorption Enhancers: Co-administering this compound with substances that can inhibit efflux pumps or metabolic enzymes in the gut can increase its systemic absorption[2][12].
Q3: How significant is the improvement in bioavailability with these new formulations?
A3: The improvements can be substantial. For example, formulating this compound into a complex with hydroxypropyl-γ-cyclodextrin (HP-γ-CD) increased its relative bioavailability by nearly 20-fold and its half-life from 0.68 h to 6.38 h[5]. Polymeric micelles have demonstrated a fivefold increase in systemic exposure compared to free this compound[3].
Q4: Can I work with this compound's metabolites directly?
A4: Yes, this is a viable strategy. Metabolites like Icariside II and Icaritin are the forms of the compound often produced after intestinal metabolism[7][8]. Research has shown that these derivatives, particularly the aglycone Icaritin, can have enhanced bioavailability compared to the parent this compound molecule[4]. Therefore, direct administration of these metabolites can bypass the metabolic conversion step in the gut.
Q5: Are there any specific excipients that are particularly effective for this compound formulations?
A5: Yes, several excipients have proven effective:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) are effective at forming inclusion complexes that dramatically increase the aqueous solubility of this compound[4][5].
-
Phospholipids: Forming drug-phospholipid complexes can improve the lipophilicity and membrane permeability of this compound[4].
-
Surfactants and Co-surfactants: For SNEDDS formulations, common choices include Tween 80 as a surfactant and PEG 400 as a co-surfactant, which help to form stable nanoemulsions upon contact with aqueous fluids[6][10][11].
-
Polymers: Natural polymers like zein can be used to create nanospheres for enhanced delivery[13]. PEG-PLLA and PDLA-PNIPAM have been used to create self-assembled micelles[4].
III. Quantitative Data Summary
The following tables summarize the quantitative improvements in solubility and pharmacokinetic parameters achieved with various this compound formulations.
Table 1: Enhancement of this compound Water Solubility
| Formulation Method | Solubility Improvement | Reference |
| Complexation with β-cyclodextrin (β-CD) | 36-fold increase (to 525 µg/mL) | [4] |
| Complexation with hydroxypropyl-γ-cyclodextrin (HP-γ-CD) & SDS | 654-fold increase (to 13.09 mg/mL) | [5] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | >30-fold increase (to >15 mg/mL) | [6] |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Formulation | Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Icaritin | Rats | ~200 | ~0.5 | ~500 | 100 | [4] |
| Icaritin Nanocrystals | Rats | ~400 | ~0.25 | ~1000 | 200 | [4] |
| Raw this compound | Dogs | 16.35 | 0.25 | 11.23 | 100 | [5] |
| This compound-HP-γ-CD Complex | Dogs | 108.62 | 0.5 | 221.57 | ~1973 | [5] |
| Raw this compound | Rats | - | - | - | 100 | [5] |
| This compound Self-Assembled Micelles | Rats | - | - | - | 500 | [5][14] |
Note: Data is aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
IV. Key Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the solution method for preparing an this compound-hydroxypropyl-γ-cyclodextrin (HP-γ-CD) complex[5][14].
-
Preparation of Solutions:
-
Dissolve 100 mg of this compound in 100 mL of anhydrous ethanol.
-
Dissolve 235 mg of HP-γ-cyclodextrin in 1 mL of ultrapure water.
-
-
Complexation:
-
Add the this compound-ethanol solution dropwise to the HP-γ-CD aqueous solution while stirring.
-
Maintain the mixture at 60°C and stir at 1000 rpm for 12 hours.
-
-
Solvent Removal:
-
Evaporate the ethanol under reduced pressure.
-
-
Purification and Lyophilization:
-
Add 5 mL of ultrapure water to the remaining solution and filter it.
-
Freeze-dry the filtrate (lyophilize) to obtain the solid this compound-HP-γ-CD inclusion complex powder.
-
Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a general method based on formulations described in the literature[6][10].
-
Component Selection (Solubility Studies):
-
Determine the solubility of this compound in various oils (e.g., shark liver oil, olive oil, sunflower oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P). Select the components that show the highest solubility for this compound.
-
-
Constructing Ternary Phase Diagrams:
-
To identify the nanoemulsion region, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion. Plot the results on a ternary phase diagram.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram (e.g., a reported optimum is Tween 80 (72.5%), PEG 400 (13.75%), and shark liver oil (13.75%))[10].
-
Add the desired amount of this compound (e.g., 15 mg/mL) to the selected oil phase and heat gently if necessary to dissolve[15].
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Vortex the mixture until a clear, homogenous liquid pre-concentrate is formed. This is the final SNEDDS formulation.
-
V. Visualizations: Pathways and Workflows
Diagram 1: Key Signaling Pathways Modulated by this compound
Caption: Key signaling pathways activated or inhibited by this compound, leading to its therapeutic effects[16][17][18][19].
Diagram 2: Experimental Workflow for SNEDDS Formulation
Caption: A streamlined workflow for developing an this compound-loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)[6][20].
Diagram 3: Strategies to Overcome this compound's Low Bioavailability
Caption: Logical relationship between the causes of low bioavailability and the corresponding strategic solutions[1][2][12].
References
- 1. researchgate.net [researchgate.net]
- 2. ijms-vol-23-pages-7519-bioavailability-improvement-strategies-for-icariin-and-its-derivates-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. mdpi.com [mdpi.com]
- 8. This compound Metabolism by Human Intestinal Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jazindia.com [jazindia.com]
- 11. japer.in [japer.in]
- 12. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an Anti-atherosclerotic Drug from Chinese Medicinal Herb Horny Goat Weed - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. goums.ac.ir [goums.ac.ir]
Technical Support Center: Optimizing Icariin Dosage for Neuroprotective Effects
Welcome to the technical support center for researchers investigating the neuroprotective properties of Icariin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected neuroprotective effects of this compound in our in vitro model. What are the common reasons for this?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Concentration: this compound's effects are dose-dependent. Very low concentrations may be insufficient, while excessively high concentrations can be toxic. For most neuronal cell cultures, effective concentrations range from 0.1 µM to 20 µM.[1][2] A dose-response experiment is crucial to identify the optimal concentration for your specific cell type and injury model.
-
This compound Solubility: this compound has low water solubility.[3] Ensure it is properly dissolved. A common practice is to create a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your culture medium.[4] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-treatment vs. Co-treatment: The timing of this compound administration is critical. In many studies, pre-treatment of cells with this compound for 1 to 24 hours before inducing injury (e.g., with H₂O₂, Aβ peptide, or oxygen-glucose deprivation) is necessary to activate protective signaling pathways.[1][5][6]
-
Cell Model: The choice of cell line or primary culture can influence outcomes. Ensure your model is appropriate for the neuroprotective mechanism you are studying (e.g., using PC12 cells for Parkinson's disease models or cortical neurons for ischemia models).[1][7]
Q2: Our in vivo results with oral administration of this compound are inconsistent. What could be the issue?
A2: Inconsistent in vivo results are often linked to this compound's poor pharmacokinetic profile.
-
Low Oral Bioavailability: this compound is a glycoside, which contributes to its low oral bioavailability (estimated around 12%).[3][5][7] This means that a significant portion of the orally administered dose may not reach systemic circulation or the brain.
-
Metabolism: After administration, gut microbiota metabolize this compound into more bioactive and absorbable forms, such as Icariside II and Icaritin.[8][9] The composition of the gut microbiome can vary between animals, leading to variability in metabolite production and, consequently, inconsistent results.
-
Blood-Brain Barrier (BBB) Penetration: While this compound and its metabolites can cross the BBB, their efficiency in doing so can be a limiting factor.[7][8][10]
-
Troubleshooting Strategies:
-
Increase Dosage: Many successful rodent studies use oral gavage dosages ranging from 5 mg/kg to 120 mg/kg per day.[11][12][13] You may need to test a range to find an effective dose for your model.
-
Alternative Administration: For more consistent CNS exposure, consider intraperitoneal (IP) injection, though this may alter its metabolic profile.
-
Use Metabolites: Consider using the more bioactive metabolites, Icariside II or Icaritin, directly if they are commercially available.[8]
-
Formulation Enhancement: Explore advanced drug delivery strategies like solid lipid nanoparticles to improve bioavailability.[3]
-
Q3: What are the primary signaling pathways modulated by this compound that we should investigate?
A3: this compound exerts its neuroprotective effects by modulating multiple signaling pathways. Key pathways to investigate via methods like Western Blotting include:
-
Pro-Survival Pathways: this compound is known to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[5][7][10]
-
Anti-Apoptosis Pathways: It can suppress apoptotic signaling by inhibiting the JNK/p38 MAPK pathways and regulating the balance of Bcl-2/Bax proteins.[5][7]
-
Antioxidant Defense: this compound can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[7]
-
Anti-Inflammatory Pathways: It attenuates neuroinflammation by inhibiting the NF-κB signaling pathway.[5][7]
-
Tau Pathology: In Alzheimer's disease models, this compound can inhibit GSK-3β, a key kinase involved in the hyperphosphorylation of tau protein.[5][10]
Quantitative Data Summary
For ease of comparison, the following tables summarize effective dosages and concentrations of this compound from various neuroprotection studies.
Table 1: Summary of Effective In Vitro this compound Concentrations
| Cell Model | Injury/Disease Model | Effective this compound Concentration | Treatment Duration | Key Neuroprotective Effects & Mechanisms |
| Primary Rat Cortical Neurons | Homocysteine (Hcy)-induced neurotoxicity | 0.1 - 10 µM (Maximal effect at 5 µM) | 1h pre-treatment, then 12h co-incubation | Reduced cytotoxicity (LDH release); restored tubulin stability.[1][6] |
| Neural Stem Cells (NSCs) | Basal culture conditions | 10 - 20 µM | 48 hours | Promoted NSC survival and proliferation.[2] |
| Cerebral Neural Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD-R) | 5 - 15 µM | 24 hours post-reperfusion | Increased cell viability; reduced ROS and intracellular Ca²⁺.[4] |
| PC-12 Cells | H₂O₂-induced oxidative stress | Not specified, but its metabolite Icaritin was effective | Pre-treatment | Reduced ROS levels and inhibited mPTP opening.[14] |
Table 2: Summary of Effective In Vivo this compound Dosages
| Animal Model | Disease Model | This compound Dosage | Administration Route & Duration | Key Neuroprotective Effects & Mechanisms |
| APP/PS1 Mice | Alzheimer's Disease | 5 mg/kg and 10 mg/kg | Intragastric administration for 5 weeks | Ameliorated cognitive impairment; inhibited ferroptosis.[12] |
| APP/PS1 Mice | Alzheimer's Disease | 120 mg/kg | 3 months | Reduced neuroinflammation (decreased IL-6, IL-1β, TNF-α).[11] |
| Rats | Cavernous Nerve Injury | 1, 5, and 10 mg/kg | Daily oral gavage for 4 weeks | Neurotrophic effects; increased nNOS expression.[13] |
| Aβ₂₅₋₃₅-induced Rats | Alzheimer's Disease | Not specified, but dose-dependent | Not specified | Reduced Aβ production by inhibiting β-secretase.[15] |
| MCAO Rats | Ischemic Stroke | Not specified | Not specified | Reduced infarct volume and neurological impairment.[14] |
Key Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated, soluble stock of this compound for dilution in cell culture media or vehicle for animal administration.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 50 mM).[4]
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
2. Cell Viability Assessment using LDH Assay
-
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 1 hour).[1][6] Include "vehicle control" wells with DMSO and "no treatment" wells.
-
Induce neurotoxicity using your chosen agent (e.g., 200 µM Homocysteine).[1][6] Include a "maximum LDH release" control by adding a lysis buffer to untreated cells.
-
Incubate for the desired injury period (e.g., 12 hours).[1][6]
-
Carefully collect the supernatant (culture medium) from each well.
-
Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions to mix the supernatant with the assay reagent.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
3. Western Blotting for PI3K/Akt Pathway Analysis
-
Objective: To determine if this compound activates the pro-survival PI3K/Akt pathway by measuring the phosphorylation of Akt.
-
Protocol:
-
Following this compound treatment and induction of injury, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated Akt (p-Akt) and total Akt. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ. Calculate the ratio of p-Akt to total Akt to determine pathway activation.
-
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Key neuroprotective signaling pathways modulated by this compound.
Experimental Workflow
Caption: Typical experimental workflow for an in vivo this compound study.
Dosage-Efficacy Relationship
Caption: Relationship between this compound dosage and neuroprotective outcome.
References
- 1. The Protective Effects of this compound against the Homocysteine-Induced Neurotoxicity in the Primary Embryonic Cultures of Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Survival, Proliferation, and Differentiation of Neural Stem Cells In Vitro and in a Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]
- 8. Effects of this compound and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
- 10. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
- 12. This compound improves cognitive impairment by inhibiting ferroptosis of nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erectogenic and Neurotrophic Effects of this compound, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves oxidative stress injury during ischemic stroke via inhibiting mPTP opening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective activities of this compound in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
Icariin Aqueous Solution Stability: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the stability of Icariin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation after dilution in an aqueous buffer?
A1: This is the most common issue and is primarily due to this compound's very low intrinsic solubility in water (approximately 0.02 mg/mL).[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO[3][4], is diluted into an aqueous buffer, the this compound can crash out of solution as it exceeds its solubility limit in the final solvent mixture. It is sparingly soluble even in mixed solvent systems; for instance, its solubility is about 0.1 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2).[3][4]
Q2: How quickly does this compound degrade in an aqueous solution?
A2: The stability of this compound in aqueous solutions is limited, and it is generally recommended to use freshly prepared solutions.[3] Storing aqueous solutions for more than one day is not advised.[4] Degradation is primarily driven by hydrolysis of its glycosidic bonds, a process influenced by pH and temperature.[5][6] Some studies have noted that this compound has a plasma half-life of 1.2-3.5 hours, indicating rapid clearance and poor stability in biological fluids.[7]
Q3: What are the main degradation products of this compound in a solution?
A3: The primary degradation pathway for this compound is hydrolysis. This process involves the cleavage of its glycosidic bonds, converting it first into metabolites like Icariside II (by losing a glucose moiety) and subsequently into its aglycone form, Icaritin (by losing a rhamnose moiety).[8][9] This biotransformation can be catalyzed by enzymes and is also affected by environmental factors like pH and temperature.[5][9][10]
Q4: What is the optimal pH for maintaining this compound stability?
A4: While specific pH stability studies are not extensively detailed in the provided results, enzymatic hydrolysis studies offer clues. For example, certain β-glucosidases that hydrolyze this compound show optimal activity in acidic to neutral pH ranges (e.g., pH 4.0 to 6.0).[11] An optimal pH of 5.0 has been noted for enzymatic hydrolysis at 40°C.[5][12] This suggests that this compound is susceptible to degradation in these conditions, and neutral or slightly acidic pH may facilitate hydrolysis. For general experimental use, buffering the solution (e.g., PBS at pH 7.2) is common, but stability remains limited.[4]
Q5: How does temperature affect the stability and solubility of this compound?
A5: Temperature has a dual effect. Increasing the temperature generally increases the solubility of this compound in solvent systems like ethanol-water mixtures.[13][14] However, higher temperatures also accelerate the rate of degradation, particularly hydrolysis. Enzymatic hydrolysis, for instance, is often optimal around 40-45°C.[5][6] For storage, crystalline this compound is stable at -20°C for about two years.[3]
Troubleshooting Guides
Issue 1: Low Solubility and Precipitation
This guide helps you address the primary challenge of this compound's poor aqueous solubility.
Workflow for Preparing Aqueous this compound Solutions
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Corrective Actions:
-
Method of Dilution: Always add the concentrated DMSO stock solution to the aqueous buffer, not the other way around. Adding the stock to a rapidly vortexing or stirring buffer helps with rapid dispersion, preventing localized high concentrations that lead to precipitation.
-
Co-Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) is as low as possible but sufficient to maintain solubility. Be mindful of the tolerance of your experimental system (e.g., cells) to the solvent, which is typically below 0.5%.
-
Use Solubility Enhancers: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to dramatically increase the aqueous solubility of this compound.[8][15][16] This is a highly effective strategy for preparing higher concentration aqueous solutions.
Issue 2: Chemical Instability and Degradation
This guide provides steps to minimize the chemical degradation of this compound in your experiments.
Key Factors Influencing this compound Stability
Caption: Key environmental factors affecting this compound stability and degradation.
Preventative Measures:
-
Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use. Avoid storing diluted aqueous solutions, even at 4°C, for more than a few hours.[4]
-
Control Temperature: Perform experiments at a controlled and consistent temperature. Avoid unnecessary heat exposure. For long-term storage, keep the solid, crystalline compound at -20°C.[3]
-
Protect from Light: Like many flavonoids, this compound may be susceptible to photodegradation. Prepare and store solutions in amber vials or protect them from direct light.
-
Control pH: Use a well-buffered system appropriate for your experiment (e.g., PBS for cell culture). Be aware that pH values between 4.0 and 6.0 may accelerate enzymatic hydrolysis if relevant enzymes are present.[11]
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Reference |
| Water | 0.02 mg/mL | [1][2] |
| DMSO | ~20 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | <1 mg/mL | [3] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3][4] |
| HP-γ-Cyclodextrin Complex | up to 13.09 mg/mL | [15] |
Table 2: Factors Affecting this compound Hydrolysis
| Factor | Condition | Observation | Reference |
| pH | 5.0 | Optimal for hydrolysis by certain enzymes | [5] |
| 4.0 - 6.0 | Active range for various β-glucosidases | [11] | |
| Temperature | 40°C | Optimal for hydrolysis by certain enzymes | [5] |
| 45°C | High enzymatic activity observed | [6] | |
| 288.2 K to 328.2 K | Solubility increases with temperature | [13] |
Experimental Protocols
Protocol 1: Preparation of an this compound Working Solution
This protocol details the standard method for preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, for example, 20 mg/mL (approx. 29.5 mM).
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, warm the solution gently (e.g., in a 37°C water bath) for a few minutes. This stock solution should be stored at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Pre-warm your sterile aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Place the desired volume of the pre-warmed buffer in a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM solution in 10 mL of media from a 20 mM DMSO stock, you would add 5 µL of the stock to the 10 mL of media.
-
Ensure the final DMSO concentration remains non-toxic to your system (ideally ≤ 0.1%, and not exceeding 0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the solution immediately after preparation for best results.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol provides a general HPLC method to quantify this compound concentration and assess its degradation over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is common. An isocratic system such as Water:Acetonitrile (70:30) can also be used.[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation:
-
Prepare your this compound aqueous solution under the conditions you wish to test (e.g., specific pH, temperature).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
If necessary, stop any reactions by adding an equal volume of a solvent like methanol or by flash freezing.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in the mobile phase or a relevant solvent mixture.
-
Inject the standards to generate a calibration curve based on peak area versus concentration.
-
-
Analysis:
-
Inject the test samples onto the HPLC system.
-
Monitor the chromatogram for the this compound peak at its characteristic retention time.
-
The appearance of new peaks and a corresponding decrease in the this compound peak area over time indicates degradation. The primary degradation product, Icariside II, will have a different retention time.
-
-
Quantification:
-
Calculate the concentration of this compound in your samples at each time point by comparing its peak area to the standard curve. This allows you to determine the rate of degradation under your specific experimental conditions.
-
References
- 1. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Icaritin Preparation from this compound by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin [frontiersin.org]
- 16. Changes in the intestinal absorption mechanism of this compound in the nanocavities of cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Determination of this compound in Epimedium koreanum nakai by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icariin Clinical Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical application and experimental use of Icariin.
Frequently Asked Questions (FAQs)
1. Why am I observing low efficacy of this compound in my in vivo experiments despite using a high dose?
This is a common issue primarily due to the inherently low oral bioavailability of this compound, which is estimated to be around 12%.[1][2] Several factors contribute to this:
-
Poor Water Solubility: this compound is poorly soluble in water, which limits its dissolution in biological fluids.[1][2][3]
-
Low Membrane Permeability: Its chemical structure hinders efficient passage across intestinal membranes.[1][2]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the gut and liver before it can reach systemic circulation.[1]
As a result, even at high oral doses, the concentration of active this compound in the bloodstream may be too low to elicit the desired pharmacological effect.[4]
2. What are the main metabolites of this compound I should be looking for in my pharmacokinetic studies?
Following oral administration, this compound is extensively metabolized by human intestinal microflora.[5][6] The primary metabolites you should aim to quantify are:
-
Icariside II (ICA II): This is a major and more bioactive metabolite formed by the hydrolysis of the glucose moiety of this compound.[5][6][7]
-
Icaritin (ICT): Formed from the further hydrolysis of Icariside II, it also possesses significant biological activity.[1][5]
-
Desmethylicaritin: Another metabolite produced by intestinal bacteria.[5][6]
It is crucial to focus pharmacokinetic studies on these metabolites, as they are likely responsible for a significant portion of the observed in vivo effects.[5][6]
3. Are there any known side effects or toxicity concerns with this compound administration in clinical or preclinical studies?
In clinical studies, this compound has been generally well-tolerated, with only mild side effects reported.[8] However, some potential issues to be aware of include:
-
Gastrointestinal Distress: Mild diarrhea has been noted in a small percentage of users.[8] Higher doses (e.g., 1,680 mg) have been associated with gastrointestinal symptoms leading to discontinuation in some participants.[4]
-
Bleeding Risk: Epimedium herbs, the source of this compound, may contain anticoagulant compounds, so caution is advised for individuals on blood thinners or with bleeding disorders.[8]
-
Drug Interactions: this compound is metabolized by pathways that also break down many prescription medications, which could lead to altered drug levels and increased side effects.[8]
-
Other Potential Side Effects: Although less commonly reported in rigorous studies, other potential side effects mentioned in various sources include fever, increased heart rate, agitation, dizziness, and vomiting.[9][10]
4. How can I improve the bioavailability of this compound in my experimental setup?
Several strategies have been developed to enhance the bioavailability of this compound:
-
Pharmaceutical Technologies:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric micelles, solid lipid nanoparticles, and nanospheres, can improve its solubility and absorption.[1][11][12] For instance, polymeric micelles have been shown to increase systemic exposure fivefold.[1]
-
Complexation: Using cyclodextrins can significantly increase the aqueous solubility of this compound.[2]
-
-
Structural Transformation:
-
Enzymatic Hydrolysis: Converting this compound to its more readily absorbed metabolite, Icariside II, using β-glucosidase can achieve a high conversion rate.[2]
-
-
Use of Absorption Enhancers: Certain compounds can be co-administered to improve intestinal absorption.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell culture experiments.
-
Possible Cause: Poor solubility of this compound in aqueous cell culture media. This compound is highly insoluble in water and alcohols.[3]
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve this compound in a suitable solvent before adding it to the culture medium. A common choice is Dimethyl sulfoxide (DMSO).[3]
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final working concentration in the culture medium.
-
Solubility Testing: Before starting the experiment, visually inspect the final solution for any precipitation. You can also use a solubility reagent like a mixture of DMSO and saline.[3]
-
Problem 2: Difficulty in detecting and quantifying this compound and its metabolites in biological samples.
-
Possible Cause: Inadequate sensitivity of the analytical method or rapid metabolism of the parent compound.
-
Troubleshooting Steps:
-
Analytical Method Selection: Utilize a highly sensitive and specific analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[13][14][15][16] This method allows for the simultaneous quantification of this compound and its major metabolites.
-
Focus on Metabolites: Since this compound is rapidly converted to its metabolites (like Icariside II) in vivo, ensure your analytical method is validated for the detection of these metabolites as they may be present in higher concentrations than the parent compound.[5][13]
-
Sample Preparation: Optimize your sample preparation protocol to ensure efficient extraction of the analytes from the biological matrix (e.g., plasma, urine). Liquid-liquid extraction is a commonly used technique.[14]
-
Check for Interference: Analyze blank biological samples to ensure there are no endogenous constituents that could interfere with the detection of your target analytes.[13]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability | Reference |
| This compound | Very low or undetectable | - | - | - | ~12% | [2][4] |
| Icariside II | 3.8 times higher than this compound | - | 13.0 times higher than this compound | - | Enhanced | [7] |
Note: Specific values can vary significantly depending on the formulation, dose, and animal model used.
Table 2: Urinary Excretion of this compound and its Metabolites in Mice (72h post-administration)
| Analyte | Cumulative Urinary Excretion (ng) |
| This compound | 13.48 |
| Icariside Ⅰ | 18.70 |
| Icariside Ⅱ | 2,627.51 |
| Baohuoside Ⅱ | 2.04 |
| Wushanicaritin | 10.04 |
| Icaritin | 3,420.44 |
| Desmethylicaritin | 735.13 |
Data from a study using UPLC-MS/MS for analysis.[14][15]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification of this compound and its Metabolites in Biological Samples
This protocol is a generalized procedure based on methodologies described in the literature.[13][14][15][16][17]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of the biological sample (e.g., plasma, urine), add an internal standard (e.g., Genistein). b. Add 1 mL of an organic solvent (e.g., ethyl acetate). c. Vortex mix for 5 minutes. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions: a. Column: Agilent Eclipse SB-C18 column (2.1 × 100 mm, 1.8 µm) or equivalent. b. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.2 mL/min. d. Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Negative Ion Mode): a. Ion Source: Electrospray Ionization (ESI). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. Optimize parameters such as ion spray voltage, source temperature, and collision energy for each analyte and the internal standard.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. b. Determine the concentration of the analytes in the samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound in the human intestine.
Caption: Factors contributing to the low bioavailability of this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Metabolism by Human Intestinal Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanicalcube.com [botanicalcube.com]
- 9. ro.co [ro.co]
- 10. What are the side effects of Icaritin? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Eco-benign spectrofluorimetric analysis of this compound in a nano-formulation using green quantum dots: insights from in vitro anticoagulant and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Frontiers | Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine [frontiersin.org]
- 15. Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS method for this compound and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icariin Purity and its Impact on Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icariin. The following information is designed to help you navigate potential challenges related to this compound purity and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common purity levels of commercially available this compound?
A1: Commercially available this compound is typically sold in various purities, with concentrations commonly ranging from 20% to over 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] Crude extracts with lower this compound content (e.g., 20%) are also available and may contain a significant amount of other flavonoids.[1] For research purposes requiring high precision, it is advisable to use this compound with a purity of 98% or higher.
Q2: What are the major impurities found in lower-purity this compound extracts?
A2: The primary "impurities" in less pure this compound preparations are typically other structurally related flavonoids naturally present in the Epimedium plant. These include Epimedin A, B, and C, as well as icaritin and baohuoside I.[2][3] The composition and ratio of these flavonoids can vary depending on the plant species and the extraction method used.[4]
Q3: Do the common impurities in this compound have biological activity?
A3: Yes, the flavonoids commonly found alongside this compound, such as Epimedin A, B, and C, are biologically active.[2][3] They have been shown to possess anti-osteoporosis, neuroprotective, anti-inflammatory, and anti-cancer effects, often acting on similar signaling pathways as this compound, such as PI3K/Akt and NF-κB.[2][3]
Q4: How can the purity of my this compound sample affect my experimental results?
A4: The purity of your this compound sample can significantly impact your experimental outcomes in several ways:
-
Confounding Biological Effects: The presence of other bioactive flavonoids can produce synergistic, antagonistic, or independent effects, making it difficult to attribute the observed results solely to this compound. For instance, both this compound and Epimedin C have demonstrated anti-osteoporosis effects through the PI3K/Akt signaling pathway.[2]
-
Variability and Reproducibility: Using this compound of inconsistent or undefined purity can lead to high variability between experiments and poor reproducibility of results. This is a critical issue in scientific research, often referred to as the "reproducibility crisis."
Q5: Should I use a crude Epimedium extract or purified this compound for my experiments?
A5: The choice between a crude extract and purified this compound depends on your research question.
-
Purified this compound (≥98%): Use highly purified this compound when you need to investigate the specific effects and mechanisms of action of this particular compound. This is essential for target validation and drug development.
-
Epimedium Extract: A standardized extract might be suitable for studies exploring the traditional use of "horny goat weed" or investigating the synergistic effects of multiple compounds. However, it is crucial to use a well-characterized extract with a declared percentage of this compound and other major flavonoids to ensure some level of reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems potentially related to sample purity.
| Problem | Potential Purity-Related Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or irreproducible results between batches of this compound. | The purity of the this compound batches may differ, leading to varying concentrations of the active compound and its bioactive impurities. | 1. Verify Purity: Always purchase this compound from reputable suppliers that provide a Certificate of Analysis (CoA) with HPLC-verified purity for each batch. 2. Standardize Your Supply: If possible, purchase a large single batch of this compound for the entire series of experiments. 3. Perform Your Own QC: For critical experiments, consider performing your own HPLC analysis to confirm the purity of your sample. |
| Observed biological effects are stronger or weaker than expected based on published literature. | The purity of the this compound used in your experiment may be different from that used in the cited studies. Lower purity will result in a lower effective concentration of this compound. Conversely, some impurities might have synergistic effects. | 1. Check the Purity in Literature: Carefully review the materials and methods section of the publication to determine the purity of this compound used. 2. Dose Adjustment: If using a lower purity sample, adjust the concentration to match the effective dose of pure this compound. 3. Consider Impurity Effects: Be aware that other flavonoids in less pure extracts can contribute to the biological effect. |
| Unexpected or off-target effects in cell culture or animal models. | Bioactive impurities in your this compound sample may be affecting pathways other than the one you are investigating. For example, some flavonoids in Epimedium extracts have been shown to have immunomodulatory effects.[5] | 1. Use Higher Purity this compound: Switch to the highest purity this compound available (≥98%) to minimize the influence of other compounds. 2. Literature Search on Impurities: Research the known biological activities of the common impurities (Epimedin A, B, C) to see if they could explain the observed off-target effects. |
| Difficulty dissolving the this compound sample. | Lower purity samples may contain less soluble components. The solubility of this compound itself can also be a challenge. | 1. Follow Recommended Solvents: this compound is often dissolved in DMSO for in vitro studies.[6] For animal studies, it may be prepared in a suspension with agents like sodium carboxymethyl cellulose (CMC-Na). 2. Gentle Heating and Sonication: These techniques can aid in the dissolution of this compound. 3. Filter Sterilization: After dissolution, it is advisable to sterilize the solution by filtering it through a 0.22 µm filter. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for determining the purity of an this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might start at 20-30% acetonitrile and increase to 70-80% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[7]
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard and your this compound sample.
-
Dissolve in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the this compound standard to determine its retention time.
-
Inject your this compound sample.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines a general procedure for treating cultured cells with this compound.
-
Materials:
-
This compound (high purity, ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for your cell line
-
Cultured cells
-
-
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with your planned cellular assays (e.g., viability assays, Western blotting, qPCR).
-
Protocol 3: Oral Administration of this compound in a Mouse Model
This protocol provides a general guideline for the oral gavage of this compound in mice.
-
Materials:
-
This compound (purity should be consistent throughout the study)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (CMC-Na) in sterile water)
-
Mice
-
Oral gavage needles
-
-
Procedure:
-
Preparation of this compound Suspension: On each day of administration, accurately weigh the required amount of this compound and suspend it in the vehicle to the desired concentration (e.g., 10, 20, 50 mg/kg). Ensure the suspension is homogenous by vortexing or sonicating.
-
Animal Handling: Handle the mice gently but firmly to minimize stress.
-
Oral Gavage: Administer the this compound suspension or vehicle control to the mice using an appropriately sized oral gavage needle. The volume administered is typically based on the mouse's body weight.
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects.
-
Experimental Endpoint: At the end of the treatment period, proceed with the planned sample collection and analysis.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's involvement in the MEK/ERK signaling pathway.
Experimental Workflow: From Purity Assessment to In Vivo Study
Caption: A logical workflow for conducting research with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erectogenic and Neurotrophic Effects of this compound, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
Icariin degradation products and their interference in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icariin. The information addresses common challenges related to this compound's degradation and metabolism, which can often be misinterpreted as assay interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products and metabolites of this compound?
A1: this compound undergoes extensive metabolism in vivo, and can also degrade under certain experimental conditions. The primary metabolites result from deglycosylation and demethylation. Major metabolites that researchers should be aware of include Icariside I, Icariside II, Icaritin, Desmethylicaritin, Baohuoside II, and Wushanicaritin.[1][2][3] It's crucial to understand that after oral administration, a very small amount of this compound may be present in its original form in urine, suggesting that the majority is metabolized before excretion.[1][4]
Q2: Why are my measured concentrations of this compound unexpectedly low in in vivo or cell culture experiments?
A2: Low recovery of this compound is often not due to assay failure, but rather its rapid metabolism.[4] this compound has low oral bioavailability, and a significant portion is metabolized by intestinal microflora and in the liver.[4][5] Therefore, measuring only the parent this compound molecule will not capture the full picture of its bioactivity, as its metabolites are also biologically active. For a comprehensive understanding, it is essential to quantify both this compound and its major metabolites.[1][3]
Q3: Can this compound degrade during sample preparation and storage?
A3: Yes, this compound can degrade under certain conditions. It is a flammable solid that is stable at -20°C for about two years.[6] However, prolonged exposure to high temperatures, such as during thermal processing, can lead to the transformation of other related compounds into this compound, causing fluctuations in its measured content.[7] For consistent results, it is recommended to use freshly prepared solutions and consider purging with inert gases to prevent degradation in solution.[6] Stability tests have shown that this compound is stable in an autosampler at 4°C for 24 hours, on a bench-top at room temperature for 6 hours, through three freeze-thaw cycles, and when frozen at -80°C for 30 days.[4]
Q4: How do this compound and its metabolites exert their biological effects?
A4: this compound and its metabolites influence a variety of signaling pathways. Key pathways include the PI3K-AKT and Nrf-2 signaling pathways, which are fundamental to many of its pharmacological effects.[8] Additionally, this compound has been shown to modulate pathways involved in inflammation, such as the NF-κB signaling pathway, and can influence estrogen receptor signaling.[8][9] The biological activity observed in experiments may be attributable to the parent compound, its metabolites, or a combination of both.
Troubleshooting Guides
Issue 1: Inconsistent Quantification of this compound in Biological Samples
Possible Cause: Inadequate sample preparation that fails to account for metabolites or matrix effects.
Troubleshooting Steps:
-
Optimize Sample Extraction: Urine samples have significant matrix effects. Simple protein precipitation with methanol or acetonitrile may not be sufficient and can lead to high column pressure and poor peak shapes. A liquid-liquid extraction method is recommended to overcome these issues.[1]
-
Use an Appropriate Internal Standard: An internal standard is crucial to correct for variations in sample processing and analytical instrumentation. Propranolol has been successfully used as an internal standard in UPLC-MS/MS analysis of this compound and its metabolites.[1]
-
Simultaneous Quantification of Metabolites: Develop or utilize an analytical method, such as UPLC-MS/MS, that can simultaneously measure this compound and its key metabolites. This will provide a more accurate assessment of the compound's fate in the experimental system.[1][3]
Issue 2: Poor Bioavailability and Low Efficacy in Animal Studies
Possible Cause: Rapid metabolism and clearance of this compound.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration-time profiles of this compound and its major metabolites in your animal model. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Consider Alternative Delivery Systems: Due to its low oral bioavailability, exploring different formulations or routes of administration may be necessary to achieve desired therapeutic concentrations.[10]
-
Measure Metabolite Activity: Evaluate the biological activity of the primary metabolites (icaritin, icariside II, etc.) in your experimental assays, as they may be the primary drivers of the observed effects.
Quantitative Data Summary
Table 1: Major Metabolites of this compound
| Metabolite | Molecular Weight ( g/mol ) | Common Analytical Method |
| Icariside I | 514.52 | UPLC-MS/MS |
| Icariside II | 514.52 | UPLC-MS/MS |
| Icaritin | 368.38 | UPLC-MS/MS |
| Desmethylicaritin | 354.35 | UPLC-MS/MS |
| Baohuoside II | 514.52 | UPLC-MS/MS |
| Wushanicaritin | 412.39 | UPLC-MS/MS |
Table 2: UPLC-MS/MS Method Parameters for this compound and Metabolite Quantification
| Parameter | Description | Reference |
| Column | Shiseido CAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][3] |
| Linearity Range | 0.25–800 ng/mL | [1][3] |
| Internal Standard | Propranolol | [1] |
Experimental Protocols
Protocol: UPLC-MS/MS for Simultaneous Quantification of this compound and its Metabolites in Urine
This protocol is a summary of the method described by Zhang et al. (2024).[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a specific volume of the urine sample.
-
Add an internal standard (e.g., propranolol).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Shiseido CAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: As optimized for the specific system.
-
Column Temperature: As optimized for the specific system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.
-
Optimize MRM transitions (parent ion -> daughter ion) and collision energies for each compound.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for this compound and metabolite analysis.
Caption: Troubleshooting logic for low this compound detection.
References
- 1. Frontiers | Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icariin Treatment for Bone Regeneration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Icariin for bone regeneration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro osteogenic differentiation studies?
A1: The optimal concentration of this compound for promoting osteogenic differentiation in vitro typically ranges from 1 µM to 20 µM.[1] However, it is crucial to perform a dose-response experiment for your specific cell type, as the optimal concentration can vary. Concentrations above 40 µM may induce cytotoxicity in some cell lines.[1]
Q2: What is the recommended duration for this compound treatment in in vitro experiments?
A2: The duration of this compound treatment depends on the specific osteogenic marker being investigated.
-
Early markers (e.g., Alkaline Phosphatase (ALP) activity, Runx2 expression): Significant increases can often be observed within 3 to 7 days of treatment.[2][3]
-
Late markers (e.g., Osteocalcin (OCN) expression, mineralization): Continuous treatment for 14 to 21 days is generally required to observe significant effects on matrix mineralization.[2][3]
Q3: What is a typical treatment duration for in vivo bone regeneration studies with this compound?
A3: In animal models of bone defects, significant bone regeneration is often observed after 4 to 12 weeks of this compound administration or local application.[4][5][6] The exact duration will depend on the animal model, the size of the defect, and the delivery method of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or No Osteogenic Effect Observed with this compound Treatment.
-
Question: I am not observing the expected increase in osteogenic markers (e.g., ALP activity, mineralization) after treating my cells with this compound. What could be the problem?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell type. It is recommended to perform a dose-response study with concentrations ranging from 0.1 µM to 40 µM to determine the most effective non-toxic concentration.
-
Treatment Duration: The treatment duration might be too short. For early markers like ALP activity, at least 3-7 days of continuous treatment is often necessary. For late markers like mineralization, treatment may need to be extended to 14-21 days.
-
This compound Quality and Solubility: Ensure the purity and proper dissolution of this compound. This compound has poor water solubility and is typically dissolved in DMSO to create a stock solution.[7] Prepare fresh dilutions in culture medium for each experiment and ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and are at an appropriate confluency for osteogenic differentiation (typically 70-80%).
-
Issue 2: Cell Death or Reduced Viability Observed After this compound Treatment.
-
Question: I am observing cytotoxicity in my cell cultures after adding this compound. How can I resolve this?
-
Answer:
-
High Concentration: High concentrations of this compound (>40 µM) can be cytotoxic to some cell types.[1] Perform a viability assay (e.g., MTT or CCK-8) to determine the cytotoxic threshold of this compound for your specific cells and use a concentration well below this limit.
-
DMSO Toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (usually below 0.1%).
-
Impure Compound: The this compound used may contain impurities. Ensure you are using a high-purity grade of this compound from a reputable supplier.
-
Issue 3: Difficulty in Dissolving this compound.
-
Question: I am having trouble dissolving this compound for my experiments. What is the best way to prepare an this compound solution?
-
Answer:
-
Use of Organic Solvents: this compound has low aqueous solubility.[7] It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL).[7]
-
Storage: Store the stock solution at -20°C.[7]
-
Working Solution: For experiments, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. Vortex or gently mix to ensure homogeneity. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Optimal this compound Treatment Duration for In Vitro Osteogenic Markers
| Osteogenic Marker | Typical Onset of Significant Increase | Recommended Treatment Duration |
| Early Markers | ||
| Alkaline Phosphatase (ALP) Activity | 3 - 7 days | 7 - 14 days |
| Runt-related transcription factor 2 (Runx2) mRNA expression | 3 - 7 days | 7 days |
| Late Markers | ||
| Osteocalcin (OCN) mRNA expression | 7 - 14 days | 14 - 21 days |
| Osteopontin (OPN) mRNA expression | 7 - 14 days | 14 - 21 days |
| Mineralization (Alizarin Red S Staining) | 14 days | 21 days |
Table 2: Recommended this compound Treatment Duration for In Vivo Bone Regeneration Models
| Animal Model | Defect Type | Treatment Duration | Outcome Measure |
| Rabbit | Radius Defect | 4 and 12 weeks | New bone formation |
| Mouse | Calvarial Defect | 4 and 6 weeks | New bone formation |
| Rat | Calvarial Defect | 4 and 8 weeks | Bone volume/tissue volume |
| Rat | Tibia Fracture | 10 and 20 days | Fracture healing |
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with the desired concentrations of this compound in an osteogenic differentiation medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., BMP-2).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 3, 7, or 14 days), changing the medium with fresh this compound every 2-3 days.
-
Cell Lysis: After the treatment period, wash the cells twice with PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and scrape the cells.
-
Assay: Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris. Use a commercial ALP activity assay kit and follow the manufacturer's instructions to measure the absorbance, which is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
2. Osteogenic Gene Expression Analysis (qRT-PCR)
-
Cell Culture and Treatment: Follow steps 1-3 of the ALP activity assay protocol.
-
RNA Extraction: After the desired treatment duration (e.g., 3, 7, or 14 days), wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target osteogenic genes (e.g., RUNX2, ALP, OCN, OPN) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound to promote osteogenic differentiation.
Caption: General experimental workflow for studying the effects of this compound on bone regeneration.
References
- 1. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has a Synergistic Effect on the Osteoinductivity of Bone Morphogenetic Protein 2 at Ectopic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on this compound Promoting Bone Injury Repair and Regeneration [mdpi.com]
- 4. The effect of this compound on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin [frontiersin.org]
- 6. Research Progress on this compound Promoting Bone Injury Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Icariin precipitation in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Icariin in cell culture medium.
Troubleshooting Guide: Preventing this compound Precipitation
Low aqueous solubility is a common challenge when working with hydrophobic compounds like this compound. Precipitation in your cell culture medium can lead to inconsistent results and cellular toxicity. This guide provides a step-by-step approach to effectively dissolve and dilute this compound for your in vitro experiments.
Core Issue: Poor Aqueous Solubility
This compound is sparingly soluble in aqueous buffers, which can cause it to precipitate when a concentrated stock solution (typically in DMSO) is diluted into the cell culture medium.
Recommended Solution: Two-Step Dissolution and Dilution Protocol
This protocol is designed to minimize precipitation by creating a stable stock solution and employing a careful dilution method.
Experimental Protocol: Preparation of this compound Working Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).[1]
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Note: This high-concentration stock solution can be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation upon final dilution, it is advisable to first create an intermediate dilution of your stock solution in DMSO. For example, dilute your 20 mg/mL stock to 1 mg/mL in 100% DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm your complete cell culture medium or PBS to 37°C.
-
While gently vortexing the pre-warmed medium, slowly add the this compound stock solution drop-wise to achieve your desired final concentration. This rapid mixing helps to disperse the this compound molecules before they can aggregate and precipitate.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line, typically below 0.5%, with 0.1% being preferable. [2][3]
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your this compound-treated samples.
-
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This data can help in preparing appropriate stock solutions.
| Solvent/System | Solubility | Reference |
| Water | 0.02 mg/mL | [4][5] |
| DMSO | ~20 mg/mL | [1] |
| DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL | [1] |
| Pyridine | Soluble | [6] |
| Ethanol, Chloroform, Acetone, Methanol, Ethyl Acetate | Insoluble | [6] |
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my this compound solution still precipitated after dilution in the medium. What should I do?
A1: If precipitation still occurs, consider the following troubleshooting steps:
-
Lower the Stock Concentration: Your initial DMSO stock solution might be too concentrated. Try preparing a less concentrated stock solution (e.g., 10 mg/mL or 5 mg/mL) and repeat the dilution process.
-
Increase the Dilution Factor: A large change in solvent polarity when diluting can cause precipitation. Perform a serial dilution of your DMSO stock in the cell culture medium. For example, instead of a single 1:1000 dilution, try a 1:10 followed by a 1:100 dilution.
-
Pre-warm the Medium: Ensure your cell culture medium is adequately warmed to 37°C before adding the this compound stock solution. Temperature can influence solubility.
-
Role of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[4] If you are using a serum-free medium, you may be more likely to observe precipitation. Consider if your experimental design can accommodate a low percentage of serum.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, some sensitive cell lines, especially primary cells, may show adverse effects at concentrations as low as 0.1%.[3] It is crucial to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cell line.
Q3: Can I dissolve this compound directly in the cell culture medium?
A3: Due to its very low water solubility (approximately 0.02 mg/mL), dissolving this compound directly in aqueous-based cell culture medium is not recommended as it will likely result in incomplete dissolution and precipitation.[4][5]
Q4: Can I use other solvents besides DMSO to prepare the stock solution?
A4: While this compound is soluble in other organic solvents like dimethylformamide (DMF) and pyridine, DMSO is the most commonly used solvent for cell culture applications due to its relatively lower toxicity at working concentrations.[1][6] If you must use an alternative solvent, ensure you perform thorough toxicity controls for that solvent with your cell line.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, which are relevant to its diverse biological activities. Understanding these pathways can provide context for your experimental observations.
This compound's Role in Osteogenic Differentiation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. emulatebio.com [emulatebio.com]
- 3. lifetein.com [lifetein.com]
- 4. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LKT Labs [lktlabs.com]
Technical Support Center: Icariin Vehicle Selection for In Vivo Studies
Welcome to the technical support center for icariin vehicle selection. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers and drug development professionals overcome common challenges associated with the in vivo administration of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in the vehicle. What should I do?
A1: this compound's poor water solubility is a primary challenge.[1] If you are observing poor dissolution, consider the following troubleshooting steps:
-
Use of Co-solvents: this compound is soluble in organic solvents like DMSO.[2] For in vivo use, a multi-component system is often necessary. Start by dissolving this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute it with other vehicles like PEG300, Tween-80, and saline.[3][4]
-
Apply Energy: Use a sonicator or vortex mixer to provide mechanical energy, which can significantly aid dissolution. Gentle warming (e.g., to 37°C) may also help, but be cautious of potential degradation. Ultrasonic assistance is often required for higher concentrations.[3]
-
Check pH: The pH of your final formulation can impact the solubility of flavonoids like this compound. Ensure the pH is compatible with your administration route and the stability of the compound.
-
Switch to a Suspension: If achieving a clear solution at your target concentration is not feasible, preparing a homogenous suspension is a widely accepted alternative, especially for oral gavage.[3] Vehicles like 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) are excellent for creating stable suspensions.[3]
Q2: What is the maximum safe concentration of DMSO for in vivo studies in mice?
A2: While DMSO is an excellent solvent, it is not inert and can have pharmacological effects.[5]
-
General Guideline: For intraperitoneal (IP) injections, it is strongly recommended to keep the final DMSO concentration at or below 10%.[5][6] Many institutional IACUCs suggest a range of 0.5-5%.[6]
-
Toxicity: High concentrations of DMSO can cause issues such as inflammation, hemolysis, and necrosis.[5] It is always advisable to include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.[5] For cell culture, the tolerated concentration is much lower, often below 0.1%.[7]
Q3: My this compound formulation is clear initially but precipitates over time. How can I prevent this?
A3: This is a common stability issue, often seen when an aqueous buffer is added to a DMSO stock.
-
Prepare Fresh: Aqueous solutions of this compound are not stable for long periods. It is best practice to prepare the formulation fresh before each administration.[2]
-
Maintain Ratio: Ensure your co-solvent ratios are optimized. A common stable formulation for parenteral routes is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][8] The PEG300 and Tween-80 act as a co-solvent and surfactant, respectively, to maintain stability.
-
Consider Cyclodextrins: Encapsulating this compound in cyclodextrins (like HP-β-CD) can significantly enhance its aqueous solubility and stability.[9][10]
Q4: Which vehicle is best for oral gavage versus intraperitoneal (IP) injection?
A4: The choice of vehicle is highly dependent on the route of administration.
-
Oral (p.o.) Gavage: Suspensions are ideal for oral administration. A vehicle of 0.5% to 1% CMC-Na or methylcellulose in saline or water is a standard choice.[3][11] These agents increase viscosity, ensuring a uniform and stable suspension for accurate dosing.
-
Intraperitoneal (IP) / Intravenous (IV) Injection: For these systemic routes, a clear, sterile, isotonic solution is required. Co-solvent systems are necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a reliable option.[3] Another choice is 10% DMSO in corn oil .[3] Always ensure the final solution is filtered through a sterile 0.22 µm filter if intended for IV use.
Q5: How can I improve the low oral bioavailability of this compound?
A5: The oral bioavailability of this compound is inherently low (around 12%) due to poor absorption and first-pass metabolism.[9][12] Several strategies can enhance it:
-
Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution and can improve absorption.[12][13][14]
-
Complexation: Using agents like phospholipids or cyclodextrins can improve solubility and absorption.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to inhibit P-glycoprotein, an efflux pump that limits this compound absorption.[9][15]
-
Absorption Enhancers: Co-administration with agents that can enhance intestinal absorption is another strategy.[12][14]
Data Presentation: Vehicle Formulations & Solubility
Table 1: Common In Vivo Vehicle Formulations for this compound
| Formulation Composition | Route | Achieved Solubility/State | Reference |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | IP, IV, SC | ≥ 2.08 mg/mL (Clear Solution) | [3] |
| 10% DMSO, 90% Corn Oil | IP, SC | ≥ 2.5 mg/mL (Clear Solution) | [3] |
| 0.5% - 1.0% CMC-Na in Saline | Oral (p.o.) | 10 mg/mL (Suspension) | [3] |
| 10% Tween 80 in Water | Oral (p.o.) | Used for dissolving this compound | [16] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | IP, SC | 2.08 mg/mL (Suspension) |[3] |
Table 2: this compound Solubility in Various Solvents
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | ~125 mg/mL | Requires sonication | [3] |
| DMSO & Dimethylformamide (DMF) | ~20 mg/mL | - | [2] |
| Water / Aqueous Buffers | Sparingly Soluble / Insoluble | - | [2][15] |
| 1:10 DMSO:PBS (pH 7.2) solution | ~0.1 mg/mL | Prepared by diluting a DMSO stock | [2] |
| Ethanol, Ethyl Acetate, Acetone | Soluble | Not typically used as primary in vivo vehicles |[15] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent System for IP/IV Injection (1 mL @ 2 mg/mL)
-
Weigh Compound: Accurately weigh 2 mg of this compound powder.
-
Initial Dissolution: Add 100 µL of 100% DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved. This creates a 20 mg/mL stock.
-
Add Co-Solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until fully integrated.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.
-
Sterilization (for IV): If for intravenous use, filter the final solution through a sterile 0.22 µm syringe filter.
Protocol 2: Preparation of this compound Suspension for Oral Gavage (10 mL @ 10 mg/mL)
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while stirring vigorously. It may be necessary to heat gently (to ~70-80°C) or stir overnight to achieve full hydration and a clear, viscous solution.[11] Cool to room temperature.
-
Weigh Compound: Weigh 100 mg of this compound powder.
-
Create Slurry: Add a small amount of the 0.5% CMC-Na vehicle (~0.5 mL) to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Final Suspension: Gradually add the remaining CMC-Na vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: Continue to stir with a magnetic stirrer for at least 15-30 minutes before dosing to ensure a homogenous suspension. Always vortex the suspension immediately before drawing up each dose.
Visualizations: Workflows and Pathways
Caption: Decision workflow for selecting an appropriate this compound vehicle.
Caption: Troubleshooting guide for this compound precipitation issues.
Caption: this compound's potential action on the PI3K/Akt signaling pathway.
References
- 1. ijms-vol-23-pages-7519-bioavailability-improvement-strategies-for-icariin-and-its-derivates-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icariin Concentration in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Icariin concentration to prevent cytotoxicity in cell line experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common effects on cells?
This compound is a flavonoid glycoside and the primary active component of plants from the Epimedium genus.[1] In cell culture, it exhibits a wide range of biological activities, including anti-cancer effects, promotion of osteogenic differentiation, and neuroprotective properties.[2][3][4] Its effects are highly dose-dependent; at lower concentrations, it can promote cell proliferation and differentiation, while at higher concentrations, it often induces cytotoxicity, cell cycle arrest, and apoptosis, particularly in cancer cell lines.[4][5][6]
Q2: How does this compound's effect vary between cancerous and non-cancerous cell lines?
This compound often displays selective cytotoxicity, meaning it can inhibit the growth of cancer cells while having minimal toxic effects on normal, healthy cells.[7] For example, studies have shown that this compound can reduce the viability of lung cancer cells (A549 and H1975) with little effect on normal lung epithelial cells (BEAS-2B).[8] Similarly, it has shown cytotoxicity towards triple-negative breast cancer (TNBC) cells but has little effect on non-cancerous breast epithelial cells (MCF-10A).[9]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound varies significantly depending on the cell line and the desired biological effect. Based on published studies, a broad starting range is between 0.1 µM and 100 µM.
-
For pro-survival or differentiation effects: Concentrations are often in the lower range, from 0.1 µM to 20 µM. For instance, concentrations of 10⁻⁹ M to 10⁻⁶ M (1 nM to 1 µM) were found to enhance osteogenic differentiation of human bone mesenchymal stem cells (hBMSCs).[5]
-
For anti-cancer or cytotoxic effects: Concentrations are typically higher. For example, treatments for various cancer cell lines often range from 12.5 µM to 100 µM or higher to induce apoptosis and inhibit proliferation.[6][8][9]
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: How should I prepare and dissolve this compound for cell culture experiments?
This compound has very low solubility in water (approximately 0.02 mg/mL).[10][11] Therefore, it is typically dissolved in an organic solvent to create a stock solution before being diluted in cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare this compound stock solutions, typically at a concentration of 20 mg/mL.[12][13]
-
Stock Solution Storage: Store the stock solution at -20°C for long-term stability.[12][13]
-
Working Solution: When preparing your working concentrations, dilute the DMSO stock solution with your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, generally maintained at less than 0.1%.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the key signaling pathways affected by this compound that may relate to cytotoxicity?
This compound's effects on cell fate are mediated through several key signaling pathways. The concentration of this compound can determine whether these pathways promote cell survival or trigger apoptosis.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. In some contexts, this compound activates the PI3K/Akt pathway, leading to protective effects.[2][14] In other scenarios, particularly in cancer cells, it can inhibit this pathway, leading to reduced proliferation and apoptosis.[4][8]
-
MAPK Pathways (ERK, JNK, p38): The Mitogen-Activated Protein Kinase pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to activate or inhibit different MAPK pathways depending on the cell type and context. For example, it can activate ERK and JNK to promote osteoblast differentiation[3], while in other cells, it inhibits these pathways to suppress cancer progression or inflammation.[15][16][17]
The interplay between these pathways often dictates the cellular response to this compound treatment.
Troubleshooting Guide
Problem: I am observing significant cell death even at low this compound concentrations.
-
Cause: The cell line you are using may be particularly sensitive to this compound. Alternatively, the final DMSO concentration might be too high, or the this compound stock solution may have degraded.
-
Solution:
-
Verify DMSO Toxicity: Run a control experiment with just the vehicle (DMSO) at the highest concentration used in your experiment to ensure it is not the source of cytotoxicity.
-
Lower Concentration Range: Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
-
Check Stock Solution: Prepare a fresh stock solution of this compound. Purity and proper storage are crucial.[18]
-
Reduce Exposure Time: Shorten the incubation time to see if the cytotoxic effect is time-dependent.
-
Problem: I am not observing any biological effect of this compound on my cells.
-
Cause: The concentration range might be too low for your specific cell line, or the cells may be resistant to this compound's effects. Poor solubility could also be a factor.
-
Solution:
-
Increase Concentration Range: Test a higher range of concentrations. Some cancer cells require concentrations of 40 µM or more to show an effect.[6][8]
-
Increase Exposure Time: Extend the incubation period (e.g., from 24h to 48h or 72h), as this compound's effects can be time-dependent.[8][12]
-
Confirm Solubility: When diluting the DMSO stock in your media, ensure the this compound does not precipitate out of solution. Visually inspect the medium for any crystals. If precipitation occurs, you may need to adjust your dilution method or lower the final concentration.[19]
-
Problem: My results are inconsistent between experiments.
-
Cause: Inconsistency can arise from variations in cell passage number, cell seeding density, or preparation of the this compound working solutions. The stability of this compound in aqueous solutions can also be a factor.[19]
-
Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow range of passage numbers. Ensure your cell seeding density is the same for every experiment.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the frozen DMSO stock for each experiment. Do not store this compound in aqueous solutions for more than a day.[19]
-
Precise Pipetting: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions to minimize variability.
-
Data on this compound Concentrations and Effects
The following tables summarize effective this compound concentrations across various cell lines as reported in the literature. This data should be used as a starting point for designing your own experiments.
Table 1: Anti-Cancer and Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Concentration Range | Observed Effect | Citation(s) |
| A549, H1975 | Lung Cancer | 40 µM | Decreased cell viability and colony formation. | [8] |
| HCT116 | Colon Carcinoma | 50 - 100 nM | Inhibited cell growth and migration; promoted apoptosis. | [6] |
| Hs 578T, MDA-MB-468 | Triple-Negative Breast Cancer | 12.5 - 50 µM | Time- and concentration-dependent cytotoxicity; inhibited proliferation. | [9] |
| Raji, P3HR-1 | Burkitt Lymphoma | 3.6 - 17.7 µM (IC50) | Time- and dose-dependent inhibition of cell growth. | [12] |
| GBC-SD, SGC-996 | Gallbladder Cancer | 40 - 160 µg/mL | Suppressed cell proliferation and induced apoptosis. | [4] |
Table 2: Proliferative and Differentiative Effects of this compound
| Cell Line | Cell Type | Concentration Range | Observed Effect | Citation(s) |
| hBMSCs | Human Bone Mesenchymal Stem Cells | 10⁻⁹ - 10⁻⁶ M | Enhanced osteogenic differentiation; concentrations >10⁻⁵ M were toxic. | [5] |
| MC3T3-E1 | Osteoblastic Cells | Not specified | Promoted proliferation and differentiation. | [3] |
| Neural Stem Cells | Rat Neural Stem Cells | 0.1 - 20 µM | Promoted survival and proliferation. | [20] |
| Neural Stem Cells | Rat Hippocampal Neural Stem Cells | 50 - 100 µM | Increased cell number in a concentration-dependent manner. | [18] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[21] This protocol will help you determine the cytotoxic profile of this compound on your specific cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[21]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they have high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow cells to attach.[22]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X concentrations of your final desired concentrations.
-
For example, to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2, 10, 20, 50, 100, and 200 µM solutions.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution.
-
Crucial Controls: Include "cells only" wells (untreated) and "vehicle control" wells (cells treated with the highest concentration of DMSO used). Also, include "medium only" wells for background subtraction.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[23]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.
-
Use a reference wavelength of ~630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the cell viability (%) against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualized Workflows and Pathways
Caption: Workflow for determining the optimal this compound concentration using an MTT assay.
Caption: Simplified signaling pathways influenced by this compound concentration.
References
- 1. Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]
- 8. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effect of Icaritin and Its Mechanisms in Inducing Apoptosis in Human Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K–AKT Signaling Activation and this compound: The Potential Effects on the Perimenopausal Depression-Like Rat Model [mdpi.com]
- 15. This compound inhibits TNF-α/IFN-γ induced inflammatory response via inhibition of the substance P and p38-MAPK signaling pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits MMP‑1, MMP‑3 and MMP‑13 expression through MAPK pathways in IL‑1β‑stimulated SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulatory effect of this compound on the proliferation of neural stem cells from rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. This compound Promotes Survival, Proliferation, and Differentiation of Neural Stem Cells In Vitro and in a Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the permeability of Icariin across biological membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Icariin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the permeability of this compound across biological membranes.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the permeability of this compound a critical area of research?
A1: this compound, a major bioactive flavonoid from the Epimedium genus, exhibits numerous pharmacological effects, including neuroprotective, anti-tumor, and osteogenic properties.[1][2][3] However, its clinical application is often limited by poor water solubility and low permeability across biological membranes, leading to low oral bioavailability.[4][5][6][7] Enhancing its permeability is crucial to improve its therapeutic efficacy.
Q2: What are the primary strategies currently being explored to enhance this compound's permeability?
A2: The main strategies can be categorized into three groups:
-
Pharmaceutical Technologies: This includes the use of drug delivery systems like phospholipid complexes, cyclodextrin inclusion complexes, micelles, nanocrystals, and microspheres to improve solubility and absorption.[1][5]
-
Structural Transformations: Modifying the molecular structure of this compound to create derivatives with improved physicochemical properties.
-
Absorption Enhancers: Co-administration of substances that can increase intestinal absorption.[1][2]
Q3: How do cyclodextrins improve the intestinal absorption of this compound?
A3: Cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), form inclusion complexes with this compound.[1][8][9] This complexation enhances the aqueous solubility of this compound.[1] Furthermore, HP-β-CD has been shown to inhibit the P-glycoprotein (Pgp) efflux pump in intestinal epithelial cells, which actively transports this compound back into the intestinal lumen.[8][9] This dual action of increasing solubility and inhibiting efflux leads to a significant improvement in intestinal absorption.[8][9]
Q4: What is the role of nanoformulations in improving this compound's bioavailability?
A4: Nanoformulations, such as nanocrystals, nanogels, and micelles, increase the surface area of the drug, leading to enhanced dissolution and solubility.[1][10] For instance, icaritin nanocrystals with a uniform size of approximately 200 nm have been shown to double the oral bioavailability compared to raw icaritin.[1] These formulations can also be designed for targeted delivery, such as intranasal delivery of this compound-loaded nanogels for improved brain distribution.[11]
Q5: Which signaling pathways are relevant to the therapeutic effects of this compound following its absorption?
A5: Once absorbed, this compound has been shown to modulate several signaling pathways. Two notable pathways are:
-
BMP-2/Smad5/Runx2 Pathway: This pathway is crucial for osteogenesis (bone formation). This compound has been found to promote the differentiation of bone marrow stromal cells into osteoblasts by activating this pathway.[1]
-
PI3K/Akt Pathway: This pathway is involved in various cellular processes, including cell survival, proliferation, and apoptosis. This compound has been reported to exert neuroprotective effects by activating the PI3K/Akt signaling pathway.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Cell Assays
-
Possible Cause 1: Poor Aqueous Solubility.
-
Troubleshooting Tip: Prepare this compound formulations to enhance solubility. Consider using phospholipid complexes, cyclodextrin inclusion complexes (e.g., with HP-β-CD), or developing a nanoformulation. Compare the Papp values of the formulated this compound with the unformulated compound.
-
-
Possible Cause 2: P-glycoprotein (Pgp) Efflux.
-
Troubleshooting Tip: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests Pgp-mediated efflux. To confirm, perform the assay in the presence of a Pgp inhibitor like verapamil. A significant reduction in the efflux ratio will confirm Pgp involvement.
-
-
Possible Cause 3: Instability of the Compound in the Assay Medium.
-
Troubleshooting Tip: Analyze the concentration of this compound in the donor compartment at the beginning and end of the experiment to assess its stability. If degradation is observed, consider using a more stable buffer system or shortening the incubation time.
-
Issue 2: High Variability in In Vivo Bioavailability Studies in Animal Models
-
Possible Cause 1: Inconsistent Formulation.
-
Troubleshooting Tip: Ensure the formulation of this compound is consistent across all experimental animals. For suspensions, ensure uniform particle size and proper homogenization before each administration. For solutions, confirm complete dissolution and stability.
-
-
Possible Cause 2: Influence of Intestinal Flora.
-
Troubleshooting Tip: The intestinal flora can metabolize this compound into its derivatives like icariside II and icaritin.[2] The composition of gut microbiota can vary between animals, leading to different metabolic profiles. Consider co-administering antibiotics to reduce microbial metabolism or using germ-free animal models for mechanistic studies.
-
-
Possible Cause 3: First-Pass Metabolism.
-
Troubleshooting Tip: this compound undergoes significant first-pass metabolism in the liver. To quantify the extent of this, compare the bioavailability after oral and intravenous administration. Strategies to bypass first-pass metabolism, such as developing transdermal or intranasal delivery systems, could be explored.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in the bioavailability and permeability of this compound and its derivatives using various enhancement strategies.
Table 1: Enhancement of this compound Bioavailability and Solubility with Different Formulations
| Flavonol | Technique | Carrier | Efficiency Improvement | Reference |
| This compound | Complex formation | β-Cyclodextrin | Cumulative drug release increased | [1] |
| This compound | Complex formation | Hydroxypropyl-β-cyclodextrin | Increased water solubility and suppressed Pgp activity | [1] |
| This compound | Hydrogels | β-Cyclodextrin inclusion complex/bacterial cellulose | Increased drug release up to 47.9% | [1] |
| Icariside II | Complex formation | Phospholipids | Enhanced bioavailability, further improved by reducing particle size | [1] |
| Icariside II | Micelle formation | Solutol® HS15 and Pluronic® F127 | High bioavailability | [1] |
| Icaritin | Nanocrystals | - | Relative bioavailability doubled compared to raw icaritin | [1] |
| This compound | Microspheres | Alginate-chitosan | 65% released in simulated colonic fluid vs. 10% in gastric fluid | [1] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound and its formulations using the Caco-2 cell model, which mimics the human intestinal epithelium.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Alternatively, perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound test solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver compartment).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
-
Rat Single-Pass Intestinal Perfusion (SPIP) Model
This in situ model provides a more physiologically relevant assessment of intestinal permeability.
-
Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats overnight with free access to water.
-
Anesthetize the rat (e.g., with an intraperitoneal injection of urethane).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum, ileum) of a specific length (e.g., 10 cm).
-
Insert cannulas at both ends of the selected segment and ligate them securely.
-
-
Perfusion Procedure:
-
Gently rinse the intestinal segment with pre-warmed (37°C) saline solution to remove any residual contents.
-
Perfuse the segment with a pre-warmed perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump to allow for equilibration.
-
After equilibration, switch to the perfusion solution containing the this compound test compound and a non-absorbable marker (e.g., phenol red) to correct for water flux.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total period of, for example, 120 minutes.
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate accurately.
-
Analyze the concentrations of this compound and the non-absorbable marker in the initial perfusion solution and the collected samples using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the net water flux (NWF) based on the change in the concentration of the non-absorbable marker.
-
Correct the outlet concentration of this compound for water flux.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout_corr / Cin) Where:
-
Q is the flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the intestinal segment.
-
Cout_corr is the corrected outlet concentration of this compound.
-
Cin is the inlet concentration of this compound.
-
-
Visualizations
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: this compound's role in the BMP-2/Smad/Runx2 signaling pathway.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound regulates miR-23a-3p-mediated osteogenic differentiation of BMSCs via BMP-2/Smad5/Runx2 and WNT/β-catenin pathways in osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uop.edu.jo [uop.edu.jo]
- 11. enamine.net [enamine.net]
Icariin Quality Control and Standardization: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icariin. Our aim is to address specific experimental challenges to ensure the accuracy and reproducibility of your research results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to consider for this compound raw material?
A1: Ensuring the quality of the initial this compound material is fundamental for reliable research. Key parameters to assess include:
-
Purity: This is often determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥95% for most research applications.[1] A Certificate of Analysis (CoA) from the supplier should provide this information.[2]
-
Identity: Confirmation of the compound's identity should be performed using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Residual Solvents: The manufacturing process may leave residual solvents. The CoA should specify the levels of any residual solvents, which should be within acceptable safety limits.
-
Heavy Metals: Screening for heavy metals is crucial, especially for in vivo studies.
-
Microbial Contamination: For biological experiments, ensuring the absence of microbial contamination is essential.
Q2: I am observing inconsistent results in my cell-based assays. Could the quality of my this compound be the issue?
A2: Absolutely. Inconsistent biological activity can often be traced back to variations in the purity and integrity of the this compound used. The presence of impurities or degradation products can significantly impact experimental outcomes. It is crucial to use a well-characterized, high-purity this compound reference standard.[3][4][5] Furthermore, this compound is known for its low bioavailability and poor water solubility, which can affect its delivery and efficacy in cell culture.[6] Consider using a suitable solvent like DMSO and ensure complete dissolution before adding it to your cell culture medium.
Q3: What is a reliable method for quantifying this compound in herbal extracts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of this compound in herbal extracts.[7] Other validated methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers higher sensitivity and specificity.[8][9][10][11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Peak Splitting
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Decrease the sample concentration or injection volume.[12] |
| Contamination of Guard/Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion.[13] |
| Void in the Column Packing | This can occur from pressure shocks. Replace the column.[14] |
| Blocked Frit | A blocked frit can cause uneven flow. Replace the frit or the column.[15][16] |
Problem: Baseline Drift
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Temperature Fluctuation | Use a column oven to maintain a constant temperature.[17][18] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure solvents are of high purity and properly mixed.[17][18] |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong, non-interfering solvent like isopropanol.[19] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[17] |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.[18] |
Problem: Poor Peak Resolution
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[20][21] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, but it will increase the analysis time.[22] |
| Column Degradation | Over time, column performance degrades. Replace the column if other troubleshooting steps fail.[12] |
| Suboptimal Temperature | Lowering the column temperature can increase retention and may improve the resolution of closely eluting peaks.[22] |
| Small Particle Size Column | Using a column with a smaller particle size can increase efficiency and improve resolution.[20] |
HPTLC Analysis Troubleshooting
Problem: Tailing or Streaking of Spots
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overloading | Apply a smaller volume of the sample to the plate. |
| Inappropriate Solvent System | The polarity of the developing solvent may not be optimal. Adjust the solvent system composition. |
| Sample Acidity/Basicity | Add a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the developing solvent to suppress the ionization of acidic or basic analytes. |
| Incomplete Drying of Applied Spots | Ensure the solvent from the applied sample has completely evaporated before developing the plate. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
This protocol provides a general procedure for the quantification of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 20-40% A; 20-25 min, 40-50% A; 25-30 min, 50-20% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the powdered herbal extract and extract it with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: HPTLC Fingerprinting of this compound-Containing Extracts
This protocol is suitable for the qualitative analysis and fingerprinting of herbal extracts containing this compound.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample and Standard Application: Apply 5 µL of the methanolic extract and this compound standard solution as bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., in a ratio of 15:1:1:2, v/v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Visualize the plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., Natural Products-Polyethylene Glycol reagent).
-
Documentation: Capture the images of the chromatograms using a suitable documentation system. The Rf value and color of the bands are used for identification.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS/MS |
| Principle | Liquid chromatography with UV detection | Planar chromatography with densitometric detection | Ultra-performance liquid chromatography with mass spectrometry detection |
| Sensitivity | Moderate | Lower | High |
| Specificity | Good | Moderate | Excellent |
| Analysis Time | Longer | Shorter (multiple samples per plate) | Short |
| Cost | Moderate | Lower | High |
| Application | Routine quantification, quality control | Fingerprinting, semi-quantitative analysis | Metabolite identification, trace analysis, pharmacokinetic studies |
Signaling Pathway Diagrams
This compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in processes like cell proliferation, differentiation, and inflammation.[23][24][25][26][27][28][29][30][31]
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Caption: Modulation of the MAPK signaling cascade by this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(P) | CAS 489-32-7 | LGC Standards [lgcstandards.com]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. UPLC-MS/MS method for this compound and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. support.waters.com [support.waters.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. labtech.tn [labtech.tn]
- 19. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound attenuates the calcification of vascular smooth muscle cells through ERα – p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 28. This compound alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. "PI3K-AKT Signaling Activation and this compound: The Potential Effects on th" by Li-Hua Cao, Jing-Yi Qiao et al. [touroscholar.touro.edu]
- 30. This compound inhibits TNF-α/IFN-γ induced inflammatory response via inhibition of the substance P and p38-MAPK signaling pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Icariin and Sildenafil for Phosphodiesterase Type 5 (PDE5) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitory activities of icariin, a natural flavonoid, and sildenafil, a well-established synthetic drug. The following sections present quantitative data on their inhibitory potency, a comprehensive overview of the experimental protocols used for their evaluation, and a visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action: A Shared Target
Both sildenafil and this compound exert their effects by inhibiting the PDE5 enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[1][3] By inhibiting PDE5, both compounds lead to an accumulation of cGMP.[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets.[3] This cascade of events results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.[1][3] Sildenafil is a potent and selective inhibitor of PDE5.[3] this compound also functions as a competitive inhibitor of PDE5, though its potency is generally lower than that of sildenafil.[4][5] However, certain derivatives of this compound have demonstrated inhibitory potencies comparable to sildenafil.[4][6]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and sildenafil against PDE5. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.[5]
| Compound | IC50 for PDE5 | Notes | Reference |
| Sildenafil | 1–9 nM | Potent and selective inhibitor. | [5] |
| 74 nM | [7][8] | ||
| 312.4 nM | Variation attributed to different experimental conditions. | ||
| This compound | 1–6 µM | Lower potency compared to sildenafil. | [5][9] |
| 0.432 µM | [10] | ||
| 5.9 µM | [7] | ||
| Icariside II (this compound derivative) | - | Approximately 50% of sildenafil's inhibitory effect. | [4][6] |
| 3,7-bis(2-hydroxyethyl)icaritin (this compound derivative) | 75 nM | Potency comparable to sildenafil. | [4][6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach to its study, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. munin.uit.no [munin.uit.no]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. biocompare.com [biocompare.com]
Comparative Analysis of Icariin and Genistein on Osteoblast Differentiation: A Guide for Researchers
This guide provides a comprehensive comparison of two prominent phytoestrogens, Icariin and Genistein, and their effects on osteoblast differentiation and bone formation. The information is curated for researchers, scientists, and drug development professionals, presenting objective experimental data, detailed protocols, and mechanistic insights to inform future research and therapeutic development.
Introduction and Overview
This compound, a prenylated flavonoid glycoside from the herb Epimedium, and Genistein, a soy-derived isoflavone, have garnered significant interest for their potential roles in mitigating bone loss, particularly in postmenopausal osteoporosis. Both compounds exert estrogen-like effects and have been shown to promote the differentiation of osteoblasts, the cells responsible for new bone formation. However, their relative potency and underlying molecular mechanisms exhibit notable differences. Direct in vitro comparisons have demonstrated that this compound possesses a stronger osteogenic activity than Genistein[1][2]. This guide dissects the available evidence to provide a clear, data-driven comparison.
Mechanistic Insights: Signaling Pathways
Both this compound and Genistein modulate complex signaling networks to exert their pro-osteogenic effects. While both can act via the estrogen receptor (ER), their downstream pathways diverge.
This compound: This flavonoid demonstrates a multi-pathway approach. It has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway, leading to the upregulation of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2)[3][4][5]. Concurrently, this compound can activate the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and JNK, often through an estrogen receptor-mediated mechanism[3][6]. Other implicated pathways include the cAMP/PKA/CREB axis and Wnt/β-catenin, highlighting its broad-spectrum activity[5][7].
Genistein: The primary mechanism for Genistein is the activation of estrogen receptor alpha (ERα)[8][9][10][11]. This engagement triggers downstream signaling cascades, including the PI3K and MAPK pathways, which converge to enhance the expression of critical osteogenic genes such as Runx2, alkaline phosphatase (ALP), and osteocalcin[8][9][10]. The nitric oxide (NO) pathway has also been shown to be involved in mediating Genistein's effects[8].
Comparative Performance Data
Quantitative analysis from in vitro studies consistently highlights the superior osteogenic potential of this compound compared to Genistein when tested under similar conditions.
| Parameter | This compound | Genistein | Key Findings & Citations |
| Optimal Concentration | 10⁻⁹ M - 10⁻⁵ M (1 nM - 10 µM) | ~10⁻⁵ M (10 µM) | Both compounds are effective at a 10⁻⁵ M concentration, though this compound also shows activity at much lower nanomolar concentrations in some cell lines.[1][2][3][12] |
| Alkaline Phosphatase (ALP) Activity | Strong Induction | Moderate Induction | At an optimal concentration of 10⁻⁵ M, this compound treatment results in significantly higher ALP activity compared to Genistein.[1] |
| Mineralization (Calcium Deposition) | High | Moderate | This compound induces more numerous and larger areas of mineralized nodule formation compared to Genistein.[1] |
| Osteogenic Gene Expression | Strong Upregulation | Moderate Upregulation | This compound leads to a higher level of mRNA expression for key osteogenic markers including COL1α2, BMP-2, OSX, and RUNX-2.[1] |
| Overall In Vitro Potency | More Potent | Less Potent | Direct comparative studies conclude that this compound has a stronger osteogenic activity than Genistein in cultured osteoblasts and bone marrow stromal cells.[1][2] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature and represent standard procedures for evaluating the effects of compounds on osteoblast differentiation.
Cell Culture and Differentiation
-
Cell Lines: Murine pre-osteoblastic cells (MC3T3-E1), primary rat calvarial osteoblasts, or bone marrow stromal cells (BMSCs) are commonly used.
-
Culture Medium: Cells are typically maintained in Alpha-Minimum Essential Medium (α-MEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium (ODM): To induce differentiation, the standard culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate[13][14]. Some protocols may include 10⁻⁷ M dexamethasone, although this compound has been shown to be effective even in its absence[15][16].
Alkaline Phosphatase (ALP) Activity Assay
-
Seeding: Plate cells (e.g., 2 x 10⁴ cells/well in a 24-well plate).
-
Treatment: Culture cells in ODM with varying concentrations of this compound or Genistein for 3 to 7 days.
-
Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Reaction: Add the cell lysate to a reaction buffer containing p-nitrophenyl phosphate (pNPP) as a substrate.
-
Measurement: Incubate at 37°C. The conversion of pNPP to p-nitrophenol (a yellow product) is measured spectrophotometrically at 405 nm.
-
Normalization: ALP activity is typically normalized to the total protein content of the lysate, determined by a BCA or Bradford assay.
Alizarin Red S (ARS) Staining for Mineralization
-
Seeding: Plate cells as described above.
-
Treatment: Culture cells in ODM with the test compounds for an extended period, typically 14 to 21 days, replacing the medium every 2-3 days[12][13].
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde or cold 70% ethanol for 15-30 minutes[17].
-
Staining: Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: Gently wash away excess stain with deionized water.
-
Visualization: Visualize the red-orange calcium deposits using a microscope. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium chloride, and the absorbance is measured at approximately 562 nm[12].
Quantitative Real-Time PCR (qPCR)
-
Treatment: Culture cells with the test compounds for the desired time points (e.g., 3, 7, or 14 days).
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions[14].
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit[13][16].
-
qPCR Reaction: Perform qPCR using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and specific primers for osteogenic genes (e.g., Runx2, Alp, Col1a1, Bglap (Osteocalcin), Spp1 (Osteopontin)) and a housekeeping gene for normalization (e.g., Actb (β-actin) or Gapdh).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
Both this compound and Genistein effectively promote osteoblast differentiation in vitro, positioning them as valuable compounds for osteoporosis research. However, the evidence strongly suggests that This compound is a more potent osteogenic agent than Genistein, demonstrating superior efficacy in enhancing ALP activity, mineralization, and the expression of key bone formation genes[1][2]. This enhanced potency is likely due to its ability to modulate a broader array of signaling pathways, including robust activation of the BMP/Smad pathway in addition to ER-mediated signaling. These findings underscore the significant therapeutic potential of this compound as a lead compound for the development of novel anabolic agents for bone-related disorders.
References
- 1. This compound is more potent than genistein in promoting osteoblast differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison between this compound and genistein in osteogenic activity of marrow stromal cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Promoting osteogenesis and bone regeneration employing this compound-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of this compound in Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The isoflavone genistein enhances osteoblastogenesis: signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Genistein Improves Bone Healing via Triggering Estrogen Receptor Alpha-Mediated Expressions of Osteogenesis-Associated Genes and Consequent Maturation of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective activity of genistein against bone and cartilage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound promotes osteogenic differentiation by upregulating alpha-enolase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein contributes to cell cycle progression and regulates oxidative stress in primary culture of osteoblasts along with osteoclasts attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. This compound induces osteoblast differentiation and mineralization without dexamethasone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance [mdpi.com]
A Comparative Guide to the Biological Activities of Icariin and its Metabolites, Icaritin and Icariside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has garnered significant attention for its diverse pharmacological activities. Following oral administration, this compound undergoes extensive metabolism, primarily into icaritin and icariside II. A growing body of evidence suggests that these metabolites not only contribute to but may surpass the biological effects of the parent compound. This guide provides an objective comparison of the biological activities of this compound, icaritin, and icariside II, supported by experimental data, to aid researchers in their exploration of these promising natural compounds for therapeutic development.
Comparative Biological Activity Data
The following tables summarize the quantitative data comparing the bioactivities of this compound, Icaritin, and Icariside II across various experimental models.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Icaritin | Icariside II | Reference |
| HeLa | Cervical Cancer | >100 | - | 10 | [1] |
| A375 | Melanoma | - | - | - | [2] |
| PC-3 | Prostate Cancer | - | - | Induces G0/G1 arrest at 40 µM | [2] |
| DU145 | Prostate Cancer | - | - | Induces G0/G1 arrest at 40 µM | [2] |
| Raji | Burkitt Lymphoma | - | ~20 | - | [3] |
| P3HR-1 | Burkitt Lymphoma | - | ~25 | - | [3] |
Note: A lower IC50 value indicates higher cytotoxic activity. Dashes indicate data not available in the cited sources under directly comparable conditions.
Table 2: Comparative Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Icariside II | PC-3 | 40 | 80 | Decreased | Decreased | [2] |
| Icariside II | DU145 | 40 | 75 | Decreased | Decreased | [2] |
| Icaritin | Raji | 20 | - | Increased | - | [3] |
Note: Changes are relative to untreated control cells. Dashes indicate data not available.
Table 3: Comparative Effects on Apoptosis
| Compound | Cell Line | Concentration (µM) | Observation | Reference |
| This compound | MCAO model | - | Reversed increase in cleaved caspase-3 and Bax/Bcl-2 ratio | [4] |
| Icaritin | MCAO model | - | Reversed increase in cleaved caspase-3 and Bax/Bcl-2 ratio (slightly better than this compound) | [4] |
| Icaritin | Raji | 20 | Increased apoptosis, activation of caspase-8 and -9 | [3] |
| Icariside II | HeLa | - | Induces apoptosis | [2] |
Note: This table provides a qualitative summary due to the variability in apoptosis quantification methods across studies.
Table 4: Comparative Effects on Signaling Pathways
| Pathway | Protein | Compound | Effect | Reference |
| MAPK/ERK | p-ERK | This compound | Increased phosphorylation | [5] |
| MAPK/ERK | p-ERK | Icariside II | Increased phosphorylation | [5] |
| PI3K/Akt | - | This compound, Icaritin, Icariside II | Inhibition | [6] |
| NF-κB | - | This compound | Inhibition | [7] |
Note: This table provides a qualitative summary. Quantitative comparisons of fold-changes in protein phosphorylation were not consistently available across studies for all three compounds.
Signaling Pathways
This compound and its metabolites exert their biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation.
Caption: Key signaling pathways modulated by this compound and its metabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, Icaritin, and Icariside II on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Icaritin, or Icariside II (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, Icaritin, or Icariside II for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. (See Table 5 for a list of suggested antibodies).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 5: Suggested Primary Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Supplier | Catalog # |
| Akt | Ser473 | Cell Signaling Technology | #4060 |
| p-Akt | Ser473 | Cell Signaling Technology | #4060 |
| ERK1/2 | - | Cell Signaling Technology | #4695 |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | #4370 |
| NF-κB p65 | - | Cell Signaling Technology | #8242 |
| p-NF-κB p65 | Ser536 | Cell Signaling Technology | #3033 |
| IκBα | - | Cell Signaling Technology | #4814 |
| p-IκBα | Ser32 | Cell Signaling Technology | #2859 |
| β-actin | - | Cell Signaling Technology | #4970 |
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: General workflows for key in vitro bioassays.
Conclusion
The available evidence strongly indicates that the metabolites of this compound, particularly icaritin and icariside II, possess significant and often superior biological activities compared to the parent compound. Their enhanced effects on cytotoxicity, cell cycle arrest, and apoptosis, coupled with their modulation of key signaling pathways, underscore their potential as lead compounds for the development of novel therapeutics, especially in oncology. However, direct comparative studies evaluating all three compounds under identical experimental conditions are still somewhat limited. Further research focusing on side-by-side quantitative comparisons will be crucial for a more definitive understanding of their relative potencies and for guiding future drug development efforts. This guide provides a solid foundation for researchers to build upon in their exploration of these promising natural products.
References
- 1. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]
- 3. Cytotoxic Effect of Icaritin and Its Mechanisms in Inducing Apoptosis in Human Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Analysis of Icariin and Sildenafil in Preclinical Models of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and restorative treatments for erectile dysfunction (ED) has led researchers to explore the therapeutic potential of combination therapies. This guide provides a comprehensive comparison of the synergistic effects of Icariin, a natural flavonoid, and sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, in preclinical ED models. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to be a valuable resource for those involved in the research and development of novel treatments for ED.
I. Comparative Efficacy in a Neurogenic ED Model
A pivotal study investigated the combined effect of this compound and daily sildenafil in a rat model of bilateral cavernous nerve injury, a common preclinical model for neurogenic ED that mimics the condition often seen after radical prostatectomy. The results highlight a significant synergistic effect of the combination therapy in restoring erectile function and preserving penile tissue.
Table 1: Erectile Function and Penile Tissue Preservation in a Rat Model of Bilateral Cavernous Nerve Injury
| Treatment Group | Intracavernous Pressure/Mean Arterial Pressure (ICP/MAP) Ratio | Penile Circumference (mm) | Corpus Cavernosum Cross-Sectional Area (mm²) | Cavernous cGMP Concentration (pmol/mg protein) |
| Sham-operated | 0.78 ± 0.06 | 10.5 ± 0.8 | 6.2 ± 0.5 | 33.4 ± 5.8 |
| BCNI Control (Vehicle) | 0.25 ± 0.05 | 7.8 ± 0.7 | 4.1 ± 0.4 | 11.1 ± 4.7 |
| Sildenafil (10 mg/kg) | 0.42 ± 0.07 | 8.9 ± 0.6 | 4.9 ± 0.5 | 13.2 ± 3.6 |
| This compound (1.5 mg/kg) | 0.55 ± 0.08 | 9.5 ± 0.7 | 5.4 ± 0.6 | 20.9 ± 4.3 |
| Sildenafil + this compound | 0.72 ± 0.09 | 10.1 ± 0.9 | 5.9 ± 0.7 | 30.9 ± 6.2 |
*p < 0.05 compared to all other bilateral cavernous nerve injury (BCNI) groups. Data are presented as mean ± standard deviation.[1][2]
The combination of sildenafil and this compound resulted in a significantly higher ICP/MAP ratio, indicating improved erectile function, as compared to either treatment alone.[1] Furthermore, this combination effectively preserved the circumference and cross-sectional area of the corpus cavernosum, suggesting a protective effect against penile atrophy.[1][2] Notably, the cavernous cyclic guanosine monophosphate (cGMP) concentration was significantly increased in the combination group, approaching the levels seen in the sham-operated control animals.[1][2]
II. In Vitro PDE5 Inhibition
Both sildenafil and this compound exert their primary erectogenic effects through the inhibition of PDE5. However, their potencies differ significantly. Various in vitro studies have quantified the inhibitory concentration (IC50) of these compounds against human PDE5A1.
Table 2: In Vitro Inhibitory Activity against Human PDE5A1
| Compound | IC50 |
| Sildenafil | 74 nM[3][4] |
| This compound | 5.9 µM[3][4][5] |
| 3,7-bis(2-hydroxyethyl)icaritin (this compound derivative) | 75 nM[3][4][5] |
As shown, sildenafil is a significantly more potent inhibitor of PDE5 than natural this compound.[4] However, chemical modifications to the this compound structure, such as the synthesis of 3,7-bis(2-hydroxyethyl)icaritin, can dramatically increase its inhibitory potency to a level comparable to that of sildenafil.[3][4][5]
III. Experimental Protocols
A. In Vivo Model of Neurogenic Erectile Dysfunction
-
Animal Model: Male Sprague-Dawley rats were subjected to bilateral cavernous nerve injury (BCNI) to induce neurogenic ED. A sham-operated group served as the control.[1][2]
-
Treatment Groups: Forty-eight rats with BCNI were randomized into four groups: vehicle control, sildenafil (10 mg/kg/day), this compound (1.5 mg/kg/day), and a combination of sildenafil and this compound.[1][2]
-
Administration: Treatments were administered daily via gavage for 5 weeks.[1][2]
-
Assessment of Erectile Function: After 5 weeks, erectile function was assessed by measuring the intracavernous pressure (ICP) and mean arterial pressure (MAP) during electrical stimulation of the cavernous nerve. The ICP/MAP ratio was calculated as the primary outcome measure.[1][2]
-
Histological and Biochemical Analysis: Following functional testing, penile tissues were collected for histological examination to measure the circumference and cross-sectional area of the corpus cavernosum. Cavernous tissue was also analyzed to determine the concentration of cGMP.[1][2]
B. In Vitro PDE5 Inhibition Assay
-
Enzyme Source: Human recombinant PDE5A1 was expressed in and purified from COS-7 cells.[3]
-
Assay Method: The inhibitory activity of the compounds was determined using a radioassay. The assay measures the conversion of [3H]-cGMP to [3H]-5'-GMP by the PDE5A1 enzyme in the presence of varying concentrations of the test compounds.[3]
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated using GraphPad Prism software.[3]
IV. Signaling Pathways and Synergistic Mechanisms
The synergistic effect of this compound and sildenafil can be attributed to their complementary actions on the nitric oxide (NO)-cGMP signaling pathway and the neurotrophic support provided by this compound.
A. The NO-cGMP Pathway
Sildenafil is a potent and selective inhibitor of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation, increased blood flow, and penile erection. This compound also inhibits PDE5, although less potently than sildenafil.[3][4][5][6]
References
- 1. Effect of this compound in combination with daily sildenafil on penile atrophy and erectile dysfunction in a rat model of bilateral cavernous nerves injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Potent inhibition of human phosphodiesterase-5 by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backtoyourrootsherbs.com [backtoyourrootsherbs.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Icariin and Its Key Derivatives
An in-depth examination of the absorption, distribution, metabolism, and excretion of Icariin, Icariside I, Icariside II, and Icaritin for researchers and drug development professionals.
This compound, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has garnered significant scientific interest for its wide array of pharmacological activities, including neuroprotective, cardiovascular, and anti-tumor effects.[1] However, the clinical application of this compound is often hampered by its poor oral bioavailability.[2][3] This has led to extensive research into its pharmacokinetic properties and those of its principal metabolites: Icariside I, Icariside II, and Icaritin. Understanding the comparative pharmacokinetics of these compounds is crucial for optimizing their therapeutic potential.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound and its derivatives, supported by experimental data. It also details the methodologies employed in these studies and illustrates the metabolic relationships between these compounds.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its derivatives have been investigated in various animal models, primarily rats and mice. The data consistently show that after oral administration, this compound is extensively metabolized into its derivatives, with Icariside II being a major circulating metabolite.[4][5] The aglycone form, Icaritin, is also detected.[6] The table below summarizes the key pharmacokinetic parameters for this compound and its derivatives following oral and intravenous administration in rats.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| This compound (ICA) | Oral | 100 | 18.5 ± 5.2 | 1.1 ± 0.4 | 80.6 ± 28.5 | 3.5 ± 1.2 | ~12 | [3][4][5] |
| Intravenous | 10 | 1285.4 ± 210.7 | 0.08 | 335.8 ± 58.9 | 2.1 ± 0.5 | - | [4][5] | |
| Icariside II (ICA II) | Oral | 100 | 70.3 ± 18.9 | 1.3 ± 0.5 | 1045.7 ± 231.6 | 4.8 ± 1.3 | - | [4][5] |
| Intravenous | 10 | 155.8 ± 35.4 | 0.08 | 14.1 ± 3.2 | 1.8 ± 0.4 | - | [4][5] | |
| Icaritin (ICT) | Intraperitoneal | 40 | 15.2 ± 4.8 | 0.25 | 38.6 ± 10.2 | 1.5 | - | [6] |
| Glucuronidated Icaritin (GICT) | Intraperitoneal (as ICT) | 40 | 1856.4 ± 562.1 | 0.5 | 10235.7 ± 2548.6 | 4.51 | - | [6] |
Note: The data presented are compiled from different studies and may have variations due to different experimental conditions. The bioavailability of Icariside II and Icaritin after oral administration is not explicitly stated in the referenced literature but is expected to be higher than that of this compound. Glucuronidated Icaritin is a major metabolite of Icaritin.
A comparative study on the pharmacokinetics of this compound and Icariside II in rats revealed that after oral administration, the Cmax and AUC of Icariside II were 3.8 and 13.0 times higher than those of this compound, respectively.[4][5] This suggests that this compound is poorly absorbed and rapidly metabolized into Icariside II in the gut.[7] In contrast, after intravenous administration, the Cmax and AUC of Icariside II were only about 12.1% and 4.2% of those of this compound, respectively.[4][5]
Experimental Protocols
The pharmacokinetic data presented above were generated using validated and sensitive analytical methods, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Below are representative experimental methodologies.
1. Animal Studies:
-
Animal Model: Male Sprague-Dawley rats (220 ± 20 g) are commonly used.[2][4][5] C57 mice have also been utilized for pharmacokinetic studies.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are often fasted overnight before drug administration.
-
Drug Administration:
-
Oral (p.o.) / Intragastric (i.g.): The compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution, and administered via oral gavage.[4][5]
-
Intravenous (i.v.): The compound is dissolved in a vehicle like a mixture of sterile water and 1,3-propanediol for injection into the tail vein.[2][4][5]
-
Intraperitoneal (i.p.): For compounds with very low oral bioavailability like Icaritin, intraperitoneal injection may be used.[6]
-
-
Sample Collection: Blood samples are collected from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. Plasma is separated by centrifugation and stored at -80°C until analysis.[2][4][5]
2. Sample Preparation:
-
Protein Precipitation: A simple and common method for plasma sample preparation involves protein precipitation.[2][8] An internal standard (IS), such as genistein or diosmetin-7-O-β-d-glucopyranoside, is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile or methanol.[2][4][5] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
3. Analytical Method: UPLC-MS/MS:
-
Chromatographic Separation: The separation of the analytes is typically achieved on a C18 column (e.g., Agilent Eclipse SB-C18, 2.1 × 100 mm, 1.8 μm).[2]
-
Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of an aqueous solution with a modifier like 0.1% formic acid (A) and an organic solvent like acetonitrile with 0.1% formic acid (B).[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually in the positive ion mode. The analysis is conducted in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4][5]
-
Quantification: Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the nominal concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the regression equation of the calibration curve.[2][4][5]
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body, primarily through hydrolysis by intestinal microflora.[5] The metabolic cascade involves the sequential removal of sugar moieties, leading to the formation of its derivatives. This metabolic conversion is a key determinant of the pharmacokinetic profile and subsequent biological activity of the administered this compound.
Caption: Metabolic conversion of this compound to its primary derivatives.
Signaling Pathways and Pharmacological Implications
The pharmacological effects of this compound and its metabolites are mediated through various signaling pathways. While this guide focuses on pharmacokinetics, it is important to note that the biotransformation of this compound to its derivatives can significantly impact its biological activity. For instance, Icariside II has been shown to have different effects on endothelial cell function compared to this compound.[5] The activation of signaling pathways such as PI3K-AKT, Nrf-2, MEK/ERK, and AMPK by this compound and its metabolites is central to their therapeutic effects.[1][10][11]
Conclusion
The comparative pharmacokinetic analysis of this compound and its derivatives highlights the critical role of metabolism in determining the bioavailability and systemic exposure of these compounds. This compound itself exhibits low oral bioavailability due to extensive first-pass metabolism in the gut, leading to the formation of more readily absorbed derivatives like Icariside II. This understanding is paramount for the rational design of novel drug delivery systems and structural modifications aimed at improving the therapeutic efficacy of this promising class of natural compounds.[3][12][13] Future research should continue to explore strategies to enhance the bioavailability of this compound and to further elucidate the specific pharmacological contributions of each of its metabolites.
References
- 1. Molecular mechanisms regulating the pharmacological actions of this compound with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics Study of this compound and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances AMP-activated protein kinase and prevents high fructose and high salt-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates angiogenesis by activating the MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Icariin in a Lipopolysaccharide-Induced Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Icariin in lipopolysaccharide (LPS)-induced inflammation models, drawing upon key experimental data. This compound, a natural flavonoid compound, has demonstrated significant potential in mitigating inflammatory responses. This document summarizes its performance against controls and other anti-inflammatory agents, details the experimental protocols used for validation, and visualizes the underlying molecular pathways.
Comparative Performance of this compound in Mitigating Inflammatory Markers
This compound has been shown to effectively reduce the expression and production of key pro-inflammatory markers in both in vitro and in vivo models of LPS-induced inflammation. Its efficacy is comparable to, and in some instances superior to, established anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated Cells
| Cell Line | Inflammatory Marker | This compound Concentration | % Reduction vs. LPS Control | Comparator | Comparator Concentration | % Reduction by Comparator |
| RAW264.7 Macrophages | TNF-α | 10 µg/mL | Significant reduction (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| RAW264.7 Macrophages | IL-6 | 10 µg/mL | Significant reduction (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| RAW264.7 Macrophages | Nitric Oxide (NO) | 100 µg/mL | Significant reduction (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| Human Dental Pulp Cells (HDPCs) | IL-1β (mRNA) | 5 µM & 10 µM | Dose-dependent inhibition[2] | - | - | - |
| Human Dental Pulp Cells (HDPCs) | IL-6 (mRNA) | 5 µM & 10 µM | Dose-dependent inhibition[2] | - | - | - |
| Human Dental Pulp Cells (HDPCs) | IL-8 (mRNA) | 5 µM & 10 µM | Dose-dependent inhibition[2] | - | - | - |
| Human Dental Pulp Cells (HDPCs) | COX-2 (protein) | 5 µM & 10 µM | Attenuated expression[2] | - | - | - |
| Primary Rat Astrocytes | TNF-α | 5, 10, 20 µM | Dose-dependent mitigation[3] | Dexamethasone (DXMS) | 1 µM | Significant mitigation[3] |
| Primary Rat Astrocytes | IL-1β | 5, 10, 20 µM | Dose-dependent mitigation[3] | Dexamethasone (DXMS) | 1 µM | Significant mitigation[3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Animal Models
| Animal Model | Inflammatory Marker | This compound Dosage | % Reduction vs. LPS Control | Comparator | Comparator Dosage | % Reduction by Comparator |
| C57BL/6J Mice | Serum TNF-α | 20 mg/kg | Significant reduction (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| C57BL/6J Mice | Serum IL-6 | 20 mg/kg | Significant reduction (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| C57BL/6J Mice | Neutrophil CD11b | 20 mg/kg | Reduced fluorescence intensity (P < 0.01)[1] | Dexamethasone | Not specified | Not specified |
| Kunming Mice (Endometritis) | Uterine TNF-α | 50 mg/kg | Significant repression[4] | - | - | - |
| Kunming Mice (Endometritis) | Uterine IL-1β | 50 mg/kg | Significant repression[4] | - | - | - |
| Kunming Mice (Endometritis) | Uterine IL-6 | 50 mg/kg | Significant repression[4] | - | - | - |
| Kunming Mice (Endometritis) | Uterine IL-10 | 50 mg/kg | Boosted production[4][5] | - | - | - |
| Sprague-Dawley Rats (Brain) | Brain TNF-α | 30, 60, 120 mg/kg/day | Significant reduction[6] | Ibuprofen | 40 mg/kg/day | Significant reduction[6] |
| Sprague-Dawley Rats (Brain) | Brain IL-1β | 30, 60, 120 mg/kg/day | Significant reduction[6] | Ibuprofen | 40 mg/kg/day | Significant reduction[6] |
| Sprague-Dawley Rats (Brain) | Brain COX-2 | 30, 60, 120 mg/kg/day | Significant reduction[6] | Ibuprofen | 40 mg/kg/day | Significant reduction[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison tables.
In Vitro Inflammation Model: LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
LPS Stimulation: To induce an inflammatory response, RAW264.7 cells are stimulated with lipopolysaccharide (LPS).[1]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for a specified period before the addition of LPS. A positive control group treated with an established anti-inflammatory drug like dexamethasone is often included.[1]
-
Measurement of Inflammatory Mediators:
-
Cytokine Analysis (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Nitric Oxide (NO) Assay: The concentration of nitric oxide, an inflammatory mediator, in the culture medium is determined using the Griess Reagent method.[1]
-
Cell Viability: The cytotoxicity of this compound is assessed using a cell viability assay, such as the CCK-8 kit, to ensure that the observed anti-inflammatory effects are not due to cell death.[1]
-
In Vivo Inflammation Model: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: C57BL/6J mice are used to establish an in vivo inflammation model.[1]
-
LPS Administration: Inflammation is induced by administering LPS to the mice.[1]
-
This compound Treatment: this compound is administered to the experimental group of mice at a specific dose (e.g., 20 mg/kg), while a control group receives a vehicle. A positive control group may be treated with dexamethasone.[1]
-
Sample Collection and Analysis:
-
Serum Cytokine Levels: Blood samples are collected, and the serum levels of TNF-α and IL-6 are measured by ELISA to assess the systemic inflammatory response.[1]
-
Adhesion Molecule Expression: The expression of adhesion molecules, such as CD11b on the surface of neutrophils, is analyzed by flow cytometry to evaluate inflammatory cell activation.[1]
-
Histopathological Analysis: Organs, such as the lungs, are collected, and pathological sections are prepared to observe inflammatory cell infiltration.[1]
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for its validation.
Caption: Experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: this compound's modulation of the TLR4/MyD88/NF-κB and AKT signaling pathways.
References
- 1. [Effects of this compound on inflammation model stimulated by lipopolysaccharide in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound negatively regulated lipopolysaccharide-induced inflammation and ameliorated the odontogenic activity of human dental pulp cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Escherichia coli Lipopolysaccharide-Mediated Endometritis in Mice by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Escherichia coli Lipopolysaccharide-Mediated Endometritis in Mice by Inhibiting Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound on brain dysfunction induced by lipopolysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Icariin and Synthetic PDE5 Inhibitors: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural compound icariin with three leading synthetic phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. The following sections detail their comparative potency and selectivity, supported by experimental data, and outline the methodologies used for these assessments.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a PDE5 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how specifically it targets PDE5 over other phosphodiesterase isoforms). High selectivity is crucial for minimizing off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for PDE5 to that for other PDE isoforms.
The table below summarizes the available IC50 data for this compound and the three synthetic PDE5 inhibitors against various human PDE isoforms. It is important to note that direct comparative studies across all PDE isoforms for this compound are less common in the literature than for the well-established synthetic drugs.
| Inhibitor | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | PDE6 (μM) | PDE11 (μM) |
| This compound | Data not available | Data not available | Data not available | 73.50[1] | 0.432 - 6.0[1][2] | Data not available | Data not available |
| Sildenafil | 0.26 | >10 | >10 | >10 | 0.0039 | 0.026 | 9.3 |
| Tadalafil | 1.8 | 31 | 12 | >100 | 0.0014 | 1.1 | 0.041 |
| Vardenafil | 0.180[3] | >1[3] | >1[3] | >1[3] | 0.0007[3] | 0.011[3] | 19 |
Note: IC50 values can vary between studies due to different experimental conditions[4]. The data presented here are representative values from the scientific literature. A lower IC50 value indicates higher potency. The selectivity for PDE5 can be inferred by the ratio of the IC50 for other PDE isoforms to the IC50 for PDE5.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby enhancing its intracellular concentration and prolonging its vasodilatory effects[5][6][7][8].
Experimental Protocols: Determining Inhibitor Potency
The IC50 values presented in this guide are typically determined using in vitro enzyme inhibition assays. A common and modern method is the Fluorescence Polarization (FP) Assay , which is a homogeneous technique suitable for high-throughput screening[9].
Principle of the Fluorescence Polarization Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of a PDE assay, a fluorescently labeled cGMP analog (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the unlabeled cGMP, the resulting GMP does not bind to the tracer. However, in the presence of a competitive inhibitor, the tracer can bind to the PDE5 active site. This binding to the much larger enzyme slows down the tracer's rotation, leading to an increase in fluorescence polarization. The degree of polarization is proportional to the amount of tracer bound to the enzyme, which is inversely related to the activity of the inhibitor being tested.
Step-by-Step Experimental Workflow
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound, sildenafil) in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
Dilute the purified recombinant human PDE5 enzyme to the desired working concentration in assay buffer.
-
Prepare the fluorescently labeled cGMP tracer at its working concentration in assay buffer.
-
-
Assay Procedure (in a 96- or 384-well microplate):
-
Add a fixed volume of the PDE5 enzyme solution to each well.
-
Add the various dilutions of the test inhibitor to the respective wells. Include control wells with no inhibitor (maximum signal) and wells with a known potent inhibitor or no enzyme (background).
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background polarization from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximum fluorescence polarization signal.
-
Conclusion
This guide provides a comparative overview of this compound and the synthetic PDE5 inhibitors sildenafil, tadalafil, and vardenafil. While sildenafil, tadalafil, and vardenafil are highly potent and selective inhibitors of PDE5, this compound demonstrates a lower potency for PDE5. The selectivity profile of this compound across a wide range of PDE isoforms is not as extensively documented as that of the synthetic inhibitors. The provided experimental methodology for the fluorescence polarization assay offers a robust framework for conducting in-house comparative studies. For researchers in drug discovery, this information is critical for evaluating the potential of this compound and its derivatives as leads for novel PDE5 inhibitors.
References
- 1. Exploration of this compound analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Comparative Guide to Analytical Methods for Icariin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation comparison of three prominent analytical methods for the quantification of Icariin: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols are provided for each method, and a logical workflow for cross-validation is visualized.
Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for the quantification of this compound using HPLC, HPTLC, and UPLC-MS/MS.
| Performance Metric | HPLC | HPTLC | UPLC-MS/MS |
| Linearity Range | 0.0172 - 172 µg/mL[1] | 0.6 - 1.4 µ g/band [1] | 0.25 - 800 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1] | > 0.99[2][3] |
| Accuracy (% Recovery) | ~101.5%[1] | Not explicitly stated | 85-115% (within acceptable limits)[3][4] |
| Precision (% RSD) | < 2%[5] | < 2%[6] | < 15%[3][4] |
| Limit of Detection (LOD) | 17 ng/mL[1] | Not explicitly stated | 0.08 ng/mL[3] |
| Limit of Quantification (LOQ) | 55 ng/mL[1] | Not explicitly stated | 0.25 ng/mL[2][3] |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and comparison.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of this compound in various samples, including plant extracts.
Instrumentation: Shimadzu LC-6A with a UV spectrometric detector (SPD-6AV)[5].
-
Column: Shim-pack CLC-ODS (6.0 mm x 150 mm)[5].
-
Mobile Phase: A mixture of water and acetonitrile (70:30, v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm[5].
-
Injection Volume: 3 µL[5].
-
Sample Preparation: 0.5 g of dried, powdered crude drug is refluxed with 25 mL of the mobile phase on a water bath for 30 minutes. After cooling, the solution is decanted. The residue is refluxed twice more with 10 mL of the mobile phase. The combined extracts are then diluted to 50 mL with the mobile phase in a volumetric flask before injection[5].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of this compound.
Instrumentation: CAMAG HPTLC system with a Linomat V sample applicator and a TLC Scanner 3.
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, glacial acetic acid, formic acid, and water (10:1:1:2, v/v/v/v)[6].
-
Sample Application: Samples are applied as bands.
-
Development: Plates are developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 270 nm.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides the highest sensitivity and selectivity, making it ideal for complex biological matrices.
Instrumentation: Agilent 1290 UPLC coupled to a 6410B tandem mass spectrometer[2].
-
Column: CAPCELL PAK MG II C18 (2.0 mm x 100 mm, 3.0 µm)[2].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2].
-
Flow Rate: 0.4 mL/min[2].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[2].
-
Detection: Multiple Reaction Monitoring (MRM)[2].
-
Sample Preparation (for biological samples): To a 30 µL whole blood sample, 90 µL of acetonitrile containing an internal standard is added for protein precipitation. The mixture is vortexed and centrifuged. The supernatant is then transferred, evaporated to dryness, and reconstituted in a methanol-water solution before injection[3].
Cross-Validation Workflow
The process of cross-validating analytical methods is crucial to ensure consistency and reliability of results across different techniques. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for Cross-Validation of Analytical Methods.
Signaling Pathway
While this compound has numerous pharmacological effects involving various signaling pathways, a diagram of a key pathway is provided below for context. This compound is known to promote osteogenic differentiation, in part through the Bone Morphogenetic Protein (BMP) signaling pathway.
Caption: this compound's Role in the BMP Signaling Pathway for Osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. UPLC-MS/MS method for this compound and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of UPLC-MS/MS method for this compound and its metabolites in mouse urine [frontiersin.org]
- 5. [Determination of this compound in Epimedium koreanum nakai by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing Icariin's Promise: A Comparative Guide to Advanced Delivery Systems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various delivery systems designed to enhance the therapeutic efficacy of Icariin. By overcoming its inherent limitations of poor water solubility and low bioavailability, these advanced formulations are unlocking the full potential of this promising bioactive compound.
This compound, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and osteogenic effects. However, its clinical translation has been hampered by its poor pharmacokinetic profile.[1] This guide delves into a comparative analysis of different this compound delivery systems, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Comparison of this compound Delivery Systems
The following table summarizes key pharmacokinetic and physicochemical parameters of various this compound delivery systems based on preclinical studies. These formulations aim to improve upon the approximately 12% oral bioavailability of free this compound.[2]
| Delivery System | Key Findings | Bioavailability Improvement (Relative to Control) | Drug Release Profile | Reference |
| mPEG-Icariin Nanoparticles | Enhanced cell viability and reduced apoptosis in H9c2 cardiomyocytes under oxygen-glucose deprivation. | Data not specified, but improved efficacy suggests enhanced bioavailability. | pH-dependent release: ~0.78% at pH 7.4 and ~64.05% at pH 6.8 after 72h. | [1] |
| This compound-Propylene Glycol-Liposomes (ICA-PG-liposomes) | Increased AUC and MRT in plasma and higher distribution in spleen, liver, lung, kidney, heart, and brain compared to this compound solution. | Increased AUC(0-t) in plasma and most tissues. | Not explicitly detailed, but prolonged MRT suggests sustained release. | [3] |
| This compound Solid Lipid Nanoliposomes (ICA-SLN) | Enhanced in vivo bioavailability and demonstrated inhibitory effects on angiogenesis in a pulmonary fibrosis rat model. | Significantly enhanced bioavailability compared to free this compound. | Showed sustained release characteristics suitable for oral administration. | [4] |
| This compound-Phospholipid Complex (IPC) | Improved drug exposure to lung tissues by 4.61-fold and to immune cells in the epithelial lining fluid by 39.5-fold compared to free this compound. | Markedly improved local bioavailability in the lungs. | Sustained drug release, leading to prolonged local anti-inflammatory effects. | [5] |
| Silk Fibroin Encapsulated this compound Nanoparticles (ICA-SNPs) | Mitigated spermatogenesis dysfunction, controlled serum sex hormone levels, and enhanced testicular ultrastructure in a BPA-induced mouse model. | Enhanced anti-infertility properties suggest improved bioavailability and targeted delivery. | Not explicitly detailed. | [6] |
| This compound-HP-γ-Cyclodextrin Complex | Increased water solubility by 654 times. In vivo in dogs, Cmax increased ~5 times, AUC0-120 increased ~20 times, and half-life was extended from 0.68h to 6.38h. | Relative bioavailability increased by nearly 20 times. | 100% release in the first few minutes in vitro. | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of an this compound delivery system in an animal model.
Methodology:
-
Animal Model: Male Wistar rats (200–240 g) are typically used. Animals are fasted for 12 hours before the experiment with free access to water.[8]
-
Dosing: A specific dose of the this compound formulation (e.g., 20 mg/kg) is administered, commonly via oral gavage or intraperitoneal injection. A control group receives a solution of free this compound.[3][8]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated using appropriate software.
In Vitro Drug Release Studies
Objective: To evaluate the release profile of this compound from a delivery system over time in a controlled environment.
Methodology:
-
Apparatus: A common method is the dialysis bag technique.[9]
-
Preparation: A specific amount of the this compound-loaded formulation is placed in a dialysis bag with a defined molecular weight cut-off.
-
Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined by UV-Vis spectrophotometry or HPLC.[4]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
In Vitro Skin Permeation Studies
Objective: To assess the ability of a topical or transdermal this compound delivery system to penetrate the skin.
Methodology:
-
Apparatus: Franz diffusion cells are widely used for this purpose.[10][11]
-
Skin Preparation: Excised skin from a suitable animal model (e.g., porcine ear skin) is prepared and mounted on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[10][12]
-
Receptor Medium: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a physiological temperature (e.g., 32°C) with constant stirring.[11]
-
Application of Formulation: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
Sampling: At specific time points, samples are collected from the receptor solution and replaced with fresh solution.
-
Analysis: The amount of this compound that has permeated through the skin into the receptor solution is quantified using HPLC or another sensitive analytical method.[11]
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by this compound and a typical experimental workflow for evaluating delivery systems.
Caption: PI3K/Akt Signaling Pathway Activated by this compound.
Caption: MEK/ERK Signaling Pathway Modulated by this compound.
Caption: NF-κB Signaling Pathway Inhibited by this compound.
Caption: Experimental Workflow for Delivery System Evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioavailability Improvement Strategies for this compound and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution profile of this compound propylene glycol-liposome intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of this compound Nanoparticles on Angiogenesis in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary delivery of this compound-phospholipid complex prolongs lung retention and improves therapeutic efficacy in mice with acute lung injury/ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silk Fibroin Encapsulated this compound Nanoparticles Mitigate Bisphenol A-Induced Spermatogenesis Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of solubility and pharmacokinetic profile of hepatoprotector this compound through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Pharmacokinetics of this compound (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alterlab.co.id [alterlab.co.id]
- 12. researchgate.net [researchgate.net]
Drug Interaction Potential of Icariin: A Comparative Guide for Researchers
An Objective Analysis of Icariin's Interaction with Drug Metabolizing Enzymes and Transporters, Supported by Experimental Data.
Introduction
This compound, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has garnered significant interest for its diverse pharmacological activities. As the use of herbal supplements containing this compound becomes more widespread, a thorough understanding of its potential for drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing therapeutic outcomes. This guide provides a comprehensive overview of the current scientific evidence on the interaction of this compound and its primary metabolites with key players in drug disposition: drug-metabolizing enzymes and transporters.
Executive Summary
Current research indicates that the primary mechanism of drug interaction for this compound is through the inhibition of UDP-glucuronosyltransferases (UGTs) , a major family of phase II drug-metabolizing enzymes. In contrast, this compound appears to have a low potential for inhibiting cytochrome P450 (CYP) enzymes . While the potential for this compound to induce CYP enzymes via activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) is a theoretical possibility for many xenobiotics, there is currently a lack of direct, quantitative experimental data to confirm this for this compound. Similarly, evidence regarding its interaction with drug transporters like P-glycoprotein (P-gp) is emerging but remains limited.
This guide will delve into the available experimental data, present it in a comparative format, and provide detailed experimental protocols for assessing the DDI potential of compounds like this compound.
Inhibition of Drug-Metabolizing Enzymes
Cytochrome P450 (CYP) Enzymes
Multiple studies have concluded that this compound has no significant inhibitory effects on the major human CYP450 isoforms responsible for the metabolism of a vast number of clinically used drugs.
UDP-Glucuronosyltransferases (UGTs)
In contrast to its effects on CYPs, this compound and its intestinal metabolites, icariside II and icaritin, have been identified as potent inhibitors of several UGT isoforms.[1][2] Glucuronidation is a critical pathway for the elimination of numerous drugs and endogenous compounds. Inhibition of UGTs can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially resulting in toxicity.
Table 1: Inhibitory Effects of this compound and its Metabolites on Human UGT Isoforms [1][2]
| Compound | UGT Isoform | Inhibition Potency (IC50, µM) | Inhibition Type | Ki (µM) |
| This compound | UGT1A3 | 12.4 ± 0.1 | Competitive | 8.0 ± 1.4 |
| UGT1A4 | Weak inhibition | - | - | |
| Icariside II | UGT1A4 | 2.9 ± 0.1 | Competitive | 1.9 ± 0.3 |
| UGT1A7 | 2.8 ± 0.1 | Noncompetitive | 6.2 ± 0.5 | |
| UGT1A9 | 2.4 ± 0.1 | - | - | |
| UGT2B7 | 12.5 ± 0.1 | Mixed | 8.2 ± 1.5 | |
| Icaritin | UGT1A7 | 0.3 ± 0.0 | Mixed | 0.7 ± 0.2 |
| UGT1A9 | 1.5 ± 0.1 | - | - |
Data are presented as mean ± standard deviation.
The potent inhibition of several UGT isoforms by this compound and its metabolites suggests a significant risk for DDIs with drugs that are primarily cleared through glucuronidation. For example, drugs like irinotecan, mycophenolic acid, and certain benzodiazepines are extensively metabolized by UGTs. Co-administration with this compound could potentially lead to their increased exposure and associated adverse effects.
Induction of Drug-Metabolizing Enzymes
The induction of drug-metabolizing enzymes, particularly CYPs, can lead to decreased plasma concentrations of co-administered drugs, potentially resulting in therapeutic failure. This induction is often mediated by the activation of nuclear receptors like PXR and AhR.
Interaction with PXR and AhR Signaling Pathways
To date, there is a lack of published quantitative data from in vitro or in vivo studies specifically investigating the activation of PXR and AhR by this compound and the subsequent induction of CYP enzymes. While many herbal compounds are known to interact with these pathways, the specific effects of this compound remain to be elucidated.
Below are diagrams illustrating the canonical PXR and AhR signaling pathways that are central to the induction of drug-metabolizing enzymes. It is important to note that the role of this compound as a ligand for these receptors is currently hypothetical and requires experimental verification.
Interaction with Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), play a critical role in the absorption, distribution, and excretion of many drugs. Inhibition or induction of these transporters can significantly alter a drug's pharmacokinetics.
P-glycoprotein (P-gp)
One in vivo study has suggested that an this compound-hydroxypropyl-β-cyclodextrin complex can suppress the activity of P-gp, leading to improved intestinal absorption of this compound. However, there is a lack of comprehensive in vitro studies quantifying the direct inhibitory or inductive effects of this compound and its metabolites on P-gp expression and function. Therefore, the clinical significance of this interaction remains to be fully established.
Experimental Protocols
For researchers planning to investigate the drug interaction potential of this compound or other novel compounds, the following are outlines of standard experimental protocols.
In Vitro CYP Induction Assay Using Cryopreserved Human Hepatocytes
This assay is the gold standard for assessing the potential of a compound to induce CYP enzymes.
References
- 1. Drug-Drug Interactions Potential of this compound and Its Intestinal Metabolites via Inhibition of Intestinal UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Drug Interactions Potential of this compound and Its Intestinal Metabolites via Inhibition of Intestinal UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Therapeutic Efficacy of Icariin
Introduction
Icariin is a prenylated flavonol glycoside and the primary active component isolated from plants of the Epimedium genus, colloquially known as Horny Goat Weed.[1][2] Traditionally used in Chinese medicine to treat bone-related ailments and enhance reproductive function, modern pharmacological studies have unveiled a broader spectrum of therapeutic properties, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects.[3][4] Despite promising preclinical data, the clinical translation of this compound is often hampered by its low oral bioavailability.[4][5][6] This guide provides an objective comparison of the in vitro and in vivo therapeutic effects of this compound across various disease models, supported by experimental data and detailed methodologies, to bridge the gap between laboratory findings and potential clinical applications. A human safety and pharmacokinetics study noted that at all tested doses, very low or undetectable blood levels of this compound were observed, highlighting its low bioavailability in oral formulations.[5][7]
Pharmacokinetics and Bioavailability: The In Vitro-In Vivo Gap
A significant challenge in correlating in vitro efficacy with in vivo outcomes for this compound is its poor pharmacokinetic profile. Following oral administration, this compound exhibits low bioavailability.[4][5][6][7] Studies in rats have shown that this compound is metabolized, with some evidence suggesting it is hydrolyzed into secondary glycosides in the small intestine before absorption.[4][6] In fact, pharmacokinetic studies have indicated that intestinal bacterial metabolites of this compound, such as icariside II, demonstrate greater biological activity.[8] This metabolic conversion is a critical factor when comparing direct cellular effects in vitro with systemic effects in vivo. Strategies to improve bioavailability, such as novel polymeric micelle formulations, are being explored to enhance its therapeutic potential.[9]
Therapeutic Effects: A Comparative Analysis
Osteoporosis and Bone Regeneration
This compound has been extensively studied for its bone-protective effects, demonstrating a strong correlation between its actions on bone cells in vitro and its ability to prevent bone loss in animal models of osteoporosis.
In Vitro Evidence: In laboratory settings, this compound has been shown to promote the proliferation and differentiation of osteoblasts and bone marrow mesenchymal stem cells (BMSCs).[1][2][10] It enhances osteogenic markers such as alkaline phosphatase (ALP) activity, osteocalcin secretion, and calcium deposition.[11][12] The underlying mechanisms involve the activation of key osteogenic signaling pathways, including Wnt/β-catenin and bone morphogenetic protein (BMP) signaling.[1][11][12]
| Cell Line | Effective Concentration | Observed Effects | Key Signaling Pathway |
| MC3T3-E1 | 10-20 ng/mL | Increased cell proliferation and differentiation; increased BMP-2 expression.[12] | BMP-2 |
| Rat BMSCs | 10⁻⁸ - 10⁻⁶ M | Enhanced osteoblastic differentiation.[10] | MAPK (ERK, p38, JNK) |
| Human Osteoblasts | Not specified | Promoted differentiation by increasing BMP-2 production.[13] | BMP-2 |
In Vivo Evidence: Animal studies, particularly using ovariectomized (OVX) rodent models to mimic postmenopausal osteoporosis, have corroborated the in vitro findings. Administration of this compound has been shown to prevent bone loss, increase bone mineral density (BMD), and improve bone microarchitecture.[11][14]
| Animal Model | This compound Dosage | Observed Effects |
| Ovariectomized (OVX) Rats | 20 mg/kg/day | Prevented estrogen deficiency-induced bone loss; significantly increased BMD and bone volume/total volume (BV/TV).[14] |
| Ovariectomized (OVX) Rats | Not specified | Prevented bone loss and reduction in femoral and tibial strength.[10] |
| Type 1 Diabetic Rats (bone defect model) | Not specified | Accelerated bone regeneration by inducing osteogenesis-angiogenesis coupling.[15] |
Correlation: The potent stimulation of osteoblast differentiation and mineralization observed in vitro directly translates to the significant anti-osteoporotic and bone-regenerative effects seen in vivo. The activation of the Wnt/β-catenin and BMP pathways in cell cultures appears to be a primary driver of the increased bone formation and improved bone density in animal models.
Caption: this compound-activated Wnt/β-catenin signaling pathway in osteogenesis.
Neuroprotection in Alzheimer's Disease Models
This compound exhibits significant neuroprotective properties, with in vitro mechanisms of action showing strong parallels to the cognitive and pathological improvements observed in animal models of Alzheimer's disease (AD).
In Vitro Evidence: In cell-based AD models, this compound protects neurons from amyloid-beta (Aβ)-induced toxicity.[16][17] It has been shown to increase cell viability, reduce apoptosis, and counteract the atrophy of axons and dendrites.[16][17][18] The protective effects are mediated by the activation of pro-survival signaling pathways like PI3K/Akt and the reduction of Aβ production by inhibiting β-secretase (BACE1).[16][18][19]
| Cell Line/Model | This compound Concentration | Observed Effects | Key Signaling Pathway |
| Aβ₂₅₋₃₅-treated PC12 cells | 20 µM | Increased cell viability and decreased apoptosis.[16][18] | PI3K/Akt |
| Aβ₁₋₄₂-treated rat cortical neurons | 0.01 µM | Restored atrophies of axons and dendrites.[17][18] | Not specified |
| 3xTg-AD primary neurons | Not specified | Reduced extracellular and intracellular Aβ levels; decreased BACE1 protein level.[19] | - |
| Ceramide-induced HT-22 cells | Not specified | Reversed neuronal senescence.[20] | p53 |
In Vivo Evidence: In various rodent models of AD, this compound administration has been shown to improve learning and memory deficits.[16][17][21] These cognitive improvements are associated with reduced Aβ deposition in the brain, inhibition of tau protein hyperphosphorylation, and anti-inflammatory effects.[16][21]
| Animal Model | This compound Dosage | Observed Effects |
| Aβ₁₋₄₂-induced Rat Model of AD | Not specified | Reversed learning and memory loss; increased expression of PSD-95, BDNF, pTrkB, pAkt, and pCREB.[16] |
| 5xFAD Transgenic Mice | 50 µmol/kg (p.o.) | Improved spatial memory impairment.[17][18] |
| APP/PS1 Mice | Not specified | Reversed behavioral changes and senescence-associated protein expression.[20] |
| Aβ₂₅₋₃₅-induced Rats | Not specified | Improved learning and memory deficits by decreasing insoluble Aβ fragments and downregulating BACE1 expression.[22] |
Correlation: The in vitro neuroprotective actions of this compound, such as reducing Aβ toxicity and activating the PI3K/Akt pathway, are strongly correlated with the in vivo outcomes. The reduction of Aβ production in neuronal cultures aligns with the decreased Aβ plaque deposition in the brains of treated animals, providing a clear mechanistic link to the observed improvements in cognitive function.
Caption: Experimental workflow for comparing in vitro and in vivo studies.
Anti-Cancer Activity
This compound and its derivatives have demonstrated anti-cancer properties against a wide range of cancer cell types, with in vitro cytotoxic effects correlating with tumor growth inhibition in vivo.
In Vitro Evidence: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including those of the lung, liver, colon, and breast.[3][23][24] It induces cell cycle arrest and apoptosis through multiple mechanisms, such as modulating the NF-κB and PI3K/Akt signaling pathways.[3][23][25]
| Cancer Cell Line | IC₅₀ Value | Observed Effects | Key Signaling Pathway |
| B16 Melanoma | ~84.3 µg/mL | Inhibited proliferation and induced apoptosis.[26] | Caspase-9 activation |
| HCT116 Colon Carcinoma | Not specified | Inhibited growth, migration, and viability; promoted apoptosis.[24] | p53 up-regulation |
| Lung Cancer Cells (A549, H358) | Not specified | Inhibited proliferation and induced apoptosis.[23] | miR-370/PIM1 |
| TNBC (MDA-MB-468, 4T1) | Not specified | Suppressed viability, proliferation, migration, and invasion; induced apoptosis and autophagy.[27] | AMPK/mTOR/ULK1 |
In Vivo Evidence: In animal tumor models, this compound treatment has been shown to significantly inhibit tumor growth and metastasis.[26][27][28] For instance, in mice bearing B16 melanoma xenografts, this compound administration suppressed tumor growth and prolonged lifespan.[26] Similarly, in a triple-negative breast cancer model, this compound inhibited tumor growth in a dose-dependent manner.[27]
| Animal Model | This compound Dosage | Observed Effects |
| B16 Melanoma Xenograft Mice | 65 µg/kg (p.o.) | Inhibited tumor growth and metastasis; prolonged lifespan.[26] |
| 4T1 TNBC Xenograft Mice | 20 and 40 mg/kg | Significantly inhibited the growth and weight of tumors in a dose-dependent manner.[27] |
| MDA-MB-231 Tumor-bearing Mice | 20 and 40 mg/kg | Significantly inhibited tumor growth in a dose-dependent manner.[28] |
Correlation: There is a clear correlation between the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cell cultures and its ability to suppress tumor growth in animal models. The molecular pathways identified in vitro, such as the induction of apoptosis via caspase activation and inhibition of pro-survival pathways like PI3K/Akt, provide a solid mechanistic basis for the in vivo anti-tumor activity.
Caption: this compound-induced AMPK/mTOR pathway in triple-negative breast cancer.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Purpose: To assess the cytotoxic effects of this compound on cancer cells or the viability-promoting effects on other cell types.
-
Method:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Osteogenic Differentiation (Alkaline Phosphatase - ALP) Staining
-
Purpose: To evaluate the effect of this compound on the early osteogenic differentiation of BMSCs.
-
Method:
-
Culture BMSCs in osteogenic induction medium with or without different concentrations of this compound.
-
After 7-14 days, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Rinse the cells with distilled water.
-
Stain the cells with an ALP staining kit (e.g., BCIP/NBT) for 15-30 minutes at room temperature in the dark.
-
Wash with distilled water and observe the blue/purple staining, indicating ALP activity, under a microscope.
-
3. Ovariectomy (OVX)-Induced Osteoporosis Animal Model
-
Purpose: To create an in vivo model of postmenopausal osteoporosis to test the efficacy of this compound.
-
Method:
-
Use female Sprague-Dawley rats (8-12 weeks old). Anesthetize the animals.
-
Perform a dorsal midline incision to expose the ovaries.
-
For the OVX group, ligate the ovarian blood vessels and remove both ovaries. For the sham group, expose the ovaries but do not remove them.
-
Suture the incisions. Allow a recovery period of 4-8 weeks for bone loss to establish.
-
Administer this compound (e.g., via oral gavage) daily for a specified period (e.g., 12 weeks).
-
At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis (e.g., micro-CT for bone microarchitecture, biomechanical testing).
-
4. Morris Water Maze (MWM) Test
-
Purpose: To assess spatial learning and memory in animal models of Alzheimer's disease.
-
Method:
-
Use a circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase (e.g., 5 days): Each animal undergoes four trials per day. The animal is placed in the pool from different starting positions and allowed to search for the platform for 60-90 seconds. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
-
Conclusion
The therapeutic effects of this compound demonstrate a consistent and positive correlation between in vitro and in vivo studies across multiple disease areas, including osteoporosis, neurodegeneration, and cancer. The cellular and molecular mechanisms elucidated in vitro—such as the activation of specific signaling pathways, reduction of pathological proteins, and induction of apoptosis—provide a strong foundation for the therapeutic benefits observed in animal models. However, the poor oral bioavailability of this compound remains a significant hurdle for its clinical application.[5][7] Future research should focus on developing advanced drug delivery systems to enhance its pharmacokinetic profile, thereby maximizing the translational potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives [frontiersin.org]
- 4. Pharmacokinetics, Tissue Distribution, and Metabolism Study of this compound in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. This compound Inhibits AMPK-Dependent Autophagy and Adipogenesis in Adipocytes In vitro and in a Model of Graves' Orbitopathy In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Modulating Gut Microbiota and Regulating Metabolite Alterations to Prevent Bone Loss in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound accelerates bone regeneration by inducing osteogenesis-angiogenesis coupling in rats with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Attenuates Synaptic and Cognitive Deficits in an Aβ1–42-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound improves memory impairment in Alzheimer's disease model mice (5xFAD) and attenuates amyloid β-induced neurite atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
- 19. Neuroprotective Effects of this compound on Brain Metabolism, Mitochondrial Functions, and Cognition in Triple‐Transgenic Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound targets p53 to protect against ceramide-induced neuronal senescence: Implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective activities of this compound in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
- 22. This compound and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. This compound Induced B16 Melanoma Tumor Cells Apoptosis, Suppressed Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Icariin Across Diverse Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Icariin, a natural flavonoid compound, on various cancer cell lines. The data presented is collated from multiple preclinical studies to offer an objective overview of its anti-cancer properties, aiding in further research and development.
Quantitative Data Summary
This compound has demonstrated a range of cytotoxic and anti-proliferative effects across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values of this compound in several cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Colon Carcinoma | HCT116 | ~40 | Not Specified | Not Specified |
| Ovarian Cancer | SKOV-3 | 56.3 | 72 | CCK-8 |
| Melanoma | B16 | ~124.6 (84.3 µg/mL) | 72 | MTT |
| Breast Cancer | MDA-MB-231, 4T1 | Concentration-dependent inhibition | 24, 48, 72 | MTT |
| Lung Cancer | A549, NCI-H1975 | Dose-dependent reduction in viability | Not Specified | CCK-8 |
| Medulloblastoma | Daoy, D341 | Dose-dependent decrease in viability | Not Specified | CCK-8 |
| Oral Squamous Cell Carcinoma | Cal 27, SCC9 | Dose-dependent attenuation of viability | 48 | MTT |
Key Findings from Preclinical Studies
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cells. This is often mediated through the activation of caspase cascades and regulation of the Bax/Bcl-2 protein ratio.[1]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, primarily at the G0/G1 or S phases, thereby inhibiting cancer cell proliferation.[2][3]
-
Inhibition of Metastasis: this compound can suppress the migration and invasion of cancer cells, key processes in metastasis.
-
Modulation of Signaling Pathways: The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer cell growth, survival, and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[4][5][6][7]
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
Figure 1: this compound's Inhibition of the PI3K/Akt Pathway.
Figure 2: Modulation of the MAPK Pathway by this compound.
Figure 3: this compound's Interference with NF-κB Signaling.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the effects of this compound. Specific parameters may vary between studies.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB, Bax, Bcl-2, caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-cancer effects of a compound like this compound.
Figure 4: General Workflow for In Vitro Cancer Research.
References
- 1. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icaritin Shows Potent Anti-Leukemia Activity on Chronic Myeloid Leukemia In Vitro and In Vivo by Regulating MAPK/ERK/JNK and JAK2/STAT3 /AKT Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of Icariin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Icariin, a flavonoid glycoside derived from plants of the Epimedium genus, requires careful handling and adherence to specific disposal procedures due to its potential hazards. This guide provides a comprehensive overview of the recommended practices for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before proceeding with disposal, it is essential to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel should wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield[2][3].
-
Skin Protection: Chemical-impermeable gloves and a lab coat or impervious clothing[2][3].
-
Respiratory Protection: In cases of dust formation or aerosols, a suitable respirator should be used[1][2].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 489-32-7 |
| Molecular Formula | C33H40O15 |
| Molecular Weight | 676.66 g/mol |
| Solubility | Soluble in DMSO (50 mg/mL)[3] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following steps provide a general guideline:
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container[4][5]. The container should be compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container[4][5]. Do not mix this compound solutions with other incompatible chemical wastes[6]. Specifically, avoid mixing with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this could lead to hazardous reactions[1].
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, provided all labels are defaced or removed[6]. If the container cannot be thoroughly cleaned, it must be disposed of as hazardous waste[6].
2. Labeling:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
The date of accumulation
3. Storage:
Store the hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from reaching drains.
4. Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be poured down the drain or disposed of in the regular trash [3][4]. Due to its high toxicity to aquatic life, preventing entry into the sewage system is paramount.
Experimental Protocol: In-Lab Neutralization (General Guidance)
Objective: To break down the this compound molecule into less harmful components before collection as hazardous waste. This does not eliminate the need for professional disposal but can be a preliminary treatment step.
Materials:
-
This compound waste
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate neutralizing agent (e.g., a strong oxidizing agent like potassium permanganate in an acidic solution, or a strong base for hydrolysis). The choice of agent should be made by a qualified chemist based on the specific form of the this compound waste.
-
pH meter or pH paper
Methodology:
-
Work entirely within a certified chemical fume hood.
-
Don appropriate PPE.
-
If the this compound waste is solid, dissolve it in a suitable solvent.
-
Slowly and cautiously add the chosen neutralizing agent to the this compound solution while stirring continuously. The reaction may be exothermic.
-
Monitor the reaction progress. This may involve techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the this compound spot.
-
After the reaction is complete, neutralize the pH of the resulting solution. For example, if an acidic oxidizing agent was used, carefully add a base (e.g., sodium bicarbonate) until the pH is neutral.
-
Collect the final solution in a labeled hazardous waste container for disposal through your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Icariin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Icariin, a key compound in various research applications. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the required PPE, drawing from safety data sheets (SDS) to ensure best practices are followed.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., neoprene or nitrile rubber).[1][5] A lab coat or long-sleeved work clothes are also necessary.[6] Fire/flame resistant and impervious clothing should be worn.[1] | Prevents direct skin contact with the compound. |
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[4] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1] | Minimizes the risk of inhaling fine particles of the compound. |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following procedural steps provide a clear guide for managing this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3][6]
Handling and Experimental Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation.[1][2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1][7]
-
After handling, thoroughly wash hands and any exposed skin.[6]
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation and wear the appropriate PPE as outlined above.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[6]
-
It is recommended to use a licensed disposal company for chemical waste.[2]
-
Do not allow the product to enter drains or the environment.[1][2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound|489-32-7|MSDS [dcchemicals.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
